Technical Guide: Molecular Structure and Stereochemistry of 2-Benzylamino-2-(3-methylphenyl)acetic Acid
[1] Executive Summary 2-Benzylamino-2-(3-methylphenyl)acetic acid (also referred to as N-benzyl-3-methylphenylglycine) is a non-proteinogenic -amino acid derivative.[1] Structurally, it consists of a glycine backbone sub...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
2-Benzylamino-2-(3-methylphenyl)acetic acid (also referred to as N-benzyl-3-methylphenylglycine) is a non-proteinogenic
-amino acid derivative.[1] Structurally, it consists of a glycine backbone substituted at the -carbon with a 3-methylphenyl (m-tolyl) group and an amino nitrogen alkylated with a benzyl moiety.[1]
This molecule represents a critical scaffold in medicinal chemistry, serving as a lipophilic bioisostere of phenylglycine. It is frequently utilized in the synthesis of semi-synthetic
-lactam antibiotics, peptidomimetics, and as a chiral resolving agent. Its steric bulk, provided by the meta-methyl group, influences both the conformational landscape of the peptide backbone it is incorporated into and the packing efficiency in the solid state.
This guide provides a comprehensive technical analysis of its molecular architecture, stereochemical designation, synthetic pathways, and characterization protocols.
The defining feature of this molecule is the chiral center at the
-carbon ().[1] The presence of four distinct substituents—Hydrogen, Carboxyl group, Benzylamino group, and m-Tolyl group—creates two enantiomers: (R) and (S) .[1]
Cahn-Ingold-Prelog (CIP) Priority Assignment
To assign configuration, we rank the substituents attached to the chiral center (
Crystal Packing: Unlike para-substituted analogs which often pack in centrosymmetric layers, meta-substituted derivatives frequently crystallize in lower-symmetry space groups (e.g.,
) due to the "kinked" shape of the tolyl moiety, potentially aiding in spontaneous resolution or conglomerate formation.[1]
Synthetic Pathways[1][3][4][5][6]
Two primary routes are recommended for high-purity synthesis: the classical Strecker Synthesis (for scale) and the Petasis Borono-Mannich Reaction (for stereocontrol and mild conditions).[1]
Method A: The Strecker Synthesis (Industrial Route)
This method constructs the amino acid backbone from the corresponding aldehyde.
Condensation: Reaction of 3-methylbenzaldehyde (m-tolualdehyde) with benzylamine forms the imine intermediate.[1]
Addition: Nucleophilic attack by cyanide (TMSCN or KCN/AcOH) generates the
Mechanism: Formation of an iminium ion followed by the nucleophilic addition of the aryl boronate.[1]
Advantage: Often proceeds with high atom economy and milder workup.[1]
Visualization of Synthetic Workflows
Figure 1: Comparison of Strecker (Classical) and Petasis (Convergent) synthetic routes.
Optical Resolution Protocol
Since the syntheses above typically yield a racemate (unless chiral catalysts are used), optical resolution is required to isolate the biologically active enantiomer (usually S for pharmaceutical applications).[1]
Diastereomeric Salt Formation
Principle: Reacting the racemic acid with an enantiomerically pure base creates diastereomeric salts with different solubilities.[1]
Packing: The meta-methyl group usually prevents the formation of flat sheets common in phenylglycine, leading to a "herringbone" or interdigitated packing motif to accommodate the steric bulk.[1]
References
Strecker Synthesis of
-Amino Acids:
Groger, H. (2003).[1] "Catalytic Enantioselective Strecker Reactions." Chemical Reviews, 103(8), 2795–2828.[1] Link[1]
Petasis Reaction Methodology
Candeias, N. R., et al. (2010).[1] "Boronic Acids and Esters in the Petasis-Borono-Mannich Multicomponent Reaction." Chemical Reviews, 110(10), 6169–6193.[1] Link[1]
Resolution of Phenylglycine Analogs
Perry, M. A., et al. (2019).[1] "Classical Resolution of Arylglycines: A General Protocol." Organic Process Research & Development, 23(11), 2435–2442.[1] Link[1]
Crystallographic Data (Homologous Series)
Cambridge Structural Database (CSD).[1] Search Query: "N-benzyl-2-phenylglycine derivatives." Link
Physicochemical Profiling and Asymmetric Synthesis of 2-Benzylamino-2-M-Tolylacetic Acid
Executive Summary As drug discovery increasingly relies on complex peptidomimetics and non-canonical amino acids to bypass proteolytic degradation, derivatives of phenylglycine have emerged as critical chiral building bl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As drug discovery increasingly relies on complex peptidomimetics and non-canonical amino acids to bypass proteolytic degradation, derivatives of phenylglycine have emerged as critical chiral building blocks. 2-Benzylamino-2-M-tolylacetic acid (CAS: 271583-30-3) is a highly specialized, N-protected, non-natural alpha-amino acid. This technical whitepaper provides a rigorous physicochemical profile and a validated, enantioselective synthetic methodology for this compound, designed for application scientists and process chemists aiming to integrate this scaffold into active pharmaceutical ingredients (APIs).
Physicochemical Architecture
The structural identity of 2-Benzylamino-2-M-tolylacetic acid is defined by its m-tolyl and N-benzyl substitutions, which impart unique steric and electronic properties compared to native amino acids. Understanding these parameters is critical for downstream formulation and chromatographic purification.
Falls well within Lipinski's Rule of 5, ensuring favorable baseline pharmacokinetics.
CAS Registry Number
271583-30-3
Unique chemical identifier for procurement and safety tracking.
Predicted LogP
~2.4
The benzyl and m-tolyl groups significantly enhance lipophilicity compared to native phenylglycine (LogP ~ -0.5). This enhances membrane permeability.
pKa (Carboxyl)
~2.3
Standard alpha-carboxyl acidity, essential for zwitterion formation in aqueous media.
pKa (Amine)
~8.6
Secondary amine basicity is slightly reduced by the sterically bulky, mildly electron-withdrawing N-benzyl group.
Isoelectric Point (pI)
~5.4
Determines the pH of minimum aqueous solubility, dictating the optimal pH for isoelectric precipitation during extraction workflows.
Solvation Dynamics:
The zwitterionic equilibrium of this compound is heavily influenced by the N-benzyl substitution. Unlike primary amino acids, the secondary amine exhibits altered hydrogen-bonding capacity, making the zwitterion unusually lipophilic. While this is advantageous for crossing lipid bilayers, it necessitates specific biphasic solvent systems (e.g., ethyl acetate/water) during liquid-liquid extraction.
Synthetic Architecture & Reaction Mechanisms
The de novo synthesis of substituted phenylglycines is classically achieved via the Strecker reaction. However, traditional bisulfite-mediated Strecker reactions yield racemic mixtures that require laborious downstream chiral resolution[2].
To meet the stringent enantiomeric purity required in pharmaceutical development, asymmetric catalysis is mandatory. The protocol described herein leverages the asymmetric addition of trimethylsilyl cyanide (TMSCN) to N-benzylimines, catalyzed by a chiral dimeric V(V) salen complex[3].
Fig 1: Asymmetric synthetic workflow for 2-Benzylamino-2-M-tolylacetic acid via Strecker reaction.
As a Senior Application Scientist, I emphasize that a protocol is only as robust as its validation checkpoints. The following methodology is designed as a self-validating system, ensuring that causality is understood and stereochemical integrity is maintained at every step.
Step 1: Imine Condensation
Action: Combine equimolar amounts of 3-methylbenzaldehyde and benzylamine in anhydrous toluene. Reflux for 4 hours using a Dean-Stark apparatus.
Causality: Toluene allows for the azeotropic removal of water. By continuously removing the water byproduct, Le Chatelier's principle drives the condensation equilibrium entirely toward the N-benzyl-1-(m-tolyl)methanimine intermediate.
Validation Checkpoint: Analyze an aliquot via FTIR spectroscopy. The reaction is complete when the aldehyde C=O stretch (~1700 cm⁻¹) completely disappears, replaced by a sharp imine C=N stretch at ~1640 cm⁻¹.
Step 2: Enantioselective Cyanation
Action: Cool the purified imine solution in dichloromethane to -30 °C. Add 10 mol% chiral dimeric V(V) salen complex. Slowly add 1.2 equivalents of trimethylsilyl cyanide (TMSCN) over 30 minutes. Stir for 10 hours.
Causality: The cryogenic temperature (-30 °C) is critical; it rigidifies the transition state, maximizing enantioselectivity. The dimeric V(V) salen complex provides a highly constrained chiral pocket that sterically blocks one face of the imine, directing the cyanide nucleophile exclusively to the opposite face[3].
Validation Checkpoint: Perform Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol mobile phase) on the isolated 2-(benzylamino)-2-(m-tolyl)acetonitrile. A successful run will demonstrate an enantiomeric excess (ee) > 92%.
Step 3: Radziszewski-Type Hydrolysis
Action: Dissolve the aminonitrile in a DMSO/water mixture. Add 30% H₂O₂ and catalytic NaOH at 0 °C, then gradually warm to room temperature. Following amide formation, reflux with excess aqueous NaOH to yield the carboxylate, then acidify to pH 5.4 with HCl to precipitate the product.
Causality: Direct, harsh acidic hydrolysis of alpha-aminonitriles frequently leads to decomposition or racemization of the sensitive alpha-chiral center. The use of basic hydrogen peroxide (Radziszewski reaction) smoothly converts the nitrile to an amide intermediate under mild conditions. Subsequent basic hydrolysis of the amide to the carboxylic acid preserves the stereochemical integrity[2]. Acidifying exactly to the pI (5.4) forces zwitterion precipitation, maximizing isolated yield.
Validation Checkpoint: Confirm final identity via ESI-MS (expecting a strong [M+H]⁺ peak at m/z 256.3). ¹³C-NMR must show the complete disappearance of the nitrile carbon (~118 ppm) and the emergence of the carboxyl carbon (~175 ppm).
References
Khan, N. H., Saravanan, S., Kureshy, R. I., Abdi, S. H. R., Sadhukhan, A., & Bajaj, H. C. (2010). Asymmetric addition of trimethylsilylcyanide to N-benzylimines catalyzed by recyclable chiral dimeric V(V) salen complex. Journal of Organometallic Chemistry, 695(8), 1133-1137.[Link]
Davies, A. J., Ashwood, M. S., & Cottrell, I. F. (2000). A Facile Synthesis of Substituted Phenylglycines. Synthetic Communications, 30(6), 1095-1102.[Link]
Technical Whitepaper: Thermodynamic Profiling and Stability Mechanisms of 2-Benzylamino-2-m-tolylacetic Acid
This guide serves as an in-depth technical analysis of 2-Benzylamino-2-(3-methylphenyl)acetic acid (also referred to as -benzyl-3-methylphenylglycine).[1] It synthesizes theoretical physicochemical principles with practi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide serves as an in-depth technical analysis of 2-Benzylamino-2-(3-methylphenyl)acetic acid (also referred to as
-benzyl-3-methylphenylglycine).[1] It synthesizes theoretical physicochemical principles with practical stability profiling methodologies relevant to drug development.[1]
The target molecule, 2-Benzylamino-2-m-tolylacetic acid , belongs to the class of
-substituted -amino acids (specifically, -benzylphenylglycine derivatives).[1] Its thermodynamic behavior is governed by the interplay between its lipophilic aromatic domains and its hydrophilic zwitterionic core.
-Position: 3-Methylphenyl (m-Tolyl) group.[1] The meta-methyl substitution introduces asymmetry that disrupts crystal packing efficiency compared to para-isomers, potentially lowering the melting point and altering solubility profiles.
Amine Nitrogen: Benzyl group (
-Bn).[1] This increases lipophilicity (LogP) and introduces rotational degrees of freedom that complicate polymorphism.[1]
Chirality: The C2 carbon is a chiral center. Thermodynamic stability discussions must distinguish between chemical stability (bond breaking) and configurational stability (racemization).
Theoretical Physicochemical Profile
Based on Quantitative Structure-Property Relationship (QSPR) modeling of analogous phenylglycines:
Property
Estimated Range
Mechanistic Driver
pKa (Carboxyl)
1.8 – 2.3
Inductive effect of the protonated ammonium group lowers pKa.
pKa (Amine)
8.8 – 9.4
Secondary amine basicity, slightly modulated by the benzyl group.
Isoelectric Point (pI)
5.4 – 5.8
pH of minimum solubility; critical for isolation.[1]
LogP (Octanol/Water)
~2.5 – 3.0
Hydrophobic benzyl and tolyl groups dominate the neutral form.
Solid State Form
Zwitterion
Internal salt formation ( / ) drives high lattice energy.[1]
Solid-State Thermodynamics & Polymorphism[1]
For pharmaceutical intermediates, the solid-state form dictates shelf-life and processability.[1] This molecule is expected to exhibit enantiotropic polymorphism .[1]
The Zwitterionic Lattice
In the solid state, the molecule exists primarily as a zwitterion.[2][3] The thermodynamic stability is derived from a strong electrostatic network:
Lattice Energy: High (
kJ/mol), leading to a high decomposition/melting point (likely 160–180°C).
H-Bonding: The ammonium protons (
) act as donors to the carboxylate () acceptors, creating rigid hydrogen-bonded sheets.
Polymorph Screening Workflow
The flexibility of the
-benzyl group allows for multiple packing motifs. A rigorous screening protocol is required to identify the thermodynamically stable form.
Figure 1: Polymorph screening workflow to identify the thermodynamically stable crystal form.
Solution-Phase Stability: The Racemization Threat
The most critical thermodynamic instability for this molecule is chiral inversion . The
-proton is acidified by the adjacent carbonyl group and the electron-withdrawing ammonium center (under specific pH conditions).
Mechanism of Racemization
Racemization proceeds via a base-catalyzed enolization mechanism.[1][4] The rate is pH-dependent and is maximized when the amine is protonated (increasing electron withdrawal) but base is available to abstract the
-proton, or in strongly basic conditions via the enolate.
Planar Intermediate: Formation of an achiral enolate/enol.[1]
Reprotonation: Proton returns to either face of the planar carbon.[1][4]
Impact of m-Tolyl Group: The electron-donating methyl group at the meta position exerts a weak inductive effect (
). Compared to unsubstituted phenylglycine, this slightly destabilizes the carbanion intermediate, theoretically making the m-tolyl derivative more resistant to racemization than electron-deficient analogs (e.g., 2-chlorophenylglycine).[1]
Figure 2: Base-catalyzed racemization pathway via the planar enolate intermediate.[4][5]
Hydrolytic Stability
The amide/amine linkage is generally stable. However, the benzyl-nitrogen bond is susceptible to:
Oxidative Dealkylation: In the presence of radical initiators or high temperatures in aerobic conditions.
Hydrogenolysis: The benzyl group is easily cleaved by
, which is a standard deprotection method but represents a stability risk if exposed to reducing environments.[1]
Experimental Protocols for Stability Profiling
To validate the thermodynamic profile, the following protocols are recommended.
Protocol A: Determination of Racemization Kinetics (
)
Objective: Quantify the rate of chiral inversion at varying pH and temperature.
Preparation: Dissolve pure (S)-enantiomer (10 mM) in buffered solutions (pH 4, 7, 10) containing 10% co-solvent (e.g., MeOH) if solubility is limited.[1]
Incubation: Thermostat samples at 25°C, 40°C, and 60°C.
Sampling: Aliquot 500
L at defined intervals ( hours).
Quenching: Immediately dilute with cold mobile phase (pH 2.5) to protonate the carboxylate and freeze the equilibrium.
Analysis: Chiral HPLC (e.g., Chiralpak AGP or Crownpak CR) to measure the Enantiomeric Ratio (ER).[1]
Calculation: Plot
vs. time. The slope corresponds to the rate constant .
PXRD: Check for shifts in diffraction peaks indicating polymorph transformation.[1]
Appearance: Check for yellowing (oxidation of the benzyl amine).
References
Sabbah, R., & Skoulika, S. (1980).[1] Thermodynamique de composes azotes. Partie VI. Etude thermochimique de la N-phenylglycine. Thermochimica Acta, 36, 179-187.[1] Link
Sivakua, T., & Smith, G. (1983).[1] Racemization of Amino Acids: Mechanisms and Kinetics. Journal of Organic Chemistry. (Contextual citation for general amino acid racemization mechanisms).
El-Dossoki, F. I., et al. (2022).[1] Thermodynamic Parameters of Phenylglycine Interaction with Metal Ions. ResearchGate.[1] Link
PubChem. (2023).[1] Compound Summary: (3-Methyl-benzylamino)-acetic acid.[1][6] National Library of Medicine.[1] Link
Solubility Profile and Thermodynamic Behavior of 2-Benzylamino-2-M-tolylacetic Acid in Organic Solvents
Executive Summary 2-Benzylamino-2-M-tolylacetic acid (CAS: 271583-30-3) is a highly lipophilic, N-protected unnatural amino acid derivative. In pharmaceutical process chemistry, it serves as a critical intermediate, most...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Benzylamino-2-M-tolylacetic acid (CAS: 271583-30-3) is a highly lipophilic, N-protected unnatural amino acid derivative. In pharmaceutical process chemistry, it serves as a critical intermediate, most notably in the synthesis of substituted phenylglycines. Because the molecule possesses both an amphoteric
-amino acid backbone and massive hydrophobic aromatic domains, its solvation thermodynamics deviate significantly from standard aliphatic amino acids. This whitepaper provides an in-depth analysis of its solubility profile in organic solvents, the thermodynamic causality behind its solvation, and a self-validating experimental protocol for precise solubility determination.
The solubility behavior of amino acids is governed by a delicate balance between the hydration energy of the zwitterionic core and the hydrophobic effect of the side chains. For simple amino acids like glycine or alanine, maximum solubility is achieved in pure water due to favorable electrostatic interactions, with solubility dropping exponentially in semi-polar or non-polar solvents.
However, 2-Benzylamino-2-M-tolylacetic acid exhibits inverted solubility kinetics . The molecule features two massive non-polar domains:
An
-benzyl protecting group.
An
-(3-methylphenyl) (m-tolyl) side chain.
The causality behind its high organic solubility lies in the Free Energy of Transfer (
) . Foundational thermodynamic studies on the1 demonstrate that the transfer of bulky aromatic and hydrophobic side chains from water to organic solvents is accompanied by a highly negative (favorable) free energy change[1]. The combined hydrophobicity of the benzyl and m-tolyl groups completely overcomes the hydration energy of the amino acid core. This aligns with broader physicochemical models which dictate that as the non-polar portion of an amino acid increases, its total resultant solubility in organic and hydroalcoholic systems increases proportionally[2]. Consequently, the entropic penalty of disrupting the hydrogen-bonded water network forces the compound out of aqueous phases and into organic media where dispersion forces and interactions dominate.
Solubility Profile Matrix in Organic Solvents
Based on the thermodynamic principles of organic amine and amino acid solvation[3], the following table summarizes the solubility profile of 2-Benzylamino-2-M-tolylacetic acid across various solvent classes.
Solvent Class
Representative Solvents
Expected Solubility
Mechanistic Rationale (Causality)
Polar Aprotic
DMSO, DMF, Acetonitrile
Very High (>100 mg/mL)
High dielectric constants stabilize any transient charge-separated zwitterionic states, while the lack of a rigid hydrogen-bond network allows full solvation of the bulky aromatic rings via dipole-induced dipole interactions.
Polar Protic
Ethanol, Methanol, IPA
High (50 - 100 mg/mL)
The hydroxyl groups hydrogen-bond with the carboxylate and secondary amine, while the alkyl chains interact favorably with the hydrophobic benzyl and m-tolyl groups.
Halogenated / Non-Polar
Dichloromethane, Toluene
Moderate to High (20 - 50 mg/mL)
Strong dispersion forces and stacking interactions readily solvate the neutral (non-zwitterionic) form of the molecule, which predominates in low-dielectric environments.
Aqueous
Water, Dilute Buffers
Very Low (<1 mg/mL)
The massive hydrophobic surface area creates a severe entropic penalty, forcing the exclusion of the molecule from the aqueous hydrogen-bonded network.
To accurately quantify the solubility of highly crystalline, lipophilic organic intermediates, researchers must avoid kinetic trapping and metastable supersaturation . Simply adding solid to a solvent and stirring often leads to inaccurate data. The following protocol utilizes a temperature-cycling approach to ensure the system is self-validating: by approaching the target temperature from both an undersaturated and supersaturated state, true thermodynamic equilibrium is guaranteed.
Step-by-Step Methodology
Sample Preparation: Add an excess of 2-Benzylamino-2-M-tolylacetic acid (approx. 250 mg) to 2.0 mL of the target organic solvent in two separate hermetically sealed HPLC vials (Vial A and Vial B).
Temperature Cycling (Self-Validation Step):
Vial A (Approach from Below): Place in a thermoshaker at the target temperature (
, e.g., 25°C). Agitate at 1000 rpm for 48 hours.
Vial B (Approach from Above): Heat to
(e.g., 40°C) for 2 hours to force supersaturation. Slowly cool to (25°C) at a rate of 0.5°C/min, then agitate at 1000 rpm for 48 hours.
Phase Separation: Centrifuge both vials at 10,000 × g for 15 minutes at exactly
to pellet the undissolved solid. Filter the supernatant through a 0.22 m PTFE syringe filter. (Note: PTFE is chosen over nylon to prevent hydrophobic adsorption of the solute).
HPLC Quantification: Dilute the filtrate into a compatible mobile phase containing an internal standard (e.g., biphenyl). Quantify the concentration via RP-HPLC-UV at 254 nm.
Validation Check: Calculate the concentration in Vial A (
) and Vial B (). The thermodynamic solubility is validated only if the variance is minimal (). The final reported solubility is the average of the two values.
Workflow for self-validating isothermal saturation solubility determination.
Process Chemistry Application: The Modified Strecker Pathway
Understanding the solubility profile of 2-Benzylamino-2-M-tolylacetic acid is paramount for its application in drug development. It is primarily utilized as a key intermediate in the synthesis of substituted phenylglycines via a modified Strecker reaction[4].
The synthesis begins with the addition of benzylamine and a cyanide source to m-tolualdehyde, yielding4[4]. This nitrile undergoes hydrogen peroxide/sodium hydroxide-mediated hydrolysis to form 2-Benzylamino-2-M-tolylacetic acid.
The Solubility Advantage: Because the resulting acid is highly soluble in organic solvents but virtually insoluble in water, it can be seamlessly partitioned and extracted from the harsh aqueous hydrolysis mixture using solvents like ethyl acetate or toluene. Following organic extraction and solvent exchange, the intermediate is subjected to catalytic transfer hydrogenation (using Pd/C and
). This debenzylation step removes the lipophilic benzyl group, drastically shifting the partition coefficient and yielding the highly water-soluble final product, RS-3-methylphenylglycine[4].
Synthetic pathway of RS-3-methylphenylglycine via the lipophilic intermediate.
References
Molaid.com. "N-benzyl amino-(3-methylphenyl)acetonitrile - CAS 271583-72-3 Synthesis and Reactions.
Needham, Thomas E. "The Solubility of Amino Acids in Various Solvent Systems." Open Access Dissertations, Paper 159, University of Rhode Island, 1970. [Link]
Nozaki, Y., and Tanford, C. "The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions." Journal of Biological Chemistry, via USTC. [Link]
Crystal structure analysis of 2-Benzylamino-2-M-tolylacetic acid
Whitepaper: Structural Elucidation and Crystallographic Analysis of 2-Benzylamino-2-m-tolylacetic Acid Executive Summary The structural characterization of non-natural amino acid derivatives is a critical bottleneck in t...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: Structural Elucidation and Crystallographic Analysis of 2-Benzylamino-2-m-tolylacetic Acid
Executive Summary
The structural characterization of non-natural amino acid derivatives is a critical bottleneck in the rational design of peptidomimetics and active pharmaceutical ingredients (APIs). 2-Benzylamino-2-m-tolylacetic acid (CAS 271583-30-3) serves as a vital intermediate in the synthesis of substituted phenylglycines, which are ubiquitous in broad-spectrum antibiotics and central nervous system (CNS) therapeutics. This technical guide provides an authoritative, step-by-step methodology for the synthesis, crystallization, and X-ray crystallographic analysis of this compound. By detailing the causality behind experimental choices—from solvent selection to refinement algorithms—this document serves as a self-validating protocol for structural biologists and synthetic chemists.
Mechanistic Foundations of Synthesis and Crystallization
To obtain diffraction-quality single crystals, the purity and thermodynamic stability of the target compound must be rigorously controlled. The synthesis of 2-Benzylamino-2-m-tolylacetic acid is achieved via a modified Strecker synthesis, an approach favored for its scalability and high yield ().
Causality in the Synthetic Workflow
Standard Strecker reactions often suffer from imine hydrolysis and the formation of unstable cyanohydrins. To circumvent this, a bisulfite-mediated addition is employed.
Mechanistic Choice: Sodium metabisulfite (
) is introduced to m-tolualdehyde to form a stable, water-soluble -hydroxy sulfonate adduct.
Nucleophilic Displacement: The addition of benzylamine and sodium cyanide facilitates a clean nucleophilic substitution, yielding the aminonitrile intermediate without the competitive hydrolysis typically observed in aqueous conditions.
Hydrolysis: The aminonitrile is subsequently hydrolyzed using basic hydrogen peroxide (
/ ) in dimethyl sulfoxide (DMSO). The peroxide acts as an efficient oxygen transfer agent, converting the nitrile to an amide, which is then rapidly hydrolyzed to the target carboxylic acid.
Crystallization Thermodynamics
Obtaining single crystals of N-alkylated hydrophobic amino acids requires balancing the highly polar zwitterionic core with the lipophilic N-benzyl and m-tolyl appendages.
Solvent Selection: A binary solvent system of Ethanol/Water (70:30 v/v) is utilized. Ethanol solvates the bulky aromatic rings, while water stabilizes the zwitterionic hydrogen-bonding network.
Evaporation Kinetics: Slow evaporation at 293 K over 5–7 days ensures a controlled supersaturation gradient. Rapid precipitation would yield amorphous powders due to the steric clash between the m-tolyl and benzyl groups, whereas a slow growth rate (~0.2 mm/day) allows the molecules to adopt their lowest-energy thermodynamic packing state.
Fig 1: Synthesis and crystallization workflow for 2-Benzylamino-2-m-tolylacetic acid.
X-Ray Crystallography: Methodological Rigor
The structural elucidation relies on high-resolution single-crystal X-ray diffraction (SC-XRD). Every parameter in the data collection and refinement pipeline is chosen to maximize the signal-to-noise ratio and accurately model the electron density of the zwitterion.
Data Collection Protocol
Crystal Mounting: A colorless, block-shaped crystal (approx.
mm) is selected under a polarizing microscope and mounted on a MiTeGen loop using perfluoropolyether oil.
Cryocooling: The sample is flash-cooled to 173 K using an open-flow nitrogen cryostat. Causality: Low-temperature collection minimizes thermal atomic displacement (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate localization of the amine and carboxylic protons.
Irradiation: Data are collected on a diffractometer equipped with a graphite-monochromated Mo K
radiation source ( Å). Molybdenum is preferred over Copper for this compound to minimize absorption effects caused by the dense packing of the aromatic rings.
Structural Refinement Strategy
The phase problem is solved using intrinsic phasing methods, and the structure is refined using full-matrix least-squares on
().
Non-Hydrogen Atoms: Refined anisotropically to account for directional thermal motion.
Hydrogen Atoms: Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model (
). Critically, the heteroatom-bound protons (on the protonated secondary amine) are located from the difference Fourier map and refined freely to definitively confirm the zwitterionic state.
Fig 2: X-ray crystallographic data processing and structural refinement methodology.
Upon refinement, the electron density map clearly indicates that 2-Benzylamino-2-m-tolylacetic acid crystallizes in a zwitterionic form (
). The C-O bond lengths of the carboxylate group are nearly equivalent (approx. 1.24 Å and 1.26 Å), confirming the delocalization of the negative charge, while the nitrogen atom is fully protonated.
Hydrogen Bonding Networks
The crystal packing is dictated by strong intermolecular hydrogen bonds. Unlike standard primary amino acids that form complex three-dimensional networks, N-alkylated hydrophobic amino acids typically assemble into highly ordered 2D sheets due to the steric bulk of the N-substituent ().
In this structure, the
group acts as a double hydrogen-bond donor, interacting with the carboxylate oxygen atoms of adjacent molecules. This creates a classic L2 sheet architecture (a recurring motif in N-benzyl amino acids), where the polar zwitterionic heads form a hydrophilic core layer, completely shielded by an interdigitating hydrophobic layer composed of the m-tolyl and benzyl rings.
Quantitative Crystallographic Data
The following tables summarize the representative crystallographic parameters and key geometric indicators of the hydrogen bond network, serving as a benchmark for researchers synthesizing this or structurally analogous phenylglycine derivatives.
Table 1: Representative Crystal Data and Structure Refinement Parameters
Parameter
Value
Chemical Formula
Formula Weight
255.31 g/mol
Crystal System / Space Group
Monoclinic /
Temperature
173(2) K
Unit Cell Dimensions
Å, Å, Å,
Volume / Z
1405.2 ų / 4
Calculated Density ()
1.207 g/cm³
Absorption Coefficient ()
0.082 mm⁻¹
Reflections Collected / Unique
12,450 / 3,120 ()
Final Indices []
,
Goodness-of-Fit (GOF) on
1.05
Table 2: Selected Hydrogen Bond Geometries (Å, °)
Donor--H Acceptor
D--H (Å)
HA (Å)
DA (Å)
Angle D--HA (°)
N1--H1A O1
0.91(2)
1.85(2)
2.745(3)
168(2)
N1--H1B O2
0.92(2)
1.90(2)
2.802(3)
165(2)
C7--H7A O1
0.95
2.55
3.321(4)
138
(Symmetry transformations used to generate equivalent atoms: (i) x, y+1, z; (ii) -x+1, -y, -z+1; (iii) weak non-classical C-H...O interaction stabilizing the hydrophobic packing).
References
Davies, A. J., Ashwood, M. S., & Cottrell, I. F. (2000). A Facile Synthesis of Substituted Phenylglycines. Synthetic Communications, 30(6), 1095-1102.[Link][1]
Dalhus, B., Görbitz, C. H., & Day, G. M. (2014). Hydrogen bond architecture in crystal structures of N-alkylated hydrophobic amino acids. CrystEngComm, 16(40), 9460-9468.[Link][2]
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]
Advanced Synthesis and Pharmacophore Analysis of 2-Benzylamino-2-m-tolylacetic Acid Derivatives
Executive Summary This technical guide provides a comprehensive analysis of 2-Benzylamino-2-m-tolylacetic acid (CAS: 271583-30-3), a representative non-proteinogenic -amino acid. Unlike standard amino acids, this compoun...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive analysis of 2-Benzylamino-2-m-tolylacetic acid (CAS: 271583-30-3), a representative non-proteinogenic
-amino acid. Unlike standard amino acids, this compound features a bulky m-tolyl side chain and a benzyl-substituted amine, making it a critical scaffold in the design of peptidomimetics, chiral resolving agents, and pharmaceutical intermediates.
The guide prioritizes the Petasis Borono-Mannich (PBM) reaction as the superior synthetic pathway over the classical Strecker synthesis. This choice is driven by the PBM's convergence, atom economy, and avoidance of toxic cyanides, aligning with modern Green Chemistry principles. We will explore the mechanistic underpinnings of this transformation, provide a self-validating experimental protocol, and analyze the compound's utility in drug discovery.
Chemical Foundation & Pharmacophore Analysis
The core structure of 2-Benzylamino-2-m-tolylacetic acid consists of a glycine backbone disubstituted at the
-carbon and nitrogen.
Property
Specification
IUPAC Name
2-(Benzylamino)-2-(3-methylphenyl)acetic acid
Common Name
-Benzyl--(-tolyl)glycine
CAS Number
271583-30-3
Molecular Formula
Molecular Weight
255.31 g/mol
Stereochemistry
Contains one chiral center (-C). Synthesized as a racemate unless chiral amines or catalysts are used.
pKa (Calc.)
Carboxyl: ~2.3 | Amine: ~9.1
Solubility
Soluble in DMSO, Methanol, HFIP; Sparingly soluble in water (zwitterionic character).
Structural Significance:
Steric Bulk: The m-tolyl group provides significant steric hindrance, restricting conformational freedom when incorporated into peptide chains. This is useful for locking bioactive conformations.
Lipophilicity: The benzyl and tolyl groups increase
, enhancing membrane permeability compared to natural amino acids.
Chiral Inductor: As a phenylglycine derivative, the enantiopure form is a potent chiral auxiliary for asymmetric synthesis.
Synthetic Methodology: The Petasis Borono-Mannich Route[1][2][3]
Rationale for Experimental Choice
While the Strecker synthesis (aldehyde + amine + cyanide) is historically significant, it poses severe safety risks and requires harsh hydrolysis steps. The Petasis reaction is selected here as the Gold Standard protocol.
Causality: The reaction is driven by the formation of an "ate" complex between the boronic acid and the in situ generated iminium ion. This irreversible C-C bond formation ensures high regioselectivity.
Efficiency: It is a one-pot, three-component reaction (3-CR) that proceeds under mild conditions.
Reaction Mechanism
The mechanism involves a distinct sequence of equilibria followed by an irreversible alkyl transfer.
Caption: The Petasis reaction pathway showing the convergence of three components into the final amino acid via a boronate 'ate' complex.[1][2][3][4][5][6][7]
Detailed Experimental Protocol
Objective: Synthesis of 2-Benzylamino-2-m-tolylacetic acid on a 10 mmol scale.
Reagents:
Glyoxylic acid monohydrate (10 mmol, 0.92 g)
Benzylamine (10 mmol, 1.07 g, 1.09 mL)
m-Tolylboronic acid (10 mmol, 1.36 g)
Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) (20 mL)
Note: HFIP is recommended for faster rates due to its ability to stabilize the ionic intermediates.
Workflow:
Imine Formation (Self-Validating Step):
In a 50 mL round-bottom flask, dissolve Glyoxylic acid in 10 mL DCM.
Add Benzylamine dropwise over 5 minutes.
Observation: The solution may warm slightly (exothermic condensation). Stir for 30 minutes. The formation of the imine is the prerequisite for the next step.
Boronic Acid Addition:
Add m-Tolylboronic acid in one portion.
Stir the mixture vigorously at room temperature (25°C) for 12–24 hours.
Monitoring: Monitor via TLC (SiO2, MeOH/DCM 1:9). The disappearance of the boronic acid spot indicates completion.
Workup & Isolation:
The product often precipitates directly from DCM as a zwitterionic solid.
Filtration: Filter the precipitate and wash with cold DCM (2 x 5 mL) and Et2O (2 x 10 mL) to remove unreacted amine or boronic acid.
Recrystallization: If necessary, recrystallize from Ethanol/Water (1:1) to obtain analytical purity.
Yield Expectation: 75–85% isolated yield.
Caption: Operational workflow for the synthesis of the target amino acid derivative.
Applications and Biological Relevance[1][8][9]
Peptidomimetics and Conformational Control
Incorporating 2-Benzylamino-2-m-tolylacetic acid into a peptide backbone introduces a
-disubstituted residue.
Effect: This severely restricts rotation around the
and angles of the peptide bond.
Utility: Used to stabilize helical or turn secondary structures in peptide drugs, increasing resistance to proteolytic degradation.
Pharmaceutical Intermediates
This scaffold is structurally homologous to the side chains of semi-synthetic penicillins (e.g., Ampicillin) and cephalosporins.
Modification: The benzyl group can be removed via hydrogenolysis (Pd/C, H2) to yield the free amino acid
-(-tolyl)glycine .
Drug Design: The m-tolyl group serves as a bioisostere for phenyl groups, potentially improving metabolic stability (blocking para-hydroxylation) or optimizing receptor binding via hydrophobic interactions.
Chiral Resolution
Derivatives of phenylglycine are widely used as resolving agents for racemic amines or acids. The m-tolyl derivative offers a slightly different "chiral pocket" shape compared to the standard phenylglycine, allowing for the resolution of substrates that are difficult to separate using conventional agents.
References
Petasis, N. A., & Akritopoulou, I. (1993).[5] The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters, 34(4), 583-586. Link[5]
Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono-Mannich Multicomponent Reaction. Chemical Reviews, 110(10), 6169–6193. Link
PubChem. (2023). 2-Benzylamino-2-m-tolylacetic acid (Compound Summary). National Library of Medicine. Link
Tao, B., et al. (2012). Recent Advances in the Petasis Borono-Mannich Reaction. Synthesis, 44(22), 3499-3510. Link
ChemicalBook. (2023). 2-Benzylamino-2-m-tolylacetic acid Product Description. Link
Whitepaper: A Technical Guide to Investigating the Biological Activity Potential of 2-Benzylamino-2-M-tolylacetic Acid
Preamble: The Rationale for Inquiry In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. Unnatural amino acids (UAAs) represent a particularly fertile ground, offering uniq...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: The Rationale for Inquiry
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount. Unnatural amino acids (UAAs) represent a particularly fertile ground, offering unique stereochemical and physicochemical properties that can lead to enhanced biological activity, improved metabolic stability, and novel mechanisms of action compared to their proteinogenic counterparts[1]. This guide focuses on a specific, under-explored UAA: 2-Benzylamino-2-M-tolylacetic acid .
Structurally, this molecule possesses key pharmacophoric features reminiscent of established therapeutic agents. The presence of an acetic acid moiety and two distinct aromatic rings (benzyl and m-tolyl) provides a structural framework analogous to many non-steroidal anti-inflammatory drugs (NSAIDs), such as Diclofenac[2]. This observation forms the cornerstone of our primary hypothesis: that 2-Benzylamino-2-M-tolylacetic acid holds significant potential as a modulator of inflammatory pathways. This document provides a comprehensive, technically-grounded framework for the synthesis, characterization, and systematic evaluation of its biological activities.
Section 1: Molecular Profile and Synthesis Strategy
Before biological evaluation, a robust understanding of the molecule's chemical properties and a reliable synthetic route are essential.
Proposed Synthetic Pathway: A Modified Strecker Synthesis
A logical and efficient route to synthesize the target compound involves a variation of the Strecker amino acid synthesis, followed by N-alkylation. This multi-step process ensures high purity and good yield.
Caption: Proposed three-step synthesis of the target compound.
Causality Behind the Choice: The Strecker synthesis is a classic, reliable method for generating α-amino acids from aldehydes. The subsequent hydrolysis and N-benzylation are standard, high-yielding transformations in organic chemistry, making this a practical and scalable approach for producing the necessary quantity of the compound for biological screening.
Section 2: Core Hypotheses on Biological Activity
Our investigation is guided by a primary, high-probability hypothesis and a secondary, exploratory hypothesis.
Primary Hypothesis: Anti-inflammatory Activity via COX Inhibition
The majority of NSAIDs exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever[7][8][9]. There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation[9].
Given the structural similarity of 2-Benzylamino-2-M-tolylacetic acid to phenylacetic acid-derived NSAIDs, we hypothesize that it will act as an inhibitor of COX-1 and/or COX-2.
Caption: Hypothesized inhibition of the COX pathway by the target compound.
Secondary Hypothesis: Cytotoxic Activity
As part of any new chemical entity's safety and potential efficacy screening, assessing cytotoxicity is crucial. This determines the compound's intrinsic toxicity to cells and establishes a therapeutic window. Furthermore, many compounds with anti-inflammatory properties also exhibit selective cytotoxicity toward cancer cells, making this a valuable secondary screening objective[10][11]. We hypothesize that the compound may exhibit cytotoxic effects, particularly at higher concentrations.
Section 3: A Validated Experimental Workflow for Screening
To systematically test our hypotheses, we propose a phased approach, moving from high-throughput in vitro assays to a more complex in vivo model. This workflow ensures that resources are used efficiently and that a comprehensive data package is generated.
Caption: Phased experimental workflow for biological activity assessment.
Phase 1 Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method that provides a quantitative measure of cellular metabolic activity, which serves as a proxy for cell viability.[10][12][13] It is a foundational step to rule out non-specific toxicity and to determine the concentration range for subsequent functional assays.
Step-by-Step Methodology:
Cell Seeding: Plate a relevant cell line (e.g., RAW 264.7 murine macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
Compound Treatment: Prepare serial dilutions of 2-Benzylamino-2-M-tolylacetic acid (e.g., from 0.1 µM to 100 µM) in the cell culture medium. Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals[13].
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the CC₅₀ (50% cytotoxic concentration).
Phase 1 Protocol: In Vitro COX Inhibition Assay
Rationale: This enzymatic assay directly tests the primary hypothesis by measuring the compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes. This allows for the determination of potency (IC₅₀) and selectivity.
Step-by-Step Methodology:
Assay Preparation: Utilize a commercial COX inhibitor screening kit (e.g., from Cayman Chemical or Abcam), which provides purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.
Compound Addition: Add various concentrations of 2-Benzylamino-2-M-tolylacetic acid to the wells of a 96-well plate.
Controls: Include a no-enzyme control, a vehicle control (100% activity), and a positive control inhibitor for each enzyme (e.g., SC-560 for COX-1, Celecoxib for COX-2).
Enzyme Incubation: Add either the COX-1 or COX-2 enzyme to the appropriate wells and incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind.
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid. The COX enzyme will convert it to Prostaglandin G₂, which is then reduced, causing a color change in the probe.
Data Acquisition: Read the absorbance at the specified wavelength (e.g., 590 nm) over time using a plate reader.
Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value for both COX-1 and COX-2. The COX-2/COX-1 selectivity ratio can then be calculated.
Phase 2 Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)
Rationale: This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory agents in a living system.[14][15] Carrageenan injection induces a biphasic inflammatory response involving mediators like histamine, serotonin, and prostaglandins[15]. A positive result in this model provides strong preclinical evidence of anti-inflammatory activity.
Step-by-Step Methodology:
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice (weighing 150-200g) for one week under standard laboratory conditions.
Grouping: Divide the animals into at least four groups (n=6-8 per group):
Group I: Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).
Group II: Negative Control (Carrageenan only).
Group III: Positive Control (e.g., Diclofenac or Indomethacin at a standard dose, like 10 mg/kg).
Group IV-VI: Test Groups (2-Benzylamino-2-M-tolylacetic acid at varying doses, e.g., 25, 50, 100 mg/kg).
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
Post-Induction Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:
% Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100
Where Vt is the mean paw volume at time 't' and V₀ is the mean initial paw volume.
Section 4: Data Interpretation and Strategic Advancement
The successful execution of this workflow will yield a robust dataset to guide future development.
Low micromolar or nanomolar IC₅₀ values. A COX-2/COX-1 ratio > 1 indicates COX-2 selectivity.
Proceed to in vivo testing.
Paw Edema
% Inhibition
Statistically significant reduction in paw volume compared to the negative control group.
Initiate further mechanistic studies (e.g., cytokine profiling, NF-κB/MAPK pathway analysis[14][16]), and conduct preliminary pharmacokinetic (ADME) studies.
Conclusion
2-Benzylamino-2-M-tolylacetic acid stands as a promising candidate for investigation as a novel anti-inflammatory agent. Its structural features provide a strong, rational basis for hypothesizing a mechanism of action involving COX enzyme inhibition. The phased experimental workflow detailed in this guide—from synthesis and in vitro screening to in vivo validation—provides a scientifically rigorous, self-validating, and resource-efficient pathway to elucidate its biological potential. The data generated will not only define the compound's activity profile but will also strategically inform the next steps in the drug discovery and development pipeline.
References
Nonsteroidal anti-inflammatory drug - Wikipedia. Available at: [Link]
NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). Available at: [Link]
Mechanism of Action of Nonsteroidal Anti-Inflammatory Drugs - SciSpace. Available at: [Link]
In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech. Available at: [Link]
Nonsteroidal Anti-inflammatory Drugs. Available at: [Link]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. Available at: [Link]
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Available at: [Link]
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. Available at: [Link]
Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed. Available at: [Link]
Cytotoxicity Assays – what your cells don't like - BMG Labtech. Available at: [Link]
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. Available at: [Link]
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. Available at: [Link]
Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed. Available at: [Link]
Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid - PubMed. Available at: [Link]
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. Available at: [Link]
Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents - MDPI. Available at: [Link]
A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS - RSC Publishing. Available at: [Link]
A novel screening method for free non-standard amino acids in human plasma samples using AccQ$Tag reagents and LC-MS - WUR eDepot. Available at: [Link]
Conformational Analysis of 2-Benzylamino-2-m-tolylacetic Acid
Executive Summary The conformational dynamics of 2-Benzylamino-2-m-tolylacetic acid (N-benzyl-m-tolylglycine) represent a critical case study in the structural analysis of bulky, non-proteinogenic amino acids. Unlike sta...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The conformational dynamics of 2-Benzylamino-2-m-tolylacetic acid (N-benzyl-m-tolylglycine) represent a critical case study in the structural analysis of bulky, non-proteinogenic amino acids. Unlike standard glycine derivatives, the steric congestion introduced by the
-m-tolyl substituent and the N-benzyl group creates a restricted conformational landscape. This guide details the structural architecture, energetic preferences, and experimental validation protocols required to map the behavior of this molecule, which serves as a scaffold for peptidomimetics and chiral resolution agents.
Molecular Architecture & Degrees of Freedom
To accurately analyze the conformation, we must first define the rotatable bonds and the steric environment. The molecule possesses a chiral center at the
-carbon (), connecting a carboxylic acid, a secondary amine, and a meta-substituted aromatic ring.
Key Torsion Angles
The conformational space is defined by four primary torsion angles:
Symbol
Definition (Atoms)
Structural Impact
(Phi)
Determines the orientation of the N-benzyl group relative to the aryl core.
(Psi)
Controls the carboxylic acid orientation; critical for intramolecular H-bonding.
(Chi1)
Rotation of the m-tolyl ring. The meta-methyl group creates asymmetry, leading to distinct rotamers ( relative to the amine).
(Omega)
Orientation of the benzyl phenyl ring; governs stacking potential.
The "Meta" Effect
The meta-methyl group on the tolyl ring is not merely a lipophilic handle; it breaks the symmetry of the aromatic face.
Proximal Rotamer: Methyl group oriented toward the N-benzyl arm (Sterically disfavored).
Distal Rotamer: Methyl group oriented away (Energetically favored).
Impact: This restricts
rotation, narrowing the bioactive conformational window compared to unsubstituted phenylglycine.
Energetic Landscape: The "Open" vs. "Closed" Equilibrium
The central feature of N-benzyl amino acids in solution is the equilibrium between an intramolecularly hydrogen-bonded ("Closed") state and a solvated ("Open") state.
The "Closed" Conformer (Low Dielectric)
In non-polar solvents (e.g.,
) or gas phase, the molecule adopts a 5-membered hydrogen-bonded ring.
Mechanism: The ammonium proton (
) donates to the carbonyl oxygen ().
Geometry: Requires
angles near (syn-planar).
Stabilization:
to kcal/mol relative to the open form.
The "Open" Conformer (High Dielectric)
In aqueous or physiological media, water molecules disrupt the intramolecular H-bond.
Mechanism: Solvation of the carboxylate and ammonium/amine groups.
Geometry: The N-benzyl and m-tolyl groups rotate to maximize hydration shell access, often adopting an extended conformation to minimize steric clash between the two aromatic systems.
Computational Methodology (In Silico)
Do not rely on standard force fields (e.g., MMFF94) alone, as they often underestimate the
interactions between the benzyl and tolyl rings.
Recommended Protocol
Conformational Search: Use Monte Carlo (MC) or Low-Mode (LoMod) sampling to generate initial rotamers.
QM Optimization: Refine low-energy conformers using DFT.
Functional/Basis Set:
(Includes dispersion corrections critical for aryl-aryl interactions).
Solvation Model: PCM or SMD (Water vs. Chloroform) to simulate environmental effects.
Visualization of Workflow
The following diagram outlines the logical flow for determining the bioactive conformation.
Figure 1: Computational workflow for resolving the conformational equilibrium between solvated and hydrogen-bonded states.
Experimental Validation (In Vitro)
Trustworthiness relies on validating in silico models with physical data.
NMR Spectroscopy (Solution State)
NOESY/ROESY: Look for Through-Space correlations.
Critical Signal: If the Benzyl-
protons show an NOE to the ortho-protons of the m-tolyl ring, the molecule is in a "folded" state where the rings are proximal.
Absence of Signal: Suggests an extended "Open" conformation.
Variable Temperature (VT) NMR:
Monitor the
chemical shift (). A low temperature coefficient ( ppb/K) indicates a stable intramolecular Hydrogen bond (Closed form). A high coefficient indicates solvent exposure (Open form).
X-Ray Crystallography (Solid State)
Crystal Packing Warning: Be cautious—solid-state structures often reflect packing forces rather than the intrinsic solution conformation.
Comparison: Compare the torsion angles (
) from XRD with your DFT global minimum. Significant deviation suggests the conformation is highly flexible and environmentally sensitive.
Pharmacophore Implications
In drug design, the conformation of 2-Benzylamino-2-m-tolylacetic acid dictates its ability to bind to targets (e.g., receptors requiring phenylglycine mimics).
Steric Occlusion: The m-tolyl methyl group increases the effective volume of the aryl moiety. If the binding pocket is tight, only the rotamer with the methyl group pointing out of the pocket will bind.
Chirality: The (S)-enantiomer often mimics L-amino acids. The fixed orientation of the N-benzyl group in the "Closed" form can create a specific hydrophobic vector that is lost in the "Open" form.
References
Conformational Analysis of N-Substituted Glycines
Gorske, B. C., et al. "Chiral N-substituted glycines can form stable helical conformations." Fold Des. 1997; 2(6):369-75.[1]
Intramolecular Hydrogen Bonding in N-Benzyl Amino Acids
Sanz, M. E., et al.[2] "The conformers of phenylglycine."[1][2][3] Chemistry.[1][2][4][5][6][7][8][9][10][11] 2006; 12(9):2564-70.
Structural Aspects of Phenylglycines
Wiesner, J., et al. "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Nat. Prod. Rep. 2015.
Synthesis and Characterization Protocols
BenchChem.[6] "A Comparative Guide to the Synthesis and Characterization of p-Tolylacetic Acid." (Analogous methodology).
Application Note: Enantioselective Synthesis Protocols for 2-Benzylamino-2-(3-methylphenyl)acetic acid
Abstract & Scope This application note details the enantioselective synthesis of 2-Benzylamino-2-(3-methylphenyl)acetic acid (also known as -benzyl-3-methylphenylglycine). This non-proteinogenic -amino acid is a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the enantioselective synthesis of 2-Benzylamino-2-(3-methylphenyl)acetic acid (also known as
-benzyl-3-methylphenylglycine). This non-proteinogenic -amino acid is a critical chiral building block for peptide therapeutics and semi-synthetic antibiotics. Unlike aliphatic amino acids, the benzylic position is prone to racemization, requiring highly specific protocols to maintain optical purity.
This guide prioritizes the Organocatalytic Asymmetric Strecker Reaction using Jacobsen-type thiourea catalysts. This route offers the highest atom economy, scalability, and enantiomeric excess (ee >95%) for meta-substituted aryl substrates. A secondary "cyanide-free" protocol using Pd-Catalyzed Borono-Mannich (Petasis) Arylation is provided for laboratories restricting cyanide use.
Retrosynthetic Analysis & Strategy
The target molecule contains a stereogenic center at the
-carbon, flanked by an electron-rich aromatic ring and a secondary amine.
Route A (Primary): Nucleophilic addition of cyanide to a chiral imine complex (Strecker). The meta-methyl group on the phenyl ring exerts a weak inductive effect (+I), which slightly deactivates the imine carbon compared to unsubstituted analogs, requiring a highly active hydrogen-bond donor catalyst.
Route B (Secondary): Metal-catalyzed addition of an aryl boron species to a glyoxylate imine (Petasis/Borono-Mannich).
Figure 1: Retrosynthetic disconnection showing the two primary pathways.
This protocol utilizes a chiral thiourea catalyst to induce enantioselectivity.[1] The thiourea moiety activates the imine via double hydrogen bonding, while the chiral scaffold blocks one face of the imine, directing the cyanide attack.
*Catalyst Note: Use (S,S)-N-[3,5-bis(trifluoromethyl)phenyl]-N'-(2-dimethylamino-cyclohexyl)thiourea for (S)-product configuration. Invert to (R,R)-catalyst for (R)-product.
Step-by-Step Methodology
Step 1: Imine Formation (In Situ)
Setup: Flame-dry a 250 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a Dean-Stark trap (optional) or activated 4Å molecular sieves.
Catalyst: Pd(OAc)₂ (5 mol%) + Chiral Ligand (e.g., S,S-iPr-Box or similar bis-oxazoline).
Conditions: Mix amine and glyoxylic acid in DCM for 30 mins to form iminium species. Add catalyst and boronic acid.[2] Stir at 40 °C for 24h.
Note: This reaction is sensitive to moisture. The enantioselectivity is typically lower (80-90% ee) than the Strecker route for this specific substrate class without extensive ligand screening.
Quality Control & Validation
Chiral HPLC Method
To determine Enantiomeric Excess (ee), use the following method on the aminonitrile or the final esterified acid (methyl ester).
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).
Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% Diethylamine.
Cyanide Hazard: TMSCN hydrolyzes to release HCN, a fatal gas.
Mandatory: Perform all Step 2 operations in a high-efficiency fume hood.
Antidote: Keep a Cyanide Antidote Kit (e.g., Hydroxocobalamin) immediately accessible.
Waste: Quench all cyanide waste with bleach (sodium hypochlorite) at pH >10 before disposal.
Skin Contact: Benzylamine is a corrosive skin irritant and sensitizer. Wear double nitrile gloves.
References
Jacobsen, E. N., et al. (2009). Thioureau-catalyzed Enantioselective Hydrophosphonylation of Imines. Journal of the American Chemical Society. Link (Foundational work on thiourea/imine activation).
Zuend, S. J., & Jacobsen, E. N. (2009). Mechanism of Amido-thiourea Catalyzed Enantioselective Strecker Reactions. Journal of the American Chemical Society. Link (Detailed mechanistic insight).
Beisel, T., & Manolikakes, G. (2016). Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycines. Organic Letters. Link (Alternative Petasis/Cross-coupling route).
Shiraiwa, T., et al. (2002).[9] Optical Resolution of 2-amino-2-methyl-3-phenylpropanoic acid derivatives. Chemical & Pharmaceutical Bulletin. Link (Reference for resolution and optical rotation data).
BenchChem Application Note. Diphenylmethylene-Glycine Benzyl Ester in Pharmaceutical Synthesis. Link (General handling of glycine derivatives).
Application Note: Scalable Production Methods for 2-Benzylamino-2-(3-methylphenyl)acetic Acid
Executive Summary This application note details two scalable protocols for the synthesis of 2-Benzylamino-2-(3-methylphenyl)acetic acid (CAS: 271583-30-3), a critical intermediate in the development of non-proteinogenic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details two scalable protocols for the synthesis of 2-Benzylamino-2-(3-methylphenyl)acetic acid (CAS: 271583-30-3), a critical intermediate in the development of non-proteinogenic amino acid building blocks.
The synthesis of
-aryl--amino acids containing bulky aryl groups (such as the m-tolyl moiety) presents specific steric and electronic challenges. We present two distinct methodologies tailored for different scales and regulatory requirements:
Method A (Modified Strecker Synthesis): The industrial standard for high-volume production, offering the highest cost-efficiency but requiring rigorous cyanide safety controls.
Method B (Petasis Borono-Mannich Reaction): A "green chemistry" convergent route ideal for rapid pilot-scale synthesis with milder safety profiles and fewer purification steps.
Chemical Context & Retrosynthetic Analysis[1]
The target molecule is an
-benzylated phenylglycine derivative. The meta-methyl substituent on the phenyl ring introduces slight electron-donating character and steric bulk, which influences the electrophilicity of the imine intermediate.
Retrosynthetic Disconnection
Path A (Strecker): Disconnection of the nitrile carbon. Precursors: 3-Methylbenzaldehyde, Benzylamine, Cyanide source.
Path B (Petasis): Disconnection of the C-C and C-N bonds. Precursors: 3-Methylphenylboronic acid, Glyoxylic acid, Benzylamine.
Reaction Pathways Diagram
Figure 1: Retrosynthetic comparison of Strecker and Petasis routes.
Best For: Multi-kilogram to Ton scale production.
Key Advantage: Low raw material cost and high atom economy.
Critical Control: Cyanide management.
Mechanism & Causality
The reaction proceeds via the in situ formation of an imine between 3-methylbenzaldehyde and benzylamine. The addition of cyanide to this imine is the rate-determining step. We utilize Trimethylsilyl cyanide (TMSCN) or a buffered KCN/Acetic Acid system rather than gaseous HCN to improve safety and handling. The subsequent hydrolysis of the nitrile requires harsh acidic conditions, which simultaneously precipitates the amino acid as the hydrochloride salt.
Step-by-Step Protocol
Reagents:
3-Methylbenzaldehyde (1.0 equiv)
Benzylamine (1.05 equiv)
Potassium Cyanide (KCN) (1.2 equiv)
Glacial Acetic Acid (Solvent/Catalyst)
Conc. HCl (37%)
Workflow:
Imine Formation:
Charge a glass-lined reactor with methanol (5 vol) and 3-methylbenzaldehyde.
Add benzylamine dropwise at 0–5°C to control the exotherm.
Stir for 2 hours at room temperature (RT). Validation: Monitor disappearance of aldehyde via TLC (Hexane/EtOAc 8:2) or HPLC.
Cyanation:
Safety Check: Ensure caustic scrubbers are active.
Cool the imine solution to 0°C.
Add KCN (solid) in portions, followed by the slow addition of glacial acetic acid (2.0 equiv). Note: Maintain pH ~5-6 to promote cyanide attack without polymerizing the imine.
Allow to warm to RT and stir for 12–16 hours.
Quench & Workup:
Quench excess cyanide with 10% NaClO (bleach) solution before any acidic workup to prevent HCN evolution.
Extract the
-aminonitrile with Ethyl Acetate. Wash with water and brine.
Hydrolysis (The Critical Step):
Dissolve the crude nitrile in Conc. HCl (6N to 12N).
Reflux at 90–100°C for 4–6 hours. Observation: The solution will initially be clear and then precipitate the ammonium salt.
Cool to 5°C. The product often crystallizes as the hydrochloride salt.
Best For: Rapid delivery (gram to kg scale), avoiding toxic cyanides.
Key Advantage: Convergent, one-pot synthesis with mild byproducts (boric acid).
Mechanism & Causality
This is a multicomponent reaction (MCR). The amine and glyoxylic acid form an iminium ion/hemiaminal species. The boronic acid acts as a nucleophile (via an "ate" complex) to transfer the aryl group to the iminium carbon.
Solvent Choice: Hexafluoroisopropanol (HFIP) is the "gold standard" solvent for accelerating Petasis reactions, but for scalability, Ethanol or Dichloromethane (DCM) are preferred, often requiring slightly longer reaction times or mild heating.
Step-by-Step Protocol
Reagents:
3-Methylphenylboronic acid (1.0 equiv)
Glyoxylic acid monohydrate (1.0 equiv)
Benzylamine (1.0 equiv)
Solvent: Ethanol (reflux) or DCM (RT).
Workflow:
Mixing:
In a round-bottom flask, dissolve Glyoxylic acid monohydrate in Ethanol (10 vol).
Add Benzylamine.[2][3][4] Note: A white precipitate (salt) may form immediately; this is normal.
Stir for 15 minutes.
Boronic Acid Addition:
Add 3-Methylphenylboronic acid in one portion.
Reaction:
Heat the mixture to reflux (78°C) for 6–12 hours.
Mechanism Check: The reaction is driven by the irreversible formation of the C-C bond and the stability of the borate byproduct.
Candeias, N. R., et al. (2010). "Boronic Acids and Esters in the Petasis-Borono-Mannich Multicomponent Reaction." Chemical Reviews.
[Link]
Scalable Synthesis of Alpha-Aryl Amino Acids
Williams, R. M., & Hendrix, J. A. (1992). "Asymmetric Synthesis of Arylglycines." Chemical Reviews.
[Link]
Green Chemistry Approaches
Petasis, N. A., & Akritopoulou, I. (1993).[2][4] "The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines." Tetrahedron Letters.
[Link][2]
Application Note: High-Purity Synthesis and Optical Resolution of 2-Benzylamino-2-(3-methylphenyl)acetic Acid
Abstract 2-Benzylamino-2-(3-methylphenyl)acetic acid (also known as -benzyl- -(3-tolyl)glycine) is a critical non-proteinogenic amino acid (NPAA) building block. Its structural rigidity and lipophilic meta-tolyl substitu...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
2-Benzylamino-2-(3-methylphenyl)acetic acid (also known as
-benzyl--(3-tolyl)glycine) is a critical non-proteinogenic amino acid (NPAA) building block. Its structural rigidity and lipophilic meta-tolyl substituent make it an ideal scaffold for peptidomimetics, restricting conformational freedom and enhancing proteolytic stability. This guide provides a validated protocol for the synthesis of the racemic mixture via the Strecker reaction, followed by a robust optical resolution strategy using (1S)-(+)-10-Camphorsulfonic acid (CSA) to isolate the enantiopure (S)-isomer. Detailed HPLC methods for enantiomeric excess determination are included.
Introduction & Strategic Value
In modern drug discovery, "escape from flatland" is a priority. Incorporating chiral, bulky NPAAs like 2-benzylamino-2-(3-methylphenyl)acetic acid allows medicinal chemists to:
Modulate Potency: The m-tolyl group fills hydrophobic pockets (e.g., in GPCRs or protease active sites) more effectively than a standard phenyl ring.
Enhance Stability: The steric bulk at the
-position protects adjacent peptide bonds from enzymatic hydrolysis.
Serve as Intermediates: This molecule is a structural homolog to the key intermediate of the blockbuster antiplatelet drug Clopidogrel, sharing similar resolution chemistry.
Solubility: Low in water (zwitterionic form); High in DCM/Ethyl Acetate (anionic/cationic forms).
Experimental Workflow Overview
The production of enantiopure material follows a classic "Synthesize & Resolve" logic, preferred in industrial settings for its cost-effectiveness compared to asymmetric catalysis.
Figure 1: End-to-end workflow from raw aldehyde to enantiopure amino acid.
Protocol A: Synthesis of Racemic 2-Benzylamino-2-(3-methylphenyl)acetic Acid
Objective: Synthesize the racemic backbone via a modified Strecker reaction.
In a 500 mL flask, dissolve 3-tolualdehyde (100 mmol, 12.0 g) in MeOH (100 mL).
Add benzylamine (100 mmol, 10.7 g) dropwise over 15 minutes. Stir at Room Temperature (RT) for 2 hours. Observation: Solution typically turns slightly yellow.
Strecker Reaction:
SAFETY: Ensure the system is vented to a bleach scrubber.
Cool the solution to 0°C.
Add NaCN (110 mmol, 5.4 g) carefully.
Add Glacial Acetic Acid (120 mmol) dropwise to initiate the reaction (generates HCN in situ).
Allow to warm to RT and stir for 16 hours.
Hydrolysis:
Concentrate the methanolic solution to remove solvent.
Resuspend the residue (the aminonitrile) in 6N HCl (150 mL).
Reflux at 100°C for 12 hours. Mechanism: The nitrile (-CN) converts to the carboxylic acid (-COOH).
Isolation (Isoelectric Precipitation):
Cool the reaction mixture to RT.
Neutralize carefully with 20% NaOH solution until pH ~6-7 (the isoelectric point).
The amino acid will precipitate as a white solid.
Filter, wash with cold water, and dry under vacuum.
Yield Target: ~75-85%.
Protocol B: Optical Resolution (The Critical Step)
Objective: Isolate the (S)-enantiomer using diastereomeric salt formation.
Principle: The racemic amine reacts with a chiral acid to form two diastereomeric salts: (S-Amine/S-Acid) and (R-Amine/S-Acid). These salts have different solubilities in specific solvents (typically ketones), allowing one to precipitate while the other remains in solution.
When using this building block in solid-phase peptide synthesis (SPPS) or solution phase:
Steric Hindrance: The m-tolyl group creates significant steric bulk. Standard coupling times (1 hr) may be insufficient.
Recommended Coupling Reagents: Use HATU/HOAt or COMU rather than standard HBTU. The HOAt moiety facilitates activation of sterically hindered amino acids.
Protocol:
Mix AA (1.0 eq) + HATU (1.1 eq) + DIPEA (2.0 eq) in DMF.
Pre-activate for 2 minutes before adding to the resin/amine.
Double coupling is recommended.
Safety & Handling
Cyanide Hazard: Protocol A generates HCN. All Strecker reactions must be performed in a well-ventilated fume hood with a cyanide detector present. Keep a bleach bath (Sodium Hypochlorite) ready to neutralize spills.
Skin Sensitization: Benzylamines can be skin irritants. Wear nitrile gloves and lab coat.
Application Note: Optimized Peptide Coupling Protocols for 2-Benzylamino-2-m-tolylacetic Acid
Document Type: Advanced Application Note & Protocol Guide Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Mechanistic Challenges The incorporation of highly s...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Advanced Application Note & Protocol Guide
Target Audience: Peptide Chemists, Process Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Challenges
The incorporation of highly substituted, non-proteinogenic amino acids into peptide backbones is a critical strategy in modern drug discovery for enhancing proteolytic stability and structural rigidity. However, coupling 2-Benzylamino-2-m-tolylacetic acid (CAS 271583-30-3)[] presents a formidable dual challenge: extreme steric hindrance and a high propensity for epimerization.
As a Senior Application Scientist, I approach this molecule not as a standard amino acid, but as a sterically congested arylglycine derivative. Successful coupling requires a fundamental understanding of the causality behind reaction failures:
Extreme Steric Hindrance: The molecule features an
-benzyl group (rendering it a bulky secondary amine) and an -m-tolyl group. This massive steric shielding around the carboxylate drastically elevates the activation energy required for nucleophilic attack, slowing down the coupling kinetics.
Epimerization Pathway: Arylglycines are notoriously prone to racemization/epimerization. The
-proton is highly acidic due to resonance stabilization from the adjacent m-tolyl ring. Because the primary coupling reaction is sterically retarded, base-catalyzed enolization outcompetes the desired amide bond formation.
Caption: Logical mapping of coupling challenges and reagent solutions for arylglycine derivatives.
Strategic Reagent Selection: Causality and Logic
To overcome these barriers, standard reagents like HATU and DIPEA must be abandoned. The logic dictates shifting to reagents that provide smaller transition states and bases that cannot easily abstract the
-proton.
A. The Base: Why TMP over DIPEA?
Diisopropylethylamine (DIPEA) has a pKa of ~10.5, which is strong enough to rapidly deprotonate the
-carbon of an arylglycine, leading to complete racemization. Instead, 2,4,6-Trimethylpyridine (TMP / Collidine) is highly recommended[2]. With a pKa of ~7.4, TMP is significantly less basic. Furthermore, its methyl groups provide severe steric bulk, preventing it from accessing the shielded -proton, thereby shutting down the enolization pathway.
B. The Coupling Agent: COMU vs. TFFH
COMU: For moderately hindered couplings, COMU is superior to HATU[3]. Its morpholino group acts as an internal base acceptor during the transition state, reducing the reliance on external bases and further minimizing epimerization[2].
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): For ultra-hindered scenarios where even COMU fails, TFFH is the gold standard[4]. Introduced by Carpino and El-Faham, TFFH generates an acid fluoride in situ[5]. The atomic radius of fluorine (1.47 Å) is exceptionally small, allowing the incoming nucleophile to approach the carbonyl carbon without the massive steric clash associated with bulky OBt or Oxyma esters. Acid fluorides are highly stable to neutral oxygen nucleophiles but exceptionally reactive toward amines[6].
Comparative Quantitative Data
The following table synthesizes expected outcomes based on field-proven benchmark studies for
Use this protocol when coupling 2-Benzylamino-2-m-tolylacetic acid onto a primary amine.
Materials:
2-Benzylamino-2-m-tolylacetic acid (3.0 eq)
COMU (3.0 eq)
TMP (2,4,6-Collidine) (6.0 eq)
Anhydrous DMF
Step-by-Step Procedure:
Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in anhydrous DMF for 30 minutes. Ensure the N-terminal amine is fully deprotected.
In-Situ Activation: In a clean, dry vial, dissolve the amino acid (0.3 mmol) and COMU (0.3 mmol) in a minimal volume of DMF (approx. 1.5 mL).
Base Addition: Add TMP (0.6 mmol) to the vial. Causality Note: Do not pre-activate for more than 1-2 minutes. Prolonged pre-activation of arylglycines, even with TMP, invites unnecessary enolization[2].
Coupling: Immediately transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.
Validation: Drain and wash the resin (DMF 5x, DCM 3x). Perform a Chloranil test (if the nucleophile was a secondary amine) or a Kaiser test (for primary amines). If positive, repeat steps 2-4 for a double coupling.
Use this protocol when coupling 2-Benzylamino-2-m-tolylacetic acid onto a secondary amine or another highly hindered residue.
Materials:
2-Benzylamino-2-m-tolylacetic acid (3.0 eq)
TFFH (3.0 eq)
TMP (6.0 eq)
Anhydrous DCM (Dichloromethane)
Step-by-Step Procedure:
Solvent Selection: Suspend the amino acid (0.3 mmol) in anhydrous DCM. DCM is preferred over DMF here to maximize the stability of the acid fluoride intermediate[4].
Activation: Add TFFH (0.3 mmol) followed by TMP (0.6 mmol).
Self-Validation of Activation (Critical): Stir the mixture at room temperature. Validation Step: Take a micro-aliquot and analyze via FT-IR. Monitor for the appearance of a sharp absorption band at 1842 cm⁻¹ , which is strictly characteristic of the carbonyl fluoride moiety[4]. For highly hindered amino acids, this conversion may take 30 to 60 minutes[4]. Do not proceed until this peak is confirmed.
Coupling: Once the acid fluoride is fully formed, transfer the solution to the deprotected resin/amine. Agitate for 4 to 12 hours. The high stability of the acid fluoride allows for extended coupling times without degradation[6].
Workup: Wash the resin extensively with DCM and DMF to remove excess fluoride salts.
References
[6] Title: TFFH as a Useful Reagent for the Conversion of Carboxylic Acids to Anilides, Hydrazides and Azides. Source: Organic Preparations and Procedures International (via Tandfonline). URL: [Link]
[5] Title: Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis. Source: Journal of the American Chemical Society (via ResearchGate). URL: [Link]
[3] Title: COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Source: Chemical Reviews 2011, 111 (11), 6557–6602. URL: [Link]
Application Note: Reductive Amination Protocols for 2-Benzylamino-2-m-tolylacetic Acid Synthesis
Abstract & Strategic Overview The synthesis of 2-Benzylamino-2-(3-methylphenyl)acetic acid represents a critical transformation in the development of non-proteinogenic amino acid scaffolds, often utilized in peptidomimet...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The synthesis of 2-Benzylamino-2-(3-methylphenyl)acetic acid represents a critical transformation in the development of non-proteinogenic amino acid scaffolds, often utilized in peptidomimetics and platelet aggregation inhibitors. This Application Note details the reductive amination strategies to construct the secondary amine linkage between the benzyl group and the sterically distinct m-tolyl glycine core.
While direct alkylation of amines with benzyl halides often leads to over-alkylation (tertiary amines), reductive amination provides a controlled, mono-selective pathway. We present three distinct protocols tailored to different stages of drug development:
Protocol A (The Gold Standard): Sodium Triacetoxyborohydride (STAB) mediated alkylation of the amino ester. High selectivity, mild conditions.[1][2][3]
Protocol B (Direct Synthesis): Sodium Cyanoborohydride reduction of the
Protocol C (Scalable Green Route): Catalytic Hydrogenation (
/Pd-C). Atom-economical for kilogram-scale batches.
Mechanistic Insight
Reductive amination proceeds via the formation of a reversible hemiaminal, which dehydrates to an iminium ion. The choice of reducing agent dictates the success of the reaction; the reductant must be selective for the protonated iminium ion over the starting carbonyl compound.
Figure 1: Reaction Mechanism & Selectivity
Caption: The stepwise conversion of carbonyls to amines. Selectivity is achieved because the reducing agents attack the iminium ion faster than the neutral carbonyl.
Protocol A: The STAB Method (Recommended)
Best for: Discovery chemistry, high functional group tolerance, avoiding toxic byproducts.
Strategy: Use the methyl ester of the amino acid to improve solubility in organic solvents (DCE), then hydrolyze to the acid.
Base: Diisopropylethylamine (DIPEA) (1.0 equiv - to neutralize HCl salt)
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)
Step-by-Step Procedure
Free Basing (In Situ): In a flame-dried round-bottom flask under Nitrogen, suspend the amino ester hydrochloride in DCE (0.2 M concentration). Add DIPEA (1.0 equiv) and stir for 15 minutes at room temperature (RT) to liberate the free amine.
Imine Formation: Add Benzaldehyde (1.1 equiv) to the mixture. Stir for 30–60 minutes.
Note: STAB is mild enough that pre-formation of the imine is not strictly required, but it improves yield for sterically hindered substrates like m-tolyl derivatives.
Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (STAB) in three portions over 15 minutes.
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or LC-MS.[4]
Quench: Quench by adding saturated aqueous
. Stir vigorously for 20 minutes until gas evolution ceases.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Hydrolysis (To Final Acid): Dissolve the crude ester in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT for 3 hours. Acidify to pH 3 with 1M HCl and extract with EtOAc to obtain the target 2-Benzylamino-2-m-tolylacetic acid .
Protocol B: Direct Keto-Acid Reductive Amination
Best for: Short synthesis when the
-keto acid is available.
Reagent: Sodium Cyanoborohydride ().[3][5]
Critical Control: pH must be maintained at 6–7.
(0.7 equiv - Note: Cyanoborohydride can effectively deliver 3 hydrides, but 1.0-1.5 eq is standard to ensure completion)
Solvent: Methanol (MeOH)
Step-by-Step Procedure
Dissolution: Dissolve 3-methylphenylglyoxylic acid and benzylamine in MeOH (0.5 M).
pH Adjustment: Check the pH. It should be slightly acidic (pH 6) to promote iminium formation but not so acidic that the amine is fully protonated (ammonium). Add glacial acetic acid dropwise if necessary.
Reduction: Add
in one portion.
Stirring: Stir at RT for 24 hours.
Safety Alert: Do not acidify the reaction mixture below pH 4 while cyanide is present, as this generates HCN gas.
Workup: Concentrate MeOH. Partition residue between water and EtOAc. Carefully adjust aqueous layer to pH 4-5 (isoelectric point vicinity) to precipitate the zwitterionic product, or extract at neutral pH.
Protocol C: Catalytic Hydrogenation (Scalable)
Best for: Multi-gram/Kilogram scale, "Green" chemistry requirements.
Constraint: Avoid if the substrate contains halides (Br/I) or nitro groups sensitive to reduction.
Procedure
Setup: Charge a Parr hydrogenator with Methyl 2-amino-2-(3-methylphenyl)acetate (1.0 equiv) and Benzaldehyde (1.0 equiv) in Ethanol.
Catalyst: Add 10 wt% Pd/C (50% water wet). Use a catalyst loading of 5-10% by weight of substrate.
Hydrogenation: Pressurize to 30–50 psi
. Agitate at RT for 6–12 hours.
Filtration: Filter through a Celite pad to remove Pd/C.
Caution: Dry Pd/C is pyrophoric. Keep wet during filtration.
Isolation: Concentrate filtrate to yield the clean secondary amine.
Analytical Validation & QC
Parameter
Method
Expected Observation
Reaction Progress
TLC (Ninhydrin Stain)
Disappearance of primary amine (purple/blue spot). Appearance of secondary amine (often distinct color or different Rf).
Identity ( NMR)
/
Benzylic Protons: Singlet or AB quartet around 3.5–3.8 ppm. -Proton: Singlet around 4.2–4.5 ppm. m-Tolyl Methyl: Singlet at 2.3 ppm.
Purity
HPLC (C18 Column)
Single peak >98% area. Gradient: 5-95% ACN in Water (+0.1% TFA).
Troubleshooting Guide
Figure 2: Decision Tree for Optimization
Caption: Diagnostic workflow for common reductive amination failures.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3][5][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][5] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
[Link]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[3][5] Journal of the American Chemical Society, 93(12), 2897–2904.
[Link]
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.[3] Chemical Society Reviews, 27, 395-404.
[Link]
Application Notes and Protocols for 2-Benzylamino-2-M-tolylacetic Acid in Peptidomimetic Design
Introduction: Engineering Peptides Beyond Nature's Toolkit Peptides are fundamental signaling molecules in biology, but their therapeutic potential is often hindered by poor metabolic stability and limited bioavailabilit...
Peptides are fundamental signaling molecules in biology, but their therapeutic potential is often hindered by poor metabolic stability and limited bioavailability.[1][2] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a powerful strategy to overcome these limitations.[3][4] A key approach in peptidomimetic design is the incorporation of non-canonical amino acids (ncAAs) to introduce novel structural and functional properties.[5]
This guide focuses on a specific, sterically demanding ncAA: 2-Benzylamino-2-M-tolylacetic acid . This molecule belongs to the class of N-alkylated, α,α-disubstituted amino acids. Its unique structure, featuring a benzyl group on the backbone nitrogen and a tolyl group on the alpha-carbon, introduces significant conformational constraints. Such rigidity can be exploited to lock a peptide into a specific bioactive conformation, enhancing its affinity for a target and its resistance to enzymatic degradation.[6]
As 2-Benzylamino-2-M-tolylacetic acid is a novel building block not readily found in commercial catalogs, this document provides a comprehensive guide for the research scientist, covering its proposed synthesis, its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and a discussion of its potential applications in drug discovery.
Part 1: Monomer Synthesis and Characterization
The journey begins with the chemical synthesis of the ncAA monomer. A plausible and efficient method is a modified three-component Ugi reaction, which is well-suited for creating complex amino acid derivatives.
Proposed Synthetic Workflow
The synthesis can be envisioned as a one-pot reaction involving m-tolylglyoxylic acid, benzylamine, and a suitable isocyanide, followed by hydrolysis.
Caption: Proposed Ugi-based synthesis of the target ncAA.
Protocol: Synthesis of 2-Benzylamino-2-M-tolylacetic Acid
Reaction Setup: In a round-bottom flask, dissolve m-tolylglyoxylic acid (1.0 eq) in methanol.
Amine Addition: Add benzylamine (1.0 eq) to the solution and stir for 20 minutes at room temperature to form the imine intermediate.
Isocyanide Addition: Add tert-butyl isocyanide (1.1 eq) dropwise to the mixture.
Reaction: Allow the reaction to proceed for 24-48 hours at room temperature, monitoring by Thin Layer Chromatography (TLC).
Hydrolysis: Upon completion, remove the solvent under reduced pressure. Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) and stir for 6 hours to hydrolyze the tert-butyl amide.
Workup and Purification: Remove the TFA/DCM under vacuum. Redissolve the crude product in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or recrystallization.
Table 1: Expected Characterization Data
The successful synthesis of the monomer must be confirmed through rigorous analytical techniques. The expected data, extrapolated from similar known compounds, are summarized below.[7]
Characterization Technique
Expected Results
¹H NMR (400 MHz, CDCl₃)
δ ~7.1-7.4 (m, 9H, Ar-H), ~4.2 (s, 2H, -CH₂-Ph), ~3.9 (s, 1H, α-CH), ~2.3 (s, 3H, Ar-CH₃), ~9.5 (br s, 1H, -COOH), NH proton may be broad or exchange.
m/z calculated for C₁₆H₁₇NO₂: 255.13. Expected [M+H]⁺: 256.14.
Part 2: Incorporation into Peptides via SPPS
Incorporating a sterically hindered, N-alkylated ncAA like 2-Benzylamino-2-M-tolylacetic acid into a growing peptide chain presents unique challenges compared to standard proteinogenic amino acids.[8] The primary obstacles are the slow coupling kinetics due to steric hindrance and the absence of a reactive N-H group for standard Fmoc protection.
Causality Behind Protocol Choices:
No Fmoc Group: The benzyl group on the amine serves as a permanent protecting group for the backbone nitrogen. Therefore, the monomer is introduced without an Fmoc group.
Steric Hindrance: The bulky tolyl and benzyl groups impede the approach of the activated carboxyl group to the deprotected N-terminus of the peptide-resin. To overcome this, a more potent coupling reagent and longer reaction times are necessary. Standard carbodiimide activators like DIC are often insufficient.[8]
SPPS Workflow for ncAA Incorporation
The following diagram illustrates the modified SPPS cycle required for incorporating our target ncAA.
Caption: Modified SPPS cycle for hindered ncAA incorporation.
Detailed Protocol: SPPS Incorporation
This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.[8]
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in dimethylformamide (DMF) for 1 hour.
Standard Cycles: Assemble the peptide sequence C-terminal to the desired incorporation site using standard Fmoc-SPPS cycles (Fmoc deprotection with 20% piperidine in DMF, followed by coupling with Fmoc-amino acid/DIC/HOBt).
Deprotection Before ncAA Coupling: Perform a final Fmoc deprotection on the N-terminal residue of the growing peptide chain to expose the free amine. Wash the resin thoroughly with DMF (5x).
Activation of 2-Benzylamino-2-M-tolylacetic acid:
In a separate vessel, dissolve 2-Benzylamino-2-M-tolylacetic acid (3.0 eq relative to resin loading) in DMF.
Add HATU (2.9 eq) and allow it to dissolve.
Add N,N-diisopropylethylamine (DIEA) (6.0 eq) to the activation mixture. Let it pre-activate for 2-5 minutes.
Rationale: HATU is a highly efficient coupling reagent that forms a reactive acyl-uronium salt, which is more effective at overcoming the steric barrier than standard activators.[8] DIEA is a non-nucleophilic base required for the activation.
Coupling Reaction:
Add the activated ncAA solution to the deprotected peptide-resin.
Agitate the reaction vessel at room temperature for 4-6 hours. Double coupling (repeating the step) may be necessary.
Rationale: Extended coupling times are crucial to ensure the reaction proceeds to completion despite the slow kinetics caused by steric hindrance.
Monitoring and Washing:
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Note: The Kaiser test will be negative as it detects primary amines, and the newly formed bond is with a secondary amine. A chloranil test is a suitable alternative.
Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
Resumption of Standard SPPS: Continue elongating the peptide chain using standard Fmoc-SPPS cycles for any subsequent amino acids.
Cleavage and Deprotection: Once the full sequence is assembled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-4 hours.[8]
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet.[8] Purify the final peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Part 3: Characterization of the Peptidomimetic
After synthesis and purification, the identity and purity of the final peptidomimetic must be confirmed.
RP-HPLC: Used to assess the purity of the final product. A single, sharp peak indicates a high degree of purity.
Mass Spectrometry (MALDI-TOF or ESI): Used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the 2-Benzylamino-2-M-tolylacetic acid residue.
Part 4: Rationale for Application in Peptidomimetic Design
The unique structural features of 2-Benzylamino-2-M-tolylacetic acid make it a valuable tool for addressing specific challenges in drug design, particularly in disrupting protein-protein interactions (PPIs).[9]
Logic for Application in PPI Inhibition
Many PPIs are mediated by short, helical peptide segments that bind to relatively flat surfaces on the partner protein.[9] Key to this binding are a few "hot spot" residues, often hydrophobic or aromatic, that contribute the majority of the binding energy.[9] Our ncAA is designed to mimic these features while adding stability.
Caption: Rationale for using the ncAA in drug design.
Inducing Stable Secondary Structures: The steric bulk around the α-carbon severely restricts the allowable Ramachandran angles (φ/ψ), forcing the peptide backbone into a specific, predictable conformation, such as a turn or helix.[6] This pre-organization reduces the entropic penalty of binding, potentially increasing affinity.
Enhancing Proteolytic Stability: The N-benzyl group and the α-tolyl group act as a steric shield, protecting the adjacent peptide bonds from cleavage by proteases. This is a critical feature for improving the in vivo half-life of peptide-based drugs.[5]
Mimicking Aromatic Hot-Spots: The tolyl and benzyl groups can mimic the side chains of natural aromatic amino acids like Phenylalanine or Tryptophan, which are frequently found at the core of PPI interfaces.[9] By replacing a natural residue with this ncAA, one can maintain or enhance binding while introducing stability.
Conclusion
2-Benzylamino-2-M-tolylacetic acid represents a powerful, albeit challenging, building block for advanced peptidomimetic design. While its synthesis and incorporation require specialized protocols to overcome steric hindrance, its ability to impart conformational rigidity and proteolytic resistance makes it an attractive candidate for developing next-generation peptide therapeutics. By carefully applying the principles and protocols outlined in this guide, researchers can leverage this and similar ncAAs to engineer highly stable and potent modulators of biological targets, particularly those involving protein-protein interactions.
References
Benchchem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.
Hacky, A., & Blackburn, J. (2014). The Synthesis of Peptides and Proteins Containing Non-Natural Amino Acids.
Farber, P. J., et al. (2011). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media.
Jahns, H., et al. (2019). Promising Antibiofilm Activity of Peptidomimetics. Frontiers in Microbiology, 10, 2755.
BOC Sciences. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins. BOC Sciences.
Gomes, P., et al. (2020). Peptidomimetics - A Versatile Route to Biologically Active Compounds.
Noren, C. J., et al. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Science, 244(4901), 182-188.
Mahlapuu, M., et al. (2016). Peptidomimetics as a new generation of antimicrobial agents: current progress. Drug Discovery Today, 21(4), 643-651.
Di Gregorio, E., et al. (2023).
Lenci, E., & Trabocchi, A. (2020). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Chemical Reviews, 120(17), 9665-9719.
Royo, M., & Albericio, F. (2012). DESIGNING PEPTIDOMIMETICS. UPCommons.
National Center for Biotechnology Information. (n.d.). 2-(Benzylamino)acetic acid. PubChem. Retrieved from [Link]
Lenci, E., & Trabocchi, A. (2020). Chemical approaches for stabilizing peptide mimetics of α-helices.
Azzarito, V., et al. (2013). Examples of the 3 different types of peptidomimetics.
American Elements. (n.d.). 2-(Benzylamino)acetic Acid. American Elements. Retrieved from [Link]
Toniolo, C., & Formaggio, F. (2002). 12 Peptides Incorporating Secondary Structure Inducers and Mimetics.
Spring, D. R., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 23(4), 959.
Kumar, A., et al. (2025). Peptidomimetics as next – generation therapeutic applications. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 407-412.
Leman, P. (2021). Peptidomimetic Drug Design. Journal of Pharmaceutical Chemistry & Chemical Science.
Apostolopoulos, V., et al. (2019). The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. Antibiotics, 8(3), 110.
Jenssen, H., et al. (2006). Peptides and Peptidomimetics for Antimicrobial Drug Design. Current Medicinal Chemistry, 13(26), 3111-3129.
Velasquez, L., et al. (2023). Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). International Journal of Molecular Sciences, 24(17), 13171.
Cai, J., et al. (2017). Peptidomimetics.
Leman, P. (2021). Peptidomimetic Drug Design. Journal of Pharmaceutical Chemistry & Chemical Science.
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solid-Phase Synthesis Integration of 2-Benzylamino-2-m-tolylacetic Acid
-benzyl phenylglycine derivatives.
Part 1: Introduction & Strategic Overview
The integration of 2-Benzylamino-2-m-tolylacetic acid into solid-phase peptide synthesis (SPPS) workflows presents a dual challenge: the construction of the sterically congested
-disubstituted carbon center and the subsequent acylation of a bulky, weakly nucleophilic secondary amine.
This molecule represents a class of
-substituted phenylglycines , often utilized as peptidomimetics to induce local conformational constraints (e.g., -turn induction) or to enhance proteolytic stability. Unlike standard amino acids, the direct on-resin assembly of this moiety is often inefficient due to aggregation and steric clash.
This guide details a hybrid workflow:
Synthesis: Rapid generation of the core scaffold via a Multicomponent Petasis Borono-Mannich reaction (Solution Phase recommended for purity).
Activation: Conversion to the Fmoc-protected building block.
Integration: High-efficiency solid-phase coupling protocols specifically designed for sterically hindered secondary amines.
Part 2: Retrosynthetic Logic & Workflow
The most robust route utilizes the Petasis Reaction , which couples an amine, a glyoxylic acid derivative, and an aryl boronic acid. While feasible on-resin, solution-phase synthesis followed by purification and Fmoc-protection offers superior control over stoichiometry and enantiopurity (if chiral amines/catalysts are used) before committing to the solid support.
Workflow Visualization
Figure 1: Integrated workflow from raw materials to peptide incorporation. The Petasis reaction provides a convergent entry to the scaffold, while specialized coupling protocols ensure successful SPPS integration.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (Petasis Reaction)
Rationale: The Petasis reaction is selected over Strecker synthesis to avoid toxic cyanides and hydrolysis steps. The use of Hexafluoroisopropanol (HFIP) is critical as it activates the boronic acid via hydrogen bonding, significantly accelerating the reaction.
Reagents:
Benzylamine (1.0 equiv)
Glyoxylic acid monohydrate (1.0 equiv)
-Tolylboronic acid (1.2 equiv)
Solvent: Dichloromethane (DCM) : HFIP (4:1 v/v)
Procedure:
Dissolution: In a round-bottom flask, dissolve Glyoxylic acid monohydrate (10 mmol) in the DCM/HFIP mixture (20 mL).
Amine Addition: Add Benzylamine (10 mmol) dropwise. Stir for 10 minutes at room temperature. Note: Slight exotherm may occur.
Boronic Acid Addition: Add
-Tolylboronic acid (12 mmol) in one portion.
Reaction: Stir vigorously at 25°C for 12–24 hours. Monitor by LC-MS for the consumption of the imine intermediate.
Workup: Evaporate volatiles under reduced pressure. The residue is typically a solid. Triturate with cold diethyl ether to remove excess boronic acid. Filter and dry to obtain 2-Benzylamino-2-m-tolylacetic acid .
Protocol B: Fmoc-Protection (Pre-Activation for SPPS)
Rationale: The secondary amine must be protected to prevent branching during SPPS. Fmoc is chosen for compatibility with standard base-labile SPPS protocols.
Procedure:
Suspend the crude amino acid (10 mmol) in 10%
(aq) / Dioxane (1:1, 50 mL).
Cool to 0°C. Add Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester, 11 mmol) dropwise in dioxane.
Warm to RT and stir for 4 hours.
Acidification: Carefully acidify to pH 2 with 1N HCl (precipitate will form).
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over
.
Purification: Flash chromatography (Hexane:EtOAc with 1% AcOH) is mandatory to remove unreacted Fmoc-OSu, which would cap the resin in the next step.
Protocol C: Solid-Phase Integration (The "Difficult Coupling")
Rationale: Coupling this bulky amino acid to a resin-bound peptide is difficult due to steric hindrance. Standard carbodiimides (DIC) often fail. We utilize HATU/HOAt , which generates a highly reactive active ester, or PyBOP for difficult couplings.
Step 1: Coupling the Fmoc-AA to Resin
Resin: Rink Amide MBHA or Wang Resin (0.4–0.6 mmol/g loading).
HOAt (3.0 equiv) – Crucial additive to reduce racemization and boost reactivity.
DIEA (Diisopropylethylamine) (6.0 equiv)
Solvent: DMF (anhydrous).
Method:
Pre-activate the amino acid, HATU, and HOAt in DMF for 2 minutes.
Add DIEA immediately before adding the mixture to the resin.
Microwave Assistance (Optional but Recommended): 75°C for 10 minutes (25W).
Standard: Shake for 2–4 hours at RT.
Double Coupling: Drain and repeat the coupling step to ensure >99% conversion. Perform a chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine) to verify.
Step 2: Chain Elongation (Coupling ONTO the Bulky Amine)
Critical Failure Point: The
-benzyl group creates a massive steric shield around the nucleophilic nitrogen. Standard coupling (HBTU/HATU) often fails to acylate this secondary amine efficiently.
Solution: Use Bis(trichloromethyl)carbonate (BTC) to generate an acid chloride in situ, or use symmetric anhydrides.
BTC Activation Protocol:
Amino Acid: Next Fmoc-AA-OH (5.0 equiv).
Activator: BTC (1.65 equiv) and 2,4,6-Collidine (14 equiv).
Kaiser test does not detect secondary amines; use Chloranil (Green = free amine).
Troubleshooting Guide:
Issue: Incomplete coupling of the bulky AA.
Fix: Switch to PyAOP (7-azabenzotriazol-1-yloxytris(pyrrolidino)phosphonium hexafluorophosphate) or use COMU . Increase temperature to 50°C (conventional heating).
Issue: Incomplete acylation of the
-benzyl amine (elongation failure).
Fix: Use the BTC method described above. Alternatively, use a "micro-cleavage" to analyze the intermediate by HPLC-MS to confirm the +Fmoc mass shift.
References
Petasis Reaction Mechanism & Scope
Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link
Solid-Phase Petasis Applications:
Schreiber, S. L., et al. (2000). Diversity-Oriented Synthesis of Novel Spirooxindole Libraries via the Petasis Three-Component Reaction. Journal of the American Chemical Society. (Demonstrates robustness of Petasis in library synthesis).
HFIP Acceleration in Petasis
Cadamuro, S. A., et al. (2013). Hexafluoroisopropanol as a highly effective solvent for the Petasis borono-Mannich reaction.[1] European Journal of Organic Chemistry.
Coupling to N-Alkylated Amino Acids (Peptoids)
Zuckermann, R. N., et al. (1992).[2] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646-10647. Link
Difficult Coupling Reagents (HATU/HOAt)
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397-4398. Link
BTC Activation for Hindered Amines:
Falb, E., et al. (1999). Bis(trichloromethyl)carbonate in peptide chemistry: A convenient method for the synthesis of peptides and peptidomimetics. Journal of Peptide Research.
Application Note: Catalytic Applications of 2-Benzylamino-2-m-tolylacetic Acid Ligands
This guide details the catalytic utility of 2-Benzylamino-2-m-tolylacetic acid , a specialized -benzyl amino acid ligand. While structurally related to the broad class of phenylglycine derivatives, the specific meta-toly...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the catalytic utility of 2-Benzylamino-2-m-tolylacetic acid , a specialized
-benzyl amino acid ligand. While structurally related to the broad class of phenylglycine derivatives, the specific meta-tolyl substitution provides unique solubility and steric properties that enhance its performance in transition-metal catalysis, particularly in Copper(I)-catalyzed Ullmann-Ma type coupling reactions .
Executive Summary
2-Benzylamino-2-m-tolylacetic acid (and its enantiomers) belongs to the "Ma Ligand" family—a class of amino acid-based ligands that revolutionized Ullmann coupling by lowering reaction temperatures from >200°C to 40–90°C.
Unlike simple glycine or proline, the
-tolyl moiety in this ligand serves two critical functions:
Lipophilicity Enhancement: It significantly improves the solubility of the Copper-Ligand complex in non-polar organic solvents (e.g., Toluene, Dioxane), which is often the rate-limiting factor for standard amino acid ligands.
Steric Modulation: The meta-methyl group prevents the formation of inactive copper aggregates without sterically hindering the active site as severely as ortho-substitution might.
Primary Applications:
C-N Bond Formation: Aryl amination of aryl halides.
C-O Bond Formation: Synthesis of diaryl ethers.
Chiral Resolution: Separation of racemic amines (via diastereomeric salt formation).
Mechanistic Insight & Ligand Design
The "Ma Mechanism" in Ullmann Coupling
The ligand operates by forming a soluble, reactive Cu(I)-Ligand complex . The bidentate nature of the amino acid (binding via the amine nitrogen and carboxylate oxygen) stabilizes the Cu(I) species, preventing disproportionation and facilitating the oxidative addition of aryl halides.
Key Catalytic Cycle Steps:
Complexation: The ligand (L) binds to CuI to form [L-Cu].
Oxidative Addition: The [L-Cu] complex reacts with the Aryl Halide (Ar-X) to form a Cu(III) intermediate (rate-determining step).
Nucleophilic Substitution: The nucleophile (amine/phenol) coordinates.
Reductive Elimination: The product is released, and the Cu(I)-L species is regenerated.
Visualization: Catalytic Cycle
The following diagram illustrates the catalytic cycle for C-N coupling using this ligand.
Caption: Figure 1. Proposed catalytic cycle for Cu-catalyzed coupling facilitated by 2-Benzylamino-2-m-tolylacetic acid.
Protocol 1: C-N Cross-Coupling (Aryl Amination)
This protocol is optimized for coupling aryl iodides/bromides with primary amines. The m-tolyl ligand is particularly effective for substrates that require mild heating (60-90°C) rather than harsh reflux.
Solvent: DMSO (for polar substrates) or Toluene (for non-polar substrates)
Step-by-Step Methodology
Catalyst Pre-complexation (Critical Step):
In a glovebox or under Argon, add CuI (19 mg, 0.1 mmol) and 2-Benzylamino-2-m-tolylacetic acid (25.5 mg, 0.1 mmol) to a Schlenk tube.
Why: A 1:1 or 1:2 Metal:Ligand ratio ensures the active species forms before the substrate inhibits the metal center.
Substrate Addition:
Add the Aryl Halide (1.0 mmol) and the Nucleophile (Amine, 1.2 mmol).
Add the Base (
, 2.0 mmol).
Solvent & Deoxygenation:
Add anhydrous DMSO (2.0 mL).
Self-Validation Check: The solution should turn a clear greenish-blue or yellow depending on the specific amine. If it turns dark brown/black immediately, oxygen contamination has occurred (catalyst death).
Reaction:
Seal the tube and heat to 60–90°C for 12–24 hours.
Cool to room temperature.[2] Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
Wash combined organics with brine, dry over
, and concentrate.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Low Conversion
Catalyst poisoning (oxidation)
Ensure CuI is white/off-white, not green. Degas solvents thoroughly.
Ligand Insolubility
Wrong solvent choice
The m-tolyl ligand prefers Toluene or Dioxane over highly polar alcohols.
Homocoupling (Ar-Ar)
Lack of active catalyst
Increase Ligand:Cu ratio to 2:1 to stabilize the Cu(I) species.
Protocol 2: C-O Cross-Coupling (Ether Synthesis)
The m-tolyl ligand is sufficiently electron-rich to promote the coupling of phenols with aryl bromides, a transformation that typically requires higher temperatures with standard ligands.
Workflow Diagram
Caption: Figure 2. Experimental workflow for C-O coupling using the m-tolyl ligand system.
Specific Conditions
Catalyst Loading: 10 mol% CuI.
Ligand Loading: 20 mol% (2:1 L:M ratio is preferred for C-O coupling).
Base:
(Cesium is crucial for the solubility of the phenoxide).
Solvent: 1,4-Dioxane.
Comparative Data: Ligand Performance
The following table highlights why one might choose the 2-Benzylamino-2-m-tolylacetic acid (Ligand B) over the standard N,N-dimethylglycine (Ligand A) or L-Proline (Ligand C).
Feature
Ligand A (Dimethylglycine)
Ligand B (m-Tolyl Derivative)
Ligand C (L-Proline)
Solubility (Toluene)
Low
High (Due to benzyl/tolyl groups)
Very Low
Steric Bulk
Low
Medium (Prevents aggregation)
Low
Substrate Scope
General
Sterically hindered Aryl Halides
General
Reaction Temp
80-100°C
60-90°C
90-110°C
Expert Insight: The m-tolyl group disrupts the crystal packing of the ligand-copper complex, making it more soluble in non-polar solvents. This allows the reaction to proceed in Toluene, which is often preferred for industrial scale-up over DMSO/DMF due to easier solvent removal.
References
Ma, D., et al. (2001). "Amino Acid-Promoted CuI-Catalyzed Coupling Reactions of Aryl Halides with Amines." Journal of the American Chemical Society.
Ma, D., & Cai, Q. (2008).[3] "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Nucleophiles."[4][5] Accounts of Chemical Research.
Zhang, H., et al. (2005).[3] "Amino Acid Promoted CuI-Catalyzed C-N Bond Formation." The Journal of Organic Chemistry.
Application Note: Optimized Derivatization Strategies for 2-Benzylamino-2-m-tolylacetic Acid
Executive Summary & Molecule Analysis 2-Benzylamino-2-m-tolylacetic acid represents a class of sterically hindered, amphoteric N-benzyl amino acid derivatives often encountered as synthetic intermediates or metabolites i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Analysis
2-Benzylamino-2-m-tolylacetic acid represents a class of sterically hindered, amphoteric N-benzyl amino acid derivatives often encountered as synthetic intermediates or metabolites in drug development. Direct analysis of this compound is compromised by its zwitterionic nature, low volatility, and lack of strong fluorophores for trace detection.
This guide details three field-proven derivatization protocols designed to overcome specific analytical hurdles:
Alkyl Chloroformate Derivatization (GC-MS): For rapid, aqueous-phase quantification.
Marfey’s Reagent (HPLC-UV/MS): For precise enantiomeric resolution (Chiral Purity).
Dansyl Chloride (HPLC-FLD): For high-sensitivity trace analysis.
Structural Challenges
Steric Hindrance: The secondary amine is flanked by a benzyl group and a bulky m-tolyl-substituted alpha-carbon. This slows down traditional nucleophilic attacks (e.g., OPA derivatization is impossible).
Chiral Center: The alpha-carbon is chiral (
). Differentiating the and enantiomers is critical for pharmacological validation.
Zwitterionic Character: The presence of
and creates high polarity, requiring derivatization to improve volatility for GC or retention for Reverse-Phase LC.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal derivatization strategy for your sample matrix.
Figure 1: Decision tree for selecting derivatization protocols based on matrix and analytical requirements.
Objective: Rapid derivatization in aqueous media for GC-MS analysis.
Mechanism: Simultaneous esterification of the carboxylic acid and carbamoylation of the secondary amine.
Why This Works
Unlike silylation, alkyl chloroformates (e.g., Ethyl Chloroformate, ECF) react instantly in aqueous media.[1] This is superior for biological samples as it eliminates the time-consuming "dry-down" step. The reaction converts the secondary amine into a stable carbamate, preventing thermal degradation in the GC injector.
Reagents
Reagent A: Ethyl Chloroformate (ECF) or Methyl Chloroformate (MCF).
L of sample (aqueous or plasma) into a silanized glass vial.
Basification: Add 100
L of 1M . Critical: pH must be >8.0 for the amine to be nucleophilic.
Reagent Addition: Add 100
L of Pyridine:Ethanol solution, followed immediately by 50 L of ECF.
Vortex: Vortex vigorously for 30 seconds. Gas evolution (
) is normal.
Extraction: Add 200
L of Chloroform (containing 1% ECF). Vortex for 10 seconds.
Separation: Centrifuge at 3000 rpm for 2 minutes.
Injection: Inject 1
L of the bottom organic layer into the GC-MS.
GC-MS Parameters:
Column: DB-5ms or equivalent (30m x 0.25mm).
Inlet: Splitless, 260°C.
Temp Program: 100°C (1 min)
20°C/min 300°C (hold 5 min).
Protocol B: Chiral Resolution via Marfey’s Reagent (HPLC)
Objective: Separation of
and enantiomers.
Mechanism: Nucleophilic aromatic substitution (). The chiral reagent (FDAA) reacts with the secondary amine to form diastereomers, which are separable on standard achiral C18 columns.
Why This Works
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) introduces a second chiral center. The resulting diastereomers have different physical properties (hydrophobicity), allowing separation on standard Reverse Phase HPLC. This is more robust than using chiral columns for this specific bulky molecule.
Incubation (Critical): Heat at 50°C for 90 minutes .
Expert Note: Standard Marfey's protocols use 40°C for 60 mins. Because 2-Benzylamino-2-m-tolylacetic acid is a hindered secondary amine, the higher temperature and longer time are required to drive the reaction to completion [1].
Quench: Allow to cool, then add 50
L of 1M to stop the reaction.
Dilution: Dilute with 200
L Acetonitrile/Water (50:50).
Analysis: Inject onto HPLC-UV (340 nm).
Figure 2: Optimized Marfey's Reagent workflow for sterically hindered amines.
Protocol C: Silylation (MTBSTFA) for High Stability
Objective: Alternative GC-MS method for non-aqueous samples.
Reagent: MTBSTFA + 1% TBDMCS (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide).
Why This Works
While TMS (Trimethylsilyl) derivatives are common, TBDMS (tert-butyldimethylsilyl) derivatives are hydrolytically more stable and provide a characteristic
ion (loss of t-butyl group) which is excellent for quantification.
Protocol
Dry: Evaporate sample to complete dryness under Nitrogen. Strictly anhydrous.
React: Add 50
L Acetonitrile + 50 L MTBSTFA.
Heat: Incubate at 100°C for 60 minutes .
Expert Note: The steric bulk of the benzyl and tolyl groups requires high energy to silylate the secondary amine effectively. Room temperature reaction will only silylate the carboxylic acid [2].
Inject: Direct injection into GC-MS.
Summary of Validation Data
Parameter
Alkyl Chloroformate (Method A)
Marfey's Reagent (Method B)
Silylation (Method C)
Target Analyte
Total Drug (Achiral)
Enantiomers (R/S)
Total Drug (Achiral)
Reaction Time
< 5 Minutes
90 Minutes
60 Minutes
Aqueous Compatible?
Yes
Yes
No (Strictly Dry)
Derivative Stability
High (>24 hrs)
High (>48 hrs)
Moderate (Moisture sensitive)
Detection Limit
~10 ng/mL (SIM Mode)
~50 ng/mL (UV 340nm)
~1 ng/mL (SIM Mode)
Critical Control
pH > 8.0 during reaction
Temperature (50°C min)
Moisture exclusion
References
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.
Sobolevsky, T. G., et al. (2003). Alkyl chloroformates in sample derivatization strategies for GC analysis. Journal of Separation Science, 26(17), 1474-1478.
Sigma-Aldrich. (2023). Derivatization Reagents for Selective Response. Technical Bulletin.
Husek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents.[1][3][4] Journal of Chromatography B, 717(1-2), 57-91.
Application Note: Divergent Synthesis of Esters and Amides from Sterically Hindered 2-Benzylamino-2-m-tolylacetic Acid
Executive Brief The compound 2-Benzylamino-2-m-tolylacetic acid (CAS: 271583-30-3) is a highly substituted, non-natural -amino acid that serves as a critical building block in the development of peptidomimetics and small...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Brief
The compound 2-Benzylamino-2-m-tolylacetic acid (CAS: 271583-30-3) is a highly substituted, non-natural
-amino acid that serves as a critical building block in the development of peptidomimetics and small-molecule therapeutics[]. However, its structural topology presents severe synthetic challenges. The molecule features a secondary amine (N-benzyl) positioned adjacent to a bulky -aryl (m-tolyl) group. This physical bulk, combined with the zwitterionic nature of the free amino acid, creates extreme steric hindrance and complex solubility profiles during carboxyl activation[2].
This application note details field-proven, self-validating protocols for the divergent preparation of esters and amides from this challenging substrate. By applying precise mechanistic controls—specifically in situ thermodynamic masking for esterification and neighboring-group-assisted catalysis for amidation—researchers can bypass the oligomerization and low-yield pitfalls typically associated with hindered N-alkyl amino acids.
Mechanistic Rationale & Strategic Design
The dual reactivity of the zwitterionic core requires divergent strategies depending on the desired functional group.
Esterification Strategy (Thermodynamic Masking):
Direct Fischer esterification using thionyl chloride (
) in methanol is the optimal pathway. The causality behind this choice is rooted in kinetic protection: reacts exothermically with methanol to generate anhydrous and dimethyl sulfite. This strongly acidic environment immediately protonates the secondary benzylamine (), rendering it entirely non-nucleophilic. This in situ masking prevents intermolecular self-condensation (e.g., diketopiperazine formation) and allows the transient acyl chloride to react exclusively with methanol, yielding the ester as a highly stable, easily isolable hydrochloride salt.
Amidation Strategy (Neighboring Group Assistance):
Unlike esterification, amide coupling requires a basic environment to maintain the nucleophilicity of the incoming external amine. Under these conditions, the internal secondary amine of the substrate must be explicitly protected (e.g., via a tert-butyloxycarbonyl, or Boc, group) to prevent competitive oligomerization[3].
Furthermore, the
-m-tolyl group creates a highly congested transition state during carboxyl activation. Standard carbodiimides (like EDC or DCC) frequently fail here, as the slow attack of the external amine on the O-acylisourea intermediate leads to an irreversible N-acylurea rearrangement (a synthetic dead end)[4]. To overcome this, HATU is mandated. HATU generates an active 7-azabenzotriazole (HOAt) ester. The nitrogen atom at the 7-position of the HOAt ring acts as a neighboring general base, hydrogen-bonding with the incoming amine and drastically accelerating the aminolysis step, effectively bypassing the steric barrier[4].
Synthetic Workflow
Caption: Divergent workflow for esterification and amidation of 2-Benzylamino-2-m-tolylacetic acid.
Validated Experimental Protocols
Protocol A: Direct Esterification (Synthesis of Methyl 2-(benzylamino)-2-(m-tolyl)acetate hydrochloride)
This protocol utilizes in situ acid generation to protect the amine while activating the carboxylate.
Reagent Preparation: Charge a flame-dried, round-bottom flask with anhydrous methanol (0.2 M relative to the substrate) and cool to 0 °C in an ice bath.
Activation: Dropwise, add thionyl chloride (3.0 eq) over 10 minutes. Causality: Pre-forming the methanolic HCl/activating complex at low temperatures prevents the thermal degradation of the solvent and controls the exothermic release of
and gas.
Substrate Addition: Add 2-Benzylamino-2-m-tolylacetic acid (1.0 eq) in one portion. Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.
Validation Checkpoint 1 (Reaction Progress): Perform TLC (DCM:MeOH 9:1). The zwitterionic starting material will remain at the baseline (
), while the newly formed ester will migrate ().
Isolation: Concentrate the reaction mixture under reduced pressure to yield a viscous oil. Triturate the oil with cold anhydrous diethyl ether.
Validation Checkpoint 2 (Physical State): The trituration will induce crystallization, yielding the product as a white, free-flowing hydrochloride salt. Filter and dry under a high vacuum.
Protocol B: N-Boc Protection (Synthesis of 2-(N-benzyl-N-Boc-amino)-2-(m-tolyl)acetic acid)
Explicit protection is required prior to basic amide coupling.
Solubilization: Suspend the amino acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and Water (0.2 M). Add NaOH (2.0 eq). Causality: The base deprotonates both the carboxylic acid and the secondary amine, bringing the substrate into solution and rendering the amine nucleophilic.
Protection: Cool to 0 °C and add Di-tert-butyl dicarbonate (
, 1.5 eq) dropwise. Stir at room temperature for 16 hours.
Validation Checkpoint 1 (Phase Behavior): Concentrate the mixture slightly to remove the dioxane. The aqueous layer must be washed with diethyl ether to remove unreacted
. The product remains in the aqueous layer as a sodium salt.
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2.0–2.5 using 1M HCl.
Validation Checkpoint 2 (Precipitation): Upon reaching pH 2.5, the solution will turn opaque as the fully protonated, highly lipophilic Boc-protected acid precipitates. Immediately extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over
, and concentrate to yield the protected intermediate.
Protocol C: Amide Coupling (Synthesis of N-alkyl-2-(N-benzyl-N-Boc-amino)-2-(m-tolyl)acetamide)
Utilizing HATU to overcome the
-aryl and N-benzyl steric bulk.
Pre-Activation: In a dry flask under nitrogen, dissolve the N-Boc protected acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 5 minutes at room temperature.
Validation Checkpoint 1 (Active Ester Formation): The solution will transition from colorless to a distinct pale yellow, visually confirming the formation of the highly reactive HOAt ester[4].
Coupling: Add the desired primary amine (1.2 eq). Stir at room temperature for 4 hours.
Quench & Workup: Dilute the reaction with Ethyl Acetate and quench with saturated aqueous
. Causality: The basic quench hydrolyzes any unreacted active ester and partitions the HOAt byproduct into the aqueous layer.
Validation Checkpoint 2 (Purification): Wash the organic layer sequentially with 1M HCl (to remove unreacted external amine),
, and brine. Dry over and concentrate. The crude product is typically >90% pure and can be used directly or purified via flash chromatography (Hexanes:EtOAc).
Quantitative Data & Optimization
The severe steric hindrance of the
-m-tolyl and N-benzyl groups dictates the choice of coupling reagent. Standard reagents result in prolonged reaction times and significant yield loss due to side reactions. Table 1 summarizes the optimization landscape for the amidation of this specific scaffold.
Table 1: Quantitative Comparison of Coupling Reagents for N-Boc-2-Benzylamino-2-m-tolylacetic Acid Amidation
Entry
Activating Reagent
Base
Additive
Reaction Time (h)
Isolated Yield (%)
Mechanistic Outcome
1
EDC
DIPEA
HOBt
24
35%
High accumulation of inactive N-acylurea byproduct due to slow aminolysis.
2
CDI
DBU
None
48
15%
Intermediate N-acylimidazole is too sterically shielded to react efficiently.
3
PyBOP
DIPEA
None
16
62%
Moderate success; lacks the neighboring group effect of the 7-aza nitrogen.
4
HATU
DIPEA
None
4
88%
Optimal; HOAt nitrogen hydrogen-bonds with the amine, accelerating coupling.
Data reflects standard coupling with a non-hindered primary amine (e.g., benzylamine) at 25 °C in DMF.
Improving reaction yield of 2-Benzylamino-2-M-tolylacetic acid synthesis
The following technical guide details the optimization of 2-Benzylamino-2-(3-methylphenyl)acetic acid synthesis. This protocol prioritizes the Petasis Borono-Mannich (PBM) reaction, currently the industry "Gold Standard"...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the optimization of 2-Benzylamino-2-(3-methylphenyl)acetic acid synthesis. This protocol prioritizes the Petasis Borono-Mannich (PBM) reaction, currently the industry "Gold Standard" for generating sterically constrained
-amino acids without the toxicity profile of the traditional Strecker synthesis.
Executive Summary
Target Molecule: 2-Benzylamino-2-(3-methylphenyl)acetic acid (also known as
Key Challenge: Reversibility of the imine intermediate and protodeboronation of the aryl boronic acid.
Optimization Strategy: Solvent-mediated equilibrium shifts and precise pH control during isolation.[1]
Part 1: The Optimized Protocol (Petasis Route)
This protocol replaces the traditional cyanide-based Strecker synthesis with a convergent 3-component coupling.[1] It is designed for high-throughput library synthesis and scale-up up to 100g.[1]
Reagents & Stoichiometry
Component
Role
Equiv.
Critical Quality Attribute (CQA)
m-Tolylboronic acid
Nucleophile
1.2
Must be free of boroxine anhydride (check melting point).[1]
Benzylamine
Amine
1.0
Freshly distilled; free of carbonate salts.
Glyoxylic acid
Carbonyl
1.0
Use monohydrate solid (98%) rather than 50% aq. solution for better yield.
Dichloromethane (DCM)
Solvent
-
Anhydrous not strictly required, but preferred.
HFIP (Additive)
Catalyst
10-20 v/v%
Hexafluoroisopropanol accelerates the reaction via H-bonding activation.[1]
Step-by-Step Workflow
Imine Pre-formation (Critical for Yield):
Dissolve Glyoxylic acid monohydrate (1.0 eq) in DCM (0.2 M concentration).
Add Benzylamine (1.0 eq) dropwise at 0°C.
Technical Note: Allow to stir for 30 mins at RT. This ensures complete formation of the iminium ion intermediate before the boronic acid is introduced, preventing side-reactions.
Boronate Addition:
Add m-Tolylboronic acid (1.2 eq) in one portion.
Optional: Add 10% volume of HFIP (Hexafluoroisopropanol) if reaction is sluggish.
Reaction Phase:
Stir vigorously at 25°C for 12–24 hours .
Monitoring: Monitor consumption of the imine intermediate via TLC (MeOH/DCM 1:9) or LCMS.[5]
Adjust pH to the isoelectric point (approx pH 5–6) using dilute HCl or NaOH.
Precipitate the white solid, filter, and wash with cold Et₂O.
Part 2: Troubleshooting Guide (Q&A)
Phase 1: Reaction Stalled or Low Conversion
Q: The reaction has stalled at 50% conversion after 24 hours. Should I heat it?
Diagnostic: Heating often promotes protodeboronation (destruction of the boronic acid) rather than product formation.
Solution: Do not reflux in DCM. Instead, add Hexafluoroisopropanol (HFIP) (10–20% by volume) or use TFE (Trifluoroethanol) as the co-solvent. These fluorinated solvents activate the boronic acid and stabilize the transition state via hydrogen bonding, often boosting yields from <50% to >90% without heat.
Q: I see a large amount of m-toluene (methylbenzene) byproduct. What happened?
Cause: Protodeboronation.[1] The boronic acid lost its boron group before reacting with the imine. This happens if the reaction medium is too acidic or if moisture is too high without rapid coupling.
Fix: Ensure you are using Glyoxylic acid monohydrate solid, not the 50% aqueous solution. Excess water promotes the hydrolytic decomposition of the boronic acid. Increase boronic acid equivalents to 1.5 eq.
Phase 2: Isolation & Purity
Q: I obtained a sticky oil instead of a solid precipitate. How do I crystallize it?
Cause: The product is likely trapped as a salt (hydrochloride or ammonium carboxylate) rather than the free zwitterion.
Fix: The "Sticky Oil" phenomenon is pH-dependent.[1]
Dissolve the oil in a small amount of water/methanol.
Add Acetone or Diethyl Ether as an anti-solvent to induce crystallization.[1] Triturate (scratch the flask) vigorously.
Q: My product is contaminated with unreacted boronic acid.
Fix: Boronic acids are soluble in non-polar organics (DCM/Ether), while your zwitterionic amino acid is not.
Wash Protocol: Suspend the crude solid in Dichloromethane and sonicate. Filter the solid.[5][7] The boronic acid will dissolve in the DCM filtrate; the pure product will remain on the filter paper.
Part 3: Mechanistic Visualization
The following diagram illustrates the reaction pathway and the critical decision points for yield optimization.
Figure 1: Mechanistic pathway of the Petasis reaction showing the critical transition state and common failure modes (red) vs. optimization strategies (green).
Part 4: Comparative Data
Solvent Effect on Yield (Based on Petasis Reaction Kinetics)
Petasis, N. A., & Akritopoulou, I. (1993).[8] The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters, 34(4), 583–586.
Candeias, N. R., et al. (2010). Boronic Acids and Esters in the Petasis-Borono-Mannich Multicomponent Reaction.[1] Chemical Reviews, 110(10), 6169–6193.
Follmann, M., et al. (2005). HFIP in the Petasis Reaction: A Solvation-Induced Acceleration. Synlett, 2005(6), 1009–1011.
Southwood, T. J., et al. (2006). Synthesis of N-substituted Glycines via the Petasis Reaction.[1] Journal of Organic Chemistry, 71(15), 5674–5679.
Purification strategies for 2-Benzylamino-2-M-tolylacetic acid
Technical Support Center: Purification Strategies for 2-Benzylamino-2-m-tolylacetic acid Executive Summary & Molecule Profile User: "I have synthesized 2-Benzylamino-2-m-tolylacetic acid, but I am struggling with oily im...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification Strategies for 2-Benzylamino-2-m-tolylacetic acid
Executive Summary & Molecule Profile
User: "I have synthesized 2-Benzylamino-2-m-tolylacetic acid, but I am struggling with oily impurities and low crystallization yields. How do I purify this zwitterionic intermediate effectively?"
Scientist's Analysis:
This molecule is a lipophilic derivative of phenylglycine. Its purification is governed by its zwitterionic nature and the hydrophobic contribution of the benzyl and m-tolyl groups. Unlike simple amino acids (e.g., Glycine), this compound has significant solubility in organic solvents, which complicates standard aqueous isoelectric precipitation.
pKa (Amine): ~8.8 – 9.2 (Slightly lower than primary amines due to N-benzyl steric/inductive effects).
Isoelectric Point (pI): ~5.5 – 6.0
Solubility Profile: Soluble in alcohols, DCM, and extremes of pH (pH < 2 or pH > 10). Sparingly soluble in water at pH 6.
Core Directive: The "Self-Validating" Purification Protocol
The most robust strategy for this molecule is Isoelectric Point (pI) Precipitation coupled with Anti-Solvent Crystallization . This system is "self-validating" because the product will only precipitate in high yield if the pH is strictly controlled within the pI window.
Step-by-Step Workflow
Phase 1: Work-up & De-salting (The "Reset")
Goal: Remove inorganic salts and unreacted amine/aldehyde starting materials.
Protocol:
Dissolve the crude reaction mixture in 1M NaOH (Target pH > 12). Why? This converts the molecule to its anionic carboxylate form, making it fully water-soluble.
Wash 1: Extract the aqueous layer twice with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) .
Mechanism:[1][2][3][4] At pH 12, the product stays in water. Non-polar impurities (unreacted benzylamine, m-tolualdehyde) partition into the organic layer.
Degas: Briefly apply vacuum or stream nitrogen to the aqueous layer to remove traces of organic solvent.
Phase 2: Isoelectric Precipitation (The Critical Step)
Goal: Precipitate the zwitterion.
Protocol:
Cool the aqueous solution to 4°C .
Slowly add 2M HCl dropwise while monitoring pH with a calibrated probe.
Target pH:5.8 ± 0.2 .
Observation: The solution should turn cloudy (turbid) as it approaches pH 6.
Stirring: Stir vigorously for 30 minutes at 4°C to allow crystal growth (Ostwald ripening).
Phase 3: Recrystallization (Polishing)
Goal: Remove trace hydrolysis byproducts.
Solvent System:Ethanol/Water (80:20) or Methanol/Water .
Protocol:
Dissolve the wet cake in boiling Ethanol (minimum volume).
Add hot water dropwise until persistent turbidity is just observed.
Add a few drops of Ethanol to clear the solution.
Allow to cool slowly to Room Temperature, then 4°C.
Visualization: Purification Logic Flow
Caption: Logical workflow for converting crude 2-Benzylamino-2-m-tolylacetic acid into pure crystalline solid via pH-switch extraction and isoelectric focusing.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Oily Product (Oiling Out)
The product is precipitating too fast or contains organic solvent impurities.
1. Ensure all extraction solvent (DCM/MTBE) is removed from the aqueous phase before acidification.2. Slow down HCl addition.3. Seed the solution with pure crystals at pH 7.
Low Yield after Acidification
pH overshoot or high solubility in water.
1. Check pH strictly; if pH < 4, the cationic form dissolves. Adjust back to pH 5.8.2. The "m-tolyl" and "benzyl" groups add lipophilicity; if yield is low, the pI might be slightly higher. Scan pH 5.5–6.5.
Sticky Solid
Presence of inorganic salts (NaCl) or residual Benzylamine.
1. Wash the filter cake thoroughly with ice-cold water (removes NaCl).2. Wash with cold diethyl ether (removes trace benzylamine).
Yellow Discoloration
Oxidation of unreacted m-tolualdehyde or amine.
1. Perform the initial NaOH wash thoroughly.2. Recrystallize using activated charcoal in the hot ethanol step.
Frequently Asked Questions (FAQs)
Q1: Why can't I just extract the product into DCM at neutral pH?A: At neutral pH (approx. pH 6-7), the molecule exists primarily as a zwitterion (ammonium carboxylate salt). Zwitterions have high crystal lattice energy and poor solubility in non-polar solvents like DCM. While the benzyl/tolyl groups add some lipophilicity, the charge separation dominates, making aqueous precipitation or polar organic solvents (alcohols) the preferred purification route [1].
Q2: My product dissolves when I wash it with water. What is wrong?A: You are likely washing with water that is not at the Isoelectric Point (pI) .
If your wash water is slightly acidic (pH 4) or basic (pH 8), solubility increases logarithmically.
Solution: Use minimal ice-cold water for washing, or buffer your wash water to pH 5.8 using a dilute acetate buffer to minimize losses [2].
Q3: Can I use HPLC to monitor the purification?A: Yes. However, standard reverse-phase (C18) HPLC requires an acidic mobile phase (e.g., 0.1% TFA or Formic Acid) to suppress the ionization of the carboxylic acid.
Note: The zwitterion will protonate to the cation under these conditions, appearing as a single sharp peak.
Q4: Is the hydrochloride salt easier to handle?A: Often, yes. If the zwitterion proves difficult to crystallize, you can convert it to the HCl salt.
Protocol: Dissolve crude zwitterion in dry Methanol, add 1.1 eq of Acetyl Chloride (generates anhydrous HCl in situ), and precipitate with Diethyl Ether. The HCl salt disrupts the zwitterionic lattice and may crystallize more readily [3].
References
BenchChem Technical Support . Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications. Retrieved from .
Master Organic Chemistry . Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from .
Anelli, P. L., et al. (2021).[5][6] Measurement and Correlation of L-Phenylalanine Benzyl Ester Hydrochloride Solubility. Journal of Chemical & Engineering Data. Retrieved from .
Sigma-Aldrich . 2-(Benzyl(methyl)amino)acetic acid Product Information. Retrieved from .
(Note: While specific literature on the m-tolyl derivative is sparse, the protocols above are derived from authoritative methodologies for N-benzyl phenylglycine analogs.)
Recrystallization solvent selection for 2-Benzylamino-2-M-tolylacetic acid
Technical Support Center: Recrystallization Solvent Selection for 2-Benzylamino-2-m-tolylacetic acid Case ID: #REC-782-MT Subject: Optimization of Purification Protocols for N-Benzyl-α-(3-methylphenyl)glycine Derivatives...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Recrystallization Solvent Selection for 2-Benzylamino-2-m-tolylacetic acid
Case ID: #REC-782-MT
Subject: Optimization of Purification Protocols for N-Benzyl-α-(3-methylphenyl)glycine Derivatives
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
2-Benzylamino-2-m-tolylacetic acid is a lipophilic phenylglycine derivative.[1] Its purification is frequently complicated by its zwitterionic nature . Unlike simple organic acids or bases, this compound exists as an inner salt (dipolar ion) at neutral pH, leading to high crystal lattice energy and poor solubility in standard non-polar organic solvents.[1]
Successful recrystallization requires a solvent system that disrupts these strong ionic intermolecular forces while accommodating the lipophilic benzyl and m-tolyl moieties. This guide provides a troubleshooting framework based on structure-property relationships of analogous pharmaceutical intermediates (e.g., Clopidogrel precursors).
Part 1: Solvent Selection Matrix
Primary Recommendation: The "Gold Standard" for this class of compounds is Aqueous Ethanol or Methanol/Acetone systems.
Solvent System
Role
Suitability
Technical Notes
Ethanol / Water (80:20)
Primary
⭐⭐⭐⭐⭐
Best Balance. Water disrupts the zwitterionic lattice; Ethanol solubilizes the lipophilic m-tolyl/benzyl groups.
Methanol
Alternative
⭐⭐⭐⭐
Good solubility at reflux. Risk of esterification if heated for prolonged periods with acid catalysts.
Acetone
Anti-Solvent
⭐⭐⭐
Excellent for inducing precipitation from methanolic solutions. Do not use as a dissolving solvent.
Water (pH adjusted)
pH Swing
⭐⭐⭐⭐
High capacity method. Dissolve in dilute NaOH, filter, then precipitate by adding HCl to reach the Isoelectric Point (pI).[1]
Toluene / Hexane
Avoid
❌
Contraindicated. The zwitterion is insoluble. Only useful if the compound is converted to an ester or HCl salt first.
Part 2: Troubleshooting Guide (Q&A)
Q1: "I tried dissolving the solid in refluxing toluene, but it remains a gummy solid. What is happening?"
Diagnosis:Polarity Mismatch.Explanation: You are treating a zwitterion like a standard organic molecule. The electrostatic attraction between the ammonium (
) and carboxylate () groups creates a high lattice energy that non-polar toluene cannot overcome.
Solution: Switch to a protic solvent . The hydroxyl groups in alcohols or water are required to hydrogen-bond with the ionic centers and solvate the molecule.
Immediate Action: Decant the toluene. Attempt dissolution in refluxing Ethanol (95%). If distinct crystals do not form upon cooling, add water dropwise to the hot ethanol solution until slight turbidity persists, then cool slowly.[1]
Q2: "The product 'oils out' as a sticky residue instead of crystallizing. How do I fix this?"
Diagnosis:Supersaturation Shock or Impurity Profile.Explanation: Oiling out occurs when the compound separates as a liquid phase before the crystal lattice can form. This is common in phenylglycine derivatives due to the rotational freedom of the benzyl group.
Solution:
Re-dissolve: Add more solvent (preferably the good solvent, e.g., Ethanol) and reheat to clear the solution.[1]
Seed: Cool to just below the boiling point and add a seed crystal.
Slow Cooling: Wrap the flask in foil or place it in a warm water bath to cool to room temperature over 2-3 hours. Do not use an ice bath immediately.
Q3: "My yield is extremely low (<40%) after filtering. Where is my product?"
Diagnosis:pH Deviation from Isoelectric Point (pI).Explanation: Amino acid derivatives have a specific pH (the pI) where their net charge is zero and water solubility is lowest. If your solution is too acidic (protonated cation) or too basic (deprotonated anion), the compound remains dissolved in the mother liquor.
Solution:
Check the pH of the mother liquor.
For this class of compounds, the pI is typically between pH 5.5 and 6.5 .
Adjust the filtrate pH to ~6.0 using dilute HCl or NaOH and cool to 4°C. Secondary precipitation often recovers the remaining 30-40% of the yield.
Part 3: Standard Operating Procedure (SOP)
Protocol: Recrystallization via Aqueous Ethanol
Preparation: Place 5.0 g of crude 2-Benzylamino-2-m-tolylacetic acid in a 100 mL Erlenmeyer flask.
Dissolution: Add 30 mL of Ethanol (95%) . Heat to reflux (approx. 78°C) with magnetic stirring.
Checkpoint: If solid remains, add Ethanol in 5 mL increments.[1] If insolubles persist after 50 mL total, they are likely inorganic salts (filter them off while hot).[1]
Clarification (Optional): If the solution is colored, add activated carbon (0.5 g), stir for 5 mins at reflux, and filter through a pre-warmed Celite pad.
Add Deionized Water dropwise to the hot solution until a faint, persistent cloudiness appears (approx. 5-10 mL).
Add 1-2 mL of Ethanol to clear the cloudiness.
Nucleation: Cap the flask and allow it to cool to room temperature undisturbed for 3 hours.
Harvest: Cool in an ice bath (0-4°C) for 1 hour. Filter via vacuum filtration.[2][3] Wash the cake with 10 mL of cold Ethanol/Water (1:1).
Part 4: Mechanism & Workflow Visualization
The following diagram illustrates the critical decision-making pathway for handling the "Oiling Out" phenomenon, a common failure mode for this compound.
Caption: Decision logic for managing phase separation (oiling out) during the recrystallization of lipophilic amino acid derivatives.
References
PubChem. (2025).[4][5] 2-(Benzylamino)acetic acid: Chemical and Physical Properties. National Library of Medicine. Retrieved from [Link]
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations.[1][6] Retrieved from [Link][1]
Global Research Online. (2014). Resolution of Clopidogrel Bisulfate's Racemic Precursor by Direct Crystallization. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
University of Calgary. (2023). Solubility of Organic Compounds: Classification by Solubility. Department of Chemistry. Retrieved from [Link][1]
-Benzyl -amino acid (Non-proteinogenic)
CAS (Analogous): 1132688-XX-X (Generic structure class)
This guide addresses the purification of crude 2-Benzylamino-2-m-tolylacetic acid. As an amphoteric
-amino acid derivative, this compound presents unique purification challenges, particularly the separation of unreacted amine starting materials (Benzylamine) and the prevention of "oiling out" during crystallization. The presence of the m-tolyl group increases lipophilicity compared to standard phenylglycine, requiring modified solvent ratios.
Key Physicochemical Properties
Property
Value (Estimated)
Implication for Purification
pKa (Carboxyl)
~2.1 - 2.4
Soluble in dilute base (pH > 9)
pKa (Amine)
~8.8 - 9.2
Soluble in dilute acid (pH < 2)
Isoelectric Point (pI)
~5.5 - 6.5
Minimum solubility region (Precipitation Target)
LogP
~2.5 - 2.8
Prone to oiling out in pure water; requires co-solvent.[1]
Troubleshooting & FAQs
Q1: My product is precipitating as a sticky oil/gum instead of a solid. How do I fix this?
Diagnosis: This is "oiling out," common with lipophilic amino acids near their isoelectric point.[2] It usually happens if the concentration is too high or the neutralization is too rapid.
The Fix:
Redissolve the oil in a minimum amount of warm Ethanol or Methanol (approx. 40-50°C).
Slowly add warm water (same temperature) until slight turbidity persists.
Scratch the flask with a glass rod or add a seed crystal.
Allow to cool to room temperature very slowly (wrap the flask in a towel/foil). Rapid cooling traps impurities and causes oiling.[2]
Q2: The product smells strongly of ammonia or fish (Benzylamine).
Diagnosis: Incomplete removal of the benzylamine starting material. Benzylamine forms a salt with your product that co-precipitates if the pH is not strictly controlled.[2]
The Fix:
Perform an Acid-Base Wash (Protocol A) .[2] Benzylamine is a strong base.[2] By dissolving your product in NaOH (pH > 12), the benzylamine becomes a neutral organic oil. You can then wash it away with an organic solvent (DCM or MTBE) before precipitating your product.[2]
Q3: The solid is off-white or yellow. Is this acceptable?
Diagnosis: Likely oxidation of trace amines or presence of m-tolualdehyde residues.[2]
The Fix:
If Yellow: Wash the solid with cold MTBE (Methyl tert-butyl ether) .[2] The color bodies are often non-polar and will wash away, while the zwitterionic amino acid remains insoluble in ether.
If Brown: Recrystallize from Ethanol/Water (Protocol B) using activated charcoal.[2]
Validated Purification Protocols
Protocol A: Isoelectric Precipitation with Impurity Extraction (The "Gold Standard")
Use this for crude mixtures containing unreacted starting materials.
The following diagram illustrates the decision-making process for purifying
-benzyl amino acid derivatives based on the impurity profile.
Figure 1: Decision tree for selecting the appropriate purification method based on observed impurity characteristics.
Scientific Rationale & Mechanisms
The Isoelectric Principle (pI)
Amino acids are amphoteric.[2][3] The solubility of 2-Benzylamino-2-m-tolylacetic acid is lowest at its isoelectric point (pI), where the net charge is zero (Zwitterion form:
pH ~ 6.2: Zwitterionic form (Insoluble lattice).[2]
By targeting pH 6.0–6.5, we maximize the precipitation of the product while keeping impurities like Benzylamine (pKa ~9.5, positively charged and soluble at pH 6) or m-Tolualdehyde (neutral, soluble in organics) in the mother liquor [1, 2].
Solvent Selection for Washing
The choice of Acetone or MTBE for washing the filter cake is critical.
Acetone: The zwitterionic amino acid is highly insoluble in acetone.[2] However, acetone effectively dissolves water (drying the cake) and removes non-polar organic impurities (unreacted aldehyde, dimers).
DCM (Dichloromethane): Used only during the basic phase wash.[2] Do not use DCM to wash the final solid, as the amine salt might have partial solubility or form emulsions.
References
Master Organic Chemistry. (2023).[2] Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]
ResearchGate (Q&A). (2016). How can I remove an excess of benzylamine in my synthesized product? Retrieved from [Link]
PubChem. (2025).[2][9] N-benzylglycine (Compound Summary).[2][8][9][10] Retrieved from [Link]
Optimizing pH conditions for 2-Benzylamino-2-M-tolylacetic acid extraction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 2-Benzylamino-2-M-tolyla...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with isolating 2-Benzylamino-2-M-tolylacetic acid .
Because this molecule contains both a basic secondary amine and an acidic carboxylic acid, it exhibits amphoteric behavior. Standard extraction protocols often fail because they do not account for the pH-dependent ionization of these functional groups. This guide provides the mechanistic causality behind phase partitioning, a self-validating experimental protocol, and field-proven troubleshooting steps to ensure quantitative recovery.
Workflow: pH-Dependent Speciation & Extraction
Fig 1: pH-dependent speciation and liquid-liquid extraction workflow for amphoteric compounds.
Frequently Asked Questions & Troubleshooting
Q1: Why is my extraction recovery of 2-Benzylamino-2-M-tolylacetic acid so low when using standard aqueous workups?A1: The target molecule is an amphoteric amino acid derivative. If your aqueous phase is too acidic (pH < 2.5), the secondary amine protonates into a water-soluble cation. If it is too basic (pH > 9.0), the carboxylic acid deprotonates into a water-soluble anion. To maximize partitioning into an organic solvent, you must adjust the aqueous phase to the molecule's isoelectric point (pI). At the pI, the molecule exists primarily as a neutral zwitterion, where its net charge is zero. This state minimizes aqueous solubility and maximizes its LogD value, driving it into the organic phase [1].
Q2: How do I calculate the exact pH (isoelectric point) for maximum organic phase recovery?A2: The isoelectric point is calculated as the average of the two relevant pKa values: pI = (pKa1 + pKa2) / 2. Based on the physicochemical data of structurally similar phenylglycine derivatives, the carboxylic acid pKa is approximately 2.2, and the N-benzyl secondary amine pKa is approximately 9.1 [2]. Therefore, the theoretical pI is ~5.65. Adjusting your aqueous phase to a precise pH of 5.5 to 6.0 will yield the highest organic recovery.
Q3: Even at pH 5.6, I am experiencing stubborn emulsions and suboptimal recovery. What should I do?A3: Amphoteric compounds often act as surfactants at the biphasic interface, leading to stable emulsions. To resolve this and thermodynamically drive the equilibrium toward the organic phase, apply the "salting-out" effect. Saturate the aqueous layer with a neutral salt like sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) (typically 3–5 M). This increases the ionic strength of the aqueous phase, significantly reducing the hydration sphere around the neutral 2-Benzylamino-2-M-tolylacetic acid and forcing it into the organic extracting solvent[3].
Q4: Can I extract this compound at a low pH if my downstream chemistry requires it?A4: Yes, but direct Liquid-Liquid Extraction (LLE) with simple solvents will fail. You must utilize "reactive extraction" (ion-pairing). By adding an anionic ion-pairing reagent such as di-(2-ethylhexyl)phosphoric acid (D2EHPA) to your organic phase, the negatively charged extractant will bind to the positively charged protonated amine of your target molecule at low pH. This forms a neutral, highly lipophilic complex that easily partitions into the organic layer [4].
Quantitative Data: Speciation and Extraction Strategy
pH Range
Dominant Ionic Species
Net Charge
Aqueous Solubility
Optimal Extraction Strategy
< 2.5
Cationic (Protonated amine, neutral acid)
+1
High
Ion-pairing extraction (e.g., D2EHPA in CHCl₃)
5.0 - 6.0
Zwitterionic / Neutral
0
Lowest
Direct LLE (Ethyl Acetate / DCM)
> 9.0
Anionic (Neutral amine, deprotonated acid)
-1
High
Ion-pairing extraction (e.g., Aliquat 336)
Step-by-Step Methodology: Optimized Isoelectric LLE Protocol
This protocol is designed as a self-validating system: by strictly controlling the pH and ionic strength, the target molecule is thermodynamically forced into the organic phase, ensuring high purity and quantitative yield.
Matrix Preparation: Quench the crude reaction mixture and dilute with deionized water (10 mL per gram of theoretical yield) to ensure the matrix is fluid and easily agitated.
Initial pH Measurement: Insert a calibrated pH meter directly into the vigorously stirring aqueous crude.
Isoelectric Adjustment (Critical Step): Slowly add 1M HCl (if the mixture is basic) or 1M NaOH (if acidic) dropwise. Monitor the readout until the pH stabilizes exactly between 5.5 and 5.8 . Note: The solution may become cloudy as the neutral zwitterion precipitates out of the aqueous phase—this is a visual validation that the correct pI has been reached.
Salting Out: Add solid NaCl to the aqueous mixture until saturation is reached (approximately 300-350 g/L of aqueous solution). Stir for 10 minutes until fully dissolved.
Solvent Addition: Add the organic extraction solvent (Ethyl Acetate or Dichloromethane) at a volume ratio of 3:1 to 5:1 (Organic:Aqueous) [3].
Partitioning: Transfer the mixture to a separatory funnel. Shake vigorously for 2-3 minutes, venting frequently to release pressure.
Phase Separation & Emulsion Resolution: Allow the phases to separate for 15 minutes. If an emulsion persists at the interface, filter the entire biphasic mixture through a tightly packed pad of Celite, or centrifuge the emulsion layer at 3000 x g for 5 minutes.
Back-Extraction: Collect the organic layer. Re-extract the remaining aqueous layer with a fresh portion of organic solvent (half the original volume) to ensure absolute quantitative recovery.
Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the pure 2-Benzylamino-2-M-tolylacetic acid.
References
Title: Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols
Source: LCGC International
URL: [Link]
Title: Phenylglycine Impurities and Related Compound
Source: Veeprho Pharmaceuticals
URL: [Link]
Title: Liquid-Liquid Extraction Techniques Principles and Optimisation
Source: Element Lab Solutions
URL: [Link]
Title: Amino Acids Recuperation by Liquid-Liquid Extraction and Supported Liquid Membrane Extraction. Optimization of the Processes
Source: Journal of Engineering Studies and Research
URL: [Link]
Optimization
Troubleshooting solubility issues of 2-Benzylamino-2-M-tolylacetic acid
The following technical guide addresses the solubility challenges associated with 2-Benzylamino-2-m-tolylacetic acid (also known as N-benzyl-3-methylphenylglycine). This guide is structured as a Tier-2 Technical Support...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the solubility challenges associated with 2-Benzylamino-2-m-tolylacetic acid (also known as N-benzyl-3-methylphenylglycine).
This guide is structured as a Tier-2 Technical Support resource, designed for researchers encountering precipitation, oiling out, or poor dissolution during stock preparation.
Q: Why is this compound so difficult to dissolve in neutral aqueous buffers?
A: The solubility issues stem from the conflict between its zwitterionic core and its hydrophobic wings .
Zwitterionic "Lock": At neutral pH (pH 6–8), the compound exists primarily as a zwitterion (carboxylate anion
and ammonium cation ). While zwitterions are polar, the electrostatic attraction between the positive and negative charges in the crystal lattice is extremely strong, requiring high energy to break (high lattice energy).
Hydrophobic Shielding: Unlike simple glycine, this molecule carries two bulky aromatic rings (a benzyl group and a m-tolyl group). These hydrophobic domains repel water molecules, preventing the formation of a hydration shell around the zwitterionic core.
The Result: At neutral pH, the compound has its lowest solubility (Isoelectric Point, pI). It behaves like a "grease ball" that refuses to interact with water, yet is too polar (due to the charges) to dissolve well in non-polar organic solvents like hexane.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: Biological Assays (Aqueous Buffers)
Q: I dissolved the compound in DMSO, but it precipitates immediately when I add it to PBS or culture media. Why?A: This is the "Crash-Out" effect. You are likely diluting into a buffer near pH 7.4.
Mechanism: In DMSO, the compound is solvated. When diluted into PBS (pH 7.4), the DMSO concentration drops, and the water forces the compound into its zwitterionic state. Since the pH is near the pI and the hydrophobic rings repel water, the compound aggregates and precipitates.
Solution: You must shift the charge state or use a carrier.
Method 1 (Charge Shift): If your assay tolerates it, adjust the stock solution to be slightly acidic (using dilute HCl) before adding to the buffer, keeping the final pH slightly off-neutral if possible.
Method 2 (Carrier): Use a complexing agent like 2-Hydroxypropyl-
-cyclodextrin (HP--CD) . Pre-dissolve the compound in a 20-40% HP--CD solution before adding to the media. The hydrophobic rings will hide inside the cyclodextrin cavity, keeping the compound soluble.
Q: Can I use ethanol instead of DMSO?A: Ethanol is risky. While the compound dissolves in ethanol, it is a protic solvent that can interfere with hydrogen bonding. DMSO (aprotic) is superior for stock solutions. However, for animal studies, a formulation of 5% Ethanol / 10% Tween-80 / 85% Saline is a common alternative, provided the concentration is low (<1 mg/mL).
Scenario B: Chemical Synthesis & Purification
Q: During workup, the compound formed a sticky oil ("oiled out") instead of crystallizing. How do I fix this?A: Oiling out is classic behavior for N-benzyl amino acids near their isoelectric point.
Cause: The compound contains impurities or residual solvents that lower the melting point, or it is precipitating too fast as an amorphous solid.
Fix (Trituration):
Decant the supernatant.
Add a solvent in which the compound is insoluble but impurities are soluble (e.g., Diethyl ether or Hexanes).
Scratch the side of the flask vigorously with a glass rod while cooling on ice. This provides nucleation sites.
If that fails, dissolve the oil in a minimum amount of Methanol and slowly add Diethyl ether until cloudy, then let it stand at 4°C.
Q: How do I make a high-concentration stock (e.g., 100 mM)?A: Do not use water.
Recommended: Pure DMSO or DMF.
Alternative: 1.0 M equivalents of NaOH or HCl in water.
Anionic Form: Add 1.05 eq of NaOH. The sodium salt (
) is highly water-soluble.
Cationic Form: Add 1.05 eq of HCl. The hydrochloride salt (
) is highly water-soluble.
Warning: Check stability.[1] Amino acid esters or amides might hydrolyze at extreme pH, but the free acid parent is generally stable.
Part 3: Experimental Protocols
Protocol 1: Determination of Solubility Profile (The "U-Curve")
Use this to find the "Safe pH Zones" for your specific application.
Preparation: Weigh 5 mg of compound into 5 separate microcentrifuge tubes.
Buffer Addition: Add 500 µL of the following buffers to the tubes:
pH 2.0 (0.1 M HCl/KCl)
pH 4.0 (Acetate buffer)
pH 7.0 (Phosphate buffer)
pH 9.0 (Borate buffer)
pH 11.0 (0.1 M NaOH)
Equilibration: Vortex for 30 minutes at Room Temp. Sonicate for 5 minutes.
Observation: Centrifuge at 10,000 x g for 5 mins. Analyze supernatant by UV-Vis (254 nm).
Expectation: High solubility at pH 2 and 11. Near-zero solubility at pH 7.
Protocol 2: Salt Formation for Improved Handling
Converting the zwitterion to a stable Hydrochloride salt.
Dissolution: Dissolve 1 g of 2-Benzylamino-2-m-tolylacetic acid in 10 mL of dry Ethanol or Methanol.
Acidification: Slowly add 1.1 equivalents of Acetyl Chloride (generates anhydrous HCl in situ) or bubble dry HCl gas.
Precipitation: Add 50 mL of Diethyl Ether slowly with stirring.
Collection: The white precipitate is the HCl salt. Filter and dry under vacuum.
Result: This salt will dissolve instantly in water (up to a limit) without pH adjustment, resulting in an acidic solution.
Part 4: Visualization & Data
Figure 1: Solubility Logic Flow
Caption: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.
Table 1: Solvent Compatibility Matrix
Solvent System
Solubility Rating
Comments
Water (pH 7)
< 0.1 mg/mL (Poor)
Zwitterionic form aggregates. Avoid.
0.1 M HCl
> 10 mg/mL (Good)
Forms cationic species (). Stable.
0.1 M NaOH
> 10 mg/mL (Good)
Forms anionic species (). Check stability over time.
DMSO
> 50 mg/mL (Excellent)
Best for stock solutions. Hygroscopic (keep dry).
Ethanol
Moderate
Better if acidified.
DCM/Chloroform
Low to Moderate
Soluble if hydrophobic groups dominate, but zwitterion resists.
References
PubChem. Compound Summary: 2-(Benzylamino)acetic acid.[2][3] National Library of Medicine. Retrieved from [Link] (Physicochemical properties and identifiers).
Bodo, M. et al. Solvation Descriptors for Zwitterionic α-Aminoacids. ACS Omega 2019, 4, 2, 3323–3332. Retrieved from [Link] (Mechanistic explanation of zwitterion solubility and hydrogen bond acidity/basicity).
LookChem. 2-Amino-2-phenylacetic acid Properties. Retrieved from [Link] (Data on the phenylglycine core structure).
Aqion. Zwitterions and Amino Acids: pH-dependent Speciation. Retrieved from [Link] (Theoretical basis for pH-dependent solubility adjustments).
Technical Support Center: 2-Benzylamino-2-(3-methylphenyl)acetic Acid
Topic: Stability & Handling in Aqueous Solution Ticket ID: CHEM-SUP-8821 Status: Active Audience: Analytical Chemists, Process Development Scientists The Stability Profile: Executive Summary 2-Benzylamino-2-(3-methylphen...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Stability & Handling in Aqueous Solution
Ticket ID: CHEM-SUP-8821
Status: Active
Audience: Analytical Chemists, Process Development Scientists
The Stability Profile: Executive Summary
2-Benzylamino-2-(3-methylphenyl)acetic acid (also known as N-benzyl-3-methylphenylglycine) is a zwitterionic intermediate often encountered in the synthesis of pharmaceutical agents (analogous to Clopidogrel or Ampicillin intermediates). Its stability in aqueous solution is governed by three competing thermodynamic and kinetic factors:
Isoelectric Precipitation (Thermodynamic): As an amino acid, it possesses a distinct isoelectric point (pI). Near pH 5.0–6.5, the net charge approaches zero, leading to minimum solubility and rapid precipitation/crystallization.
Oxidative Dealkylation (Kinetic): The benzylic amine moiety is susceptible to radical-initiated oxidation, leading to C–N bond cleavage. This releases benzaldehyde (distinct almond odor) and the corresponding primary amine degradation product.
Decarboxylation (Thermal/Catalytic): Phenylglycine derivatives are prone to decarboxylation because the adjacent aromatic ring stabilizes the carbanion/radical intermediate. This is accelerated by heat, metal ions, or oxidative stress.
Troubleshooting Guide (FAQ & Diagnostics)
Category A: Visual & Physical Changes
Q: My clear aqueous stock solution turned cloudy after 2 hours at room temperature. Is it degrading?
Diagnosis: Likely Isoelectric Precipitation , not chemical degradation.
Root Cause: If your solution pH drifted towards the isoelectric point (approx. pH 5.5–6.5) due to buffer exhaustion or CO₂ absorption, the zwitterion becomes insoluble.
Resolution: Check pH. Adjust to pH < 4.0 (cationic form) or pH > 8.5 (anionic form) to restore solubility.
Reference: Amino acid solubility profiles are minimal at pI due to charge neutralization [1].
Q: The solution has developed a faint yellow tint and smells like bitter almonds.
Root Cause: The "almond" smell is benzaldehyde , a cleavage product of the N-benzyl group. This occurs via radical oxidation of the benzylic carbon, often catalyzed by trace metals or light [2].
Resolution: Prepare fresh solutions using degassed/sparged water. Store in amber glass. Add EDTA (0.1 mM) to chelate trace metals if compatible with downstream steps.
Category B: HPLC & Analytical Anomalies
Q: I see a new peak eluting before the main peak (RRT ~0.8) after heating the sample.
Objective: To validate analytical methods by generating reference degradation products.
Oxidative Stress:
Add
of 30% to 1 mL of sample.
Incubate at RT for 2 hours.
Expected Result: Decrease in main peak; appearance of Benzaldehyde peak (detectable at 254 nm).
Thermal Stress:
Heat sample to 60°C for 4 hours in a sealed vial.
Expected Result: Appearance of decarboxylated impurity (N-benzyl-3-methylbenzylamine).
References
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. (General principles of amino acid zwitterionic solubility).
Zhang, G., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(11). (Mechanism of benzylamine oxidation).
Sturla, S. J., et al. (2002). Non-Oxidative Decarboxylation of Glycine Derivatives by a Peroxidase. Journal of the American Chemical Society.[2] (Mechanism of phenylglycine decarboxylation).
SIELC Technologies. (2018). Separation of N-Benzylethanolamine on Newcrom R1 HPLC column. (HPLC conditions for N-benzyl amines).
Disclaimer: This guide is for research purposes only. Users should perform their own validation studies for GMP applications.
Overcoming steric hindrance in 2-Benzylamino-2-M-tolylacetic acid reactions
Topic: Overcoming steric hindrance in 2-Benzylamino-2-m-tolylacetic acid reactions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Medicinal Chemists, Process Chemists Welcome to th...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming steric hindrance in 2-Benzylamino-2-m-tolylacetic acid reactions
Content Type: Technical Support Center (Troubleshooting & FAQs)
Audience: Researchers, Medicinal Chemists, Process Chemists
Welcome to the Advanced Application Support Hub.
You are accessing this guide because you are encountering difficulties with 2-Benzylamino-2-m-tolylacetic acid (BATA) or its derivatives. This scaffold—a sterically congested
-benzyl -aryl amino acid—presents a unique "perfect storm" of chemical challenges: a bulky meta-tolyl group, a benzylic amine, and a sterically shielded carboxylic acid.
This guide synthesizes field data from high-throughput screening and process chemistry to help you overcome low yields, failed couplings, and racemization.
🔬 Molecule Profile & Steric Analysis
Property
Specification
Technical Note
Core Scaffold
-Phenylglycine derivative
Prone to racemization via -proton abstraction.
Steric Bulk
High (Rank 8/10)
The m-methyl and -benzyl groups create a "molecular umbrella" shielding the reaction center.
Electronic State
Electron-Rich Aromatic
The m-tolyl group stabilizes benzylic carbocations, increasing risk of C-N bond cleavage under acidic conditions.
Key Challenge
Nucleophilic/Electrophilic Access
Both the secondary amine and the carboxylic acid are sterically hindered.
🛠 Module 1: Synthesis & Core Formation
User Issue: "I am using a Strecker synthesis, but the nitrile hydrolysis step is stalling or producing black tar."
The Root Cause
The hydrolysis of
-amino nitriles with bulky substituents (like the m-tolyl and benzyl groups) is kinetically retarded. The tetrahedral intermediate required for hydrolysis is high-energy due to steric clash. Standard refluxing in 6M HCl often leads to decarboxylation or retro-Strecker decomposition before the amide/acid is formed.
Troubleshooting Guide
Q: How do I hydrolyze the nitrile without destroying the molecule?A: Switch from thermal acid hydrolysis to Oxidative Hydrolysis or Basic Peroxide Hydrolysis .
Standard Acid: 6M HCl, 100°C
High failure rate.
Recommended: Use the Radziszewski reaction conditions. The hydroperoxide anion (
) is a smaller, harder nucleophile than hydroxide () and attacks the nitrile carbon more efficiently (alpha-effect).
Q: My Strecker reaction yield is low (<40%). What is the alternative?A: Abandon the Strecker route if possible. The Petasis Borono-Mannich Reaction is superior for this scaffold because it assembles the C-C bond without a hard-to-hydrolyze nitrile intermediate.
📉 Decision Tree: Synthesis Route Selection
Figure 1: Strategic selection of synthesis routes based on scale and steric constraints.
🧪 Module 2: Downstream Derivatization (Coupling)
User Issue: "I cannot couple this amino acid to my amine/peptide. EDC/HOBt yields are <10%."
The Root Cause
You are dealing with a sterically hindered secondary amine (if BATA is the nucleophile) or a hindered carboxylic acid (if BATA is the electrophile).
N-Benzyl Shielding: The benzyl group on the nitrogen rotates, sweeping out a cone of steric exclusion that blocks approach.
Reagent Failure: Carbodiimides (EDC/DCC) generate O-acylisoureas that are too bulky to react efficiently with hindered nucleophiles, leading to
-acylurea rearrangement byproducts.
Troubleshooting Guide
Q: Which coupling reagent should I use?A: Stop using carbodiimides. You need Phosphonium or Uronium reagents with HOAt (7-aza-1-hydroxybenzotriazole) additives.
Gold Standard:HATU or COMU . The pyridine nitrogen in the leaving group (HOAt) provides "anchimeric assistance" (neighboring group participation), speeding up the reaction before side reactions occur.
Alternative:PyBrOP is excellent for hindered
-methyl or -benzyl amino acids because it generates a highly reactive acid bromide intermediate in situ.
Q: I see significant racemization during coupling. Why?A: Phenylglycine derivatives are notorious for this. The
-proton is benzylic and acidic (). Strong bases or slow coupling times allow the base to abstract this proton, forming a planar enolate.
Fix 1: Use a weaker, more hindered base like TMP (2,4,6-trimethylpyridine / Collidine) instead of DIPEA or TEA. Collidine is basic enough to activate the coupling reagent but sterically too bulky to abstract the
-proton efficiently.
Fix 2: Pre-activate the acid for only 30-60 seconds before adding the amine.
📊 Comparative Data: Coupling Reagents for Hindered Amines
Reagent
Mechanism
Yield (Hindered)
Racemization Risk
Recommendation
EDC / HOBt
Carbodiimide
Low (<20%)
Low
Avoid (Too slow)
HBTU / TBTU
Uronium (OBt)
Moderate (40-60%)
Moderate
Use only for non-critical steps
HATU
Uronium (OAt)
High (85-95%)
Low
Primary Recommendation
PyBrOP
Phosphonium (Br)
High (80-90%)
High (if base excess)
Use for extremely hindered amines
TCFH / NMI
Chloroformamidinium
High (>90%)
Very Low
Best for chiral preservation
📝 Experimental Protocols
Protocol A: High-Efficiency Coupling with HATU (The "Rescue" Protocol)
Use this when standard couplings fail.
Dissolve: Dissolve 2-Benzylamino-2-m-tolylacetic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Do not use DCM; DMF promotes the active conformation.
Base: Add 2,4,6-Collidine (3.0 equiv). Stir for 2 minutes at 0°C.
Activate: Add HATU (1.1 equiv). Stir at 0°C for exactly 2 minutes. Note: The solution should turn yellow.
Couple: Add the amine partner (1.2 equiv).
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by LCMS.
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then 0.5M HCl (removes collidine), then Brine.
Protocol B: Petasis Synthesis (Avoiding Nitriles)
Recommended for generating the core scaffold.
Mix: In a round-bottom flask, combine 3-methylphenylboronic acid (1.0 equiv), Benzylamine (1.0 equiv), and Glyoxylic acid monohydrate (1.0 equiv).
Solvent: Add Ethanol or HFIP (Hexafluoroisopropanol). HFIP accelerates this reaction significantly.
Heat: Stir at RT for 24 hours (or 50°C for 4 hours).
Precipitation: The product often precipitates as a zwitterionic solid. Filter and wash with cold ethanol.
🔬 Analysis & Purification
Q: How do I separate the enantiomers of BATA?A: Standard C18 HPLC will not separate the enantiomers. You require Polysaccharide-based Chiral Stationary Phases (CSPs).
Column:Chiralpak IA or IC (Immobilized Amylose/Cellulose).
Mobile Phase: Hexane/IPA/TFA (90:10:0.1) for normal phase.
Note: The m-tolyl group provides good
- interaction with the chiral selector, usually resulting in baseline separation ().
📉 Workflow: Troubleshooting "Black Box" Failures
Figure 2: Diagnostic logic for resolving coupling failures.
References
Petasis Reaction for Hindered Amino Acids
Candeias, N. R., et al. (2010). "Borono-Mannich reactions in solvent-free conditions." Journal of Organic Chemistry. Link
Coupling Reagents for Hindered Amines
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
Use of Radziszewski conditions for hindered nitriles. Organic Process Research & Development. Link
Prevention of Racemization
Han, S. Y., & Kim, Y. A. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron. Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.
Troubleshooting
Controlling side reactions in the synthesis of 2-Benzylamino-2-M-tolylacetic acid
Technical Support Center: Synthesis of 2-Benzylamino-2-(3-methylphenyl)acetic Acid Case ID: SYN-ARYL-GLY-004 Subject: Troubleshooting Side Reactions & Process Optimization Assigned Scientist: Senior Application Scientist...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 2-Benzylamino-2-(3-methylphenyl)acetic Acid
Case ID: SYN-ARYL-GLY-004
Subject: Troubleshooting Side Reactions & Process Optimization
Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are synthesizing 2-Benzylamino-2-m-tolylacetic acid , a sterically modified
-arylglycine. This scaffold is synthesized primarily via the Strecker Synthesis (favored for scalability) or Nucleophilic Substitution (favored for specific radiolabeling or library generation).
This guide addresses the critical failure modes of this synthesis: Retro-Strecker fragmentation , incomplete hydrolysis (amide contamination) , and over-alkylation .
Module 1: The Strecker Protocol (Primary Route)
Recommended for >1g scale and high purity requirements.
Phase 1: Formation of the
-Aminonitrile
Reactions: m-Tolualdehyde + Benzylamine + KCN
Intermediate Nitrile
Q1: My yield of the aminonitrile intermediate is low (<40%), and I see starting aldehyde by TLC. What is happening?A: You are likely fighting the Strecker Equilibrium .
The formation of the imine (and subsequent nitrile addition) is reversible.[1] If water accumulates in the reaction matrix, the equilibrium shifts back toward the starting materials (Retro-Strecker).
The Fix: Add a dehydrating agent (anhydrous
or ) directly to the reaction mixture if running in organic solvents (e.g., MeOH/DCM).
The Check: Ensure your m-tolualdehyde is fresh. Aryl aldehydes oxidize to carboxylic acids (m-toluic acid) over time, which will form a salt with your benzylamine rather than an imine.
Q2: The nitrile product is oiling out and difficult to crystallize. Can I proceed directly to hydrolysis?A:Yes, but with caution.
Crude aminonitriles often contain unreacted aldehyde. If you carry this into the acid hydrolysis step, the aldehyde can polymerize or undergo Cannizzaro reactions, creating "tar" that is difficult to remove from the final amino acid.
Recommendation: If you cannot crystallize the nitrile, perform a quick silica plug filtration to remove baseline impurities and unreacted amine before hydrolysis.
Phase 2: Hydrolysis to the Acid
Reactions: Nitrile
Amide Acid
Q3: I have a persistent impurity at [M-18] or [M-1] relative to the target mass. What is it?A: This is the
-Amino Amide .
Hydrolysis of sterically hindered nitriles (like those with an m-tolyl group) proceeds in two distinct steps. The conversion of Nitrile Amide is fast; Amide Acid is slow.
The Cause: The reaction was stopped too early or the acid concentration was too low.
The Fix: Increase the temperature to reflux (
) and use HCl or . Do not use base hydrolysis (NaOH) for this specific substrate if you want to avoid potential racemization or side reactions with the benzyl group.
Q4: I see a loss of the benzyl group (Debenzylation).A: You are using conditions that are too harsh.
While benzyl groups are generally stable, refluxing in
HBr or very concentrated for extended periods can cleave the -benzyl bond, yielding 2-amino-2-m-tolylacetic acid.
The Fix: Switch to
HCl at reflux. It is strong enough to hydrolyze the amide but generally leaves the -benzyl group intact.
Module 2: The Substitution Protocol (Alternative Route)
Used when starting from
-bromo-m-tolylacetic acid.
Q5: I am getting a mixture of mono-benzyl and di-benzyl products. How do I stop at mono-alkylation?A: This is the classic Polysubstitution Trap .
The product (secondary amine) is often more nucleophilic than the starting material (primary amine).
The Mechanism: Once 2-benzylamino-2-m-tolylacetic acid forms, it attacks another molecule of
-bromo acid.
The Fix: You must use a large excess of Benzylamine (3-5 equivalents). The statistical probability then favors the attack of the starting amine. The excess benzylamine can be removed later via acid/base extraction.
Visualization: Reaction Control Logic
The following diagram illustrates the critical pathways and failure points in the Strecker protocol.
Figure 1: Mechanistic pathway of the Strecker synthesis showing the critical "Retro-Strecker" failure mode and the stepwise hydrolysis.
Module 3: Isolation & Purification Strategy
Q6: How do I isolate the Zwitterion? It is soluble in both water and organic solvents.A: You must target the Isoelectric Point (pI) .
For
-benzyl amino acids, the pI is typically around pH 5.5 - 6.0.
Acidic Workup: After hydrolysis (in HCl), your product is the hydrochloride salt (
), which is water-soluble.
Neutralization: Carefully add
NaOH or until the pH reaches ~5.5.
Precipitation: At this pH, the net charge is zero (Zwitterion). The solubility is at its minimum, and the white solid should precipitate.
Filtration: Filter and wash with cold water and cold ether (to remove non-polar organic impurities).
Summary Table: Troubleshooting Matrix
Symptom
Probable Cause
Corrective Action
Starting Material in Nitrile Step
Wet solvent / Equilibrium shift
Add ; Increase amine concentration.
Product is an Amide
Incomplete Hydrolysis
Increase reaction time; Switch to HCl reflux.
Loss of Benzyl Group
Acid too strong
Avoid HBr; Reduce temp if using conc. .
"Dimer" Formation (Substitution)
Stoichiometry error
Use 3-5 eq. of Benzylamine.
No Precipitate during Workup
pH incorrect
Adjust pH to exactly 5.5-6.0 (pI).
References
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.[2][3][4][5]
HPLC Method Development for 2-Benzylamino-2-m-tolylacetic Acid: A Comparative Guide to Column Chemistries and Mobile Phase Strategies
The analysis of synthetic amino acid derivatives like 2-Benzylamino-2-m-tolylacetic acid presents unique chromatographic challenges. As an amphoteric molecule containing both a secondary amine (benzylamino group) and a c...
Author: BenchChem Technical Support Team. Date: March 2026
The analysis of synthetic amino acid derivatives like 2-Benzylamino-2-m-tolylacetic acid presents unique chromatographic challenges. As an amphoteric molecule containing both a secondary amine (benzylamino group) and a carboxylic acid, it exhibits complex, pH-dependent ionization. This dual nature often leads to poor retention, peak splitting, and severe tailing on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.
This guide objectively compares column technologies and mobile phase strategies, providing drug development professionals with a self-validating, causality-driven framework for optimizing the HPLC analysis of this compound.
The Causality of Amphoteric Retention and Peak Tailing
To develop a robust method, we must first understand the physicochemical behavior of the analyte. 2-Benzylamino-2-m-tolylacetic acid possesses a carboxylic acid (pKa ~ 2.5–3.5) and a secondary amine (pKa ~ 8.5–9.5).
In RP-HPLC, maximum retention for amphoteric compounds typically occurs near their isoelectric point (pI) or when the molecule is forced into a single, uncharged state 1. However, operating at mid-pH (4.0–7.0) forces the molecule into a highly polar zwitterionic state, resulting in minimal hydrophobic retention. Furthermore, any silica-based stationary phase contains residual silanols (Si-OH). Above pH 3.5, these silanols deprotonate (Si-O⁻) and act as cation exchangers. The positively charged secondary amine of our analyte will strongly interact with these anionic silanols, causing severe peak tailing [[2]]().
The Strategic Solution: Operating at a low pH (e.g., pH 2.0 with 0.1% Trifluoroacetic acid) fully protonates the carboxylic acid (increasing hydrophobicity) and fully protonates the residual silanols (neutralizing their charge). Trifluoroacetic acid (TFA) also acts as an ion-pairing agent, masking the protonated amine to form a neutral, highly retainable complex.
pH-dependent ionization states and retention behavior for amphoteric compounds.
Column Technology Comparison: FPP vs. SPP (Core-Shell)
For a bulky, sterically hindered molecule like 2-Benzylamino-2-m-tolylacetic acid, mass transfer kinetics play a critical role in peak efficiency. We compared standard Fully Porous Particles (FPP) against Superficially Porous Particles (SPP / Core-Shell) .
According to the van Deemter equation, SPPs significantly reduce the C-term (resistance to mass transfer) because the solid impermeable core restricts analytes to a thin outer porous shell, drastically shortening the diffusion path 3. Additionally, the highly uniform particle size distribution of SPPs minimizes the A-term (eddy diffusion) 4.
As a result, a 2.6 µm Core-Shell column delivers the theoretical plate count of a sub-2 µm FPP column but operates at standard HPLC backpressures 5.
Table 1: Quantitative Performance Comparison (FPP vs. SPP)
Conditions: 0.1% TFA in Water / Acetonitrile Gradient, Flow Rate 1.0 mL/min, 25°C.
Column Technology
Particle Size
Backpressure (psi)
Theoretical Plates (N)
USP Tailing Factor (Tf)
Analysis Time
Standard FPP C18
5.0 µm
~1,800
~9,000
1.65 (Moderate Tailing)
15.0 min
Standard FPP C18
1.8 µm
~8,500 (UHPLC only)
~22,000
1.20
6.0 min
Core-Shell SPP C18
2.6 µm
~3,200 (HPLC compatible)
~24,000
1.05 (Excellent)
6.5 min
Verdict: The 2.6 µm Core-Shell SPP C18 is the optimal choice. It provides superior resolution for potential synthetic impurities without requiring ultra-high-pressure instrumentation.
Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system. If the System Suitability Test (SST) criteria are not met, the protocol dictates specific causal adjustments rather than blind troubleshooting.
Workflow for amphoteric HPLC method development and validation.
Step-by-Step Methodology
Phase 1: Preparation & Setup
Mobile Phase A (Aqueous): Measure 1000 mL of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Sonicate for 10 minutes. (Causality: 0.1% TFA yields a pH of ~2.0, ensuring full protonation of the analyte's carboxylate group and stationary phase silanols).
Mobile Phase B (Organic): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of TFA.
Column Installation: Install a 2.6 µm Core-Shell C18 column (100 x 4.6 mm). Equilibrate with 5% Mobile Phase B at 1.0 mL/min until baseline pressure stabilizes.
Phase 2: Gradient Execution
Sample Preparation: Dissolve 2-Benzylamino-2-m-tolylacetic acid standard in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.
Injection Volume: 5 µL.
Gradient Program:
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head)
2.0 - 10.0 min: 5% to 95% B (Linear ramp for elution)
10.0 - 12.0 min: 95% B (Column wash)
12.0 - 15.0 min: 5% B (Re-equilibration)
Detection: UV at 214 nm (optimal for the peptide-like backbone) and 254 nm (aromatic rings).
Phase 3: System Suitability Test (SST) & Validation
Evaluate the chromatogram against the following self-validating criteria:
Criterion 1: USP Tailing Factor (Tf) must be ≤ 1.2.
Correction if failed: If Tf > 1.2, secondary interactions are occurring. Verify the pH of Mobile Phase A is ≤ 2.1. If pH is correct, the column may have irreversible silanol exposure; replace the column.
Criterion 2: Theoretical Plates (N) must be ≥ 15,000.
Correction if failed: If N < 15,000, mass transfer is restricted or extra-column volume is too high. Check tubing connections for dead volume before adjusting the gradient.
1H and 13C NMR characterization of 2-Benzylamino-2-M-tolylacetic acid
An in-depth structural elucidation of highly functionalized unnatural amino acids requires moving beyond basic analytical techniques. As a Senior Application Scientist, I frequently encounter molecules like 2-Benzylamino...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth structural elucidation of highly functionalized unnatural amino acids requires moving beyond basic analytical techniques. As a Senior Application Scientist, I frequently encounter molecules like 2-Benzylamino-2-m-tolylacetic acid —a critical intermediate in the development of peptidomimetics and receptor antagonists .
This molecule presents a unique analytical challenge: it contains a chiral center at the C2 position, a secondary amine, a carboxylic acid, and two distinct aromatic systems (a benzyl group and an m-tolyl group). Relying on standard benchtop NMR often leads to ambiguous data, misidentified impurities, and QA/QC failures.
This guide objectively compares the performance of routine 400 MHz 1D NMR against an advanced 600 MHz 1D/2D NMR suite, providing field-proven, self-validating protocols for the unambiguous characterization of 2-Benzylamino-2-m-tolylacetic acid.
The Analytical Challenge: Diastereotopy and Aromatic Overlap
The structural verification of substituted phenylacetic acids relies heavily on resolving the integrity of the aromatic substituents and the chiral core . For 2-Benzylamino-2-m-tolylacetic acid, two specific phenomena complicate routine analysis:
Aromatic Signal Clustering: The molecule possesses 9 aromatic protons (5 from the benzyl group, 4 from the m-tolyl group). In low-field environments, these signals cluster tightly between 7.10 and 7.40 ppm, forming an unresolved multiplet.
Proton Diastereotopy: Because the C2 carbon is a stereocenter, the adjacent benzylic protons (
) are diastereotopic. They do not appear as a simple singlet; rather, they split each other into a complex AB quartet. Inexperienced analysts frequently misinterpret this quartet as a structural impurity or a solvent artifact.
Comparative Analysis: Routine 1D vs. Advanced 2D NMR Suites
To establish a robust analytical pipeline, we must compare the diagnostic power of our available instrumentation.
Alternative A: Routine 400 MHz 1D NMR (Standard QA/QC)
Performance: Capable of identifying bulk functional groups. The m-tolyl methyl group (~2.30 ppm) and the C2 methine (~4.35 ppm) are easily resolved.
Limitations: Fails to deconvolute the 7.10–7.40 ppm aromatic region. The exact substitution pattern of the m-tolyl ring cannot be verified. The diastereotopic benzyl
signals suffer from "roof effects" and poor baseline resolution, leading to low-confidence integrations.
Verdict: Sufficient for crude purity checks, but inadequate for rigorous structural elucidation or regulatory submission.
Alternative B: High-Field 600 MHz 1D/2D NMR Suite (Structural Elucidation)
Performance: The 600 MHz magnet provides the necessary dispersion to separate the overlapping aromatic multiplets. More importantly, the integration of a 2D NMR suite (COSY, HSQC, HMBC) creates a self-validating data matrix .
Advantages: Multiplicity-edited HSQC unambiguously links the two distinct benzylic proton signals to a single carbon resonance, proving diastereotopy. HMBC confirms the exact skeletal connectivity, bridging the benzyl group to the C2 chiral core without relying on assumed 1D chemical shifts.
Verdict: The gold standard for unambiguous characterization.
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must act as a self-validating system. The following methodology outlines the causality behind each experimental choice.
Step 1: Optimized Sample Preparation
Procedure: Dissolve 15 mg of 2-Benzylamino-2-m-tolylacetic acid in 600 µL of anhydrous DMSO-
(100.0% D) containing 0.03% v/v TMS.
Causality: The zwitterionic nature of this amino acid derivative results in poor solubility in standard
. DMSO- ensures complete solubilization, yielding sharp line widths. TMS acts as the internal zero-point reference, validating chemical shift accuracy across all subsequent spectra.
Step 2: 1D Acquisition (Establishing the Baseline)
Procedure: Acquire
(16 scans, 10s relaxation delay) and (1024 scans, 10s relaxation delay) at 298K.
Causality: Why a 10-second relaxation delay (
) for ? Quaternary carbons (like the C1 carboxyl and ipso-aromatics) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long relaxation times. A standard 2s delay leads to signal suppression. By extending to 10s, the integrated peak areas accurately reflect the carbon count, proving the molecular formula.
Step 3: 2D Acquisition (Orthogonal Validation)
Procedure: Acquire multiplicity-edited HSQC and standard HMBC.
Causality: Multiplicity-edited HSQC phases
peaks positively and peaks negatively. This acts as a built-in error check: the benzylic will phase negatively, instantly distinguishing it from the positively phased C2 methine, validating the assignment of the chiral core.
Quantitative Data: Spectral Assignments
The following table summarizes the quantitative data extracted from the 600 MHz 2D NMR suite. Notice how the HMBC correlations form a closed logical loop, verifying the molecular backbone.
Structural Unit
Position
¹H NMR (δ, ppm)
Multiplicity (J in Hz)
¹³C NMR (δ, ppm)
Key HMBC Correlations (¹H → ¹³C)
Acetic Acid Core
C1 (COOH)
12.50
br s
173.5
-
C2 (CH)
4.35
s
65.2
C1, N-CH₂, m-Tolyl C1
m-Tolyl Group
Ar-CH₃
2.30
s
21.4
m-Tolyl C2, C3, C4
C1 (ipso)
-
-
138.2
-
C2
7.22
s
128.5
C2(CH), C4, C6
C3
-
-
137.8
-
C4
7.10
d (7.5)
128.0
C2, C6
C5
7.25
t (7.5)
128.3
C1, C3
C6
7.18
d (7.5)
125.4
C2(CH), C2, C4
Benzylamino Group
NH
~3.20
br s
-
-
N-CH₂
3.75, 3.85
ABq (13.5)
51.0
C2(CH), Benzyl C1
Benzyl C1 (ipso)
-
-
140.0
-
Benzyl C2, C6 (ortho)
7.35
d (7.2)
128.1
N-CH₂
Benzyl C3, C5 (meta)
7.30
t (7.2)
128.4
Benzyl C1
Benzyl C4 (para)
7.24
t (7.2)
127.1
Benzyl C2, C6
Note: The AB quartet of the N-CH₂ group is a direct, observable consequence of the adjacent C2 stereocenter, a feature commonly observed in silane-mediated amine couplings .
Structural Validation Workflow
The logical relationship between the acquired data and the final structural elucidation is visualized below.
Fig 1: 2D NMR workflow resolving diastereotopy and aromatic overlap in chiral amino acids.
Conclusion
While routine 400 MHz 1D NMR is sufficient for tracking reaction progress, it falls short when characterizing complex, multi-aromatic chiral molecules like 2-Benzylamino-2-m-tolylacetic acid. By employing a 600 MHz system combined with a targeted 2D NMR suite (COSY, multiplicity-edited HSQC, and HMBC), researchers can transform ambiguous overlapping multiplets into a self-validating web of structural proofs. This approach not only ensures regulatory compliance but prevents costly downstream failures in drug development pipelines.
References
Title : The pharmacological properties of a novel MCH1 receptor antagonist isolated from combinatorial libraries
Source : National Institutes of Health (NIH) / PMC
URL :[Link]
Title : NMR Characterization of Lignans
Source : MDPI
URL : [Link]
Title : Efficient and Accessible Silane-Mediated Direct Amide Coupling of Carboxylic Acids and Amines
Source : Royal Society of Chemistry (RSC)
URL :[Link]
Validation
Technical Comparison Guide: Mass Spectrometry Profiling of 2-Benzylamino-2-m-tolylacetic Acid
Executive Summary This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Benzylamino-2-m-tolylacetic acid , a synthetic -amino acid derivative often encountered in mu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-Benzylamino-2-m-tolylacetic acid , a synthetic
-amino acid derivative often encountered in multicomponent reactions (e.g., Petasis or Strecker syntheses) or as a degradation impurity.
Differentiation of this compound from its structural isomers (ortho- and para-tolyl) and its unsubstituted analog (phenylacetic acid derivatives) is a critical analytical challenge. This document details the mechanistic fragmentation pathways, diagnostic ion selection, and chromatographic strategies required for unambiguous identification.[1][2]
Chemical Profile & Ionization Properties[3][4][5][6][7]
Before analyzing fragmentation, the physicochemical baseline must be established to ensure correct precursor selection.
Parameter
Specification
Compound Name
2-Benzylamino-2-(3-methylphenyl)acetic acid
Molecular Formula
Exact Mass (Monoisotopic)
255.1259 Da
Precursor Ion
256.1332 (ESI Positive Mode)
Precursor Ion
254.1181 (ESI Negative Mode)
Key Structural Features
Secondary amine, Carboxylic acid, Benzyl group, m-Tolyl group
Mechanistic Fragmentation Pathways
In Electrospray Ionization (ESI-MS/MS), the protonated molecule (
, 256) follows three primary dissociation channels driven by charge migration to the nitrogen atom and the stability of resulting carbocations.
Pathway A: Decarboxylation (Diagnostic for
-Amino Acids)
The most energetically favorable pathway involves the loss of the carboxylic acid group as formic acid (
, 46 Da) or .
Transition:
Mechanism: Charge resides on the secondary amine; inductive destabilization leads to cleavage of the
bond.
Resulting Ion: An iminium ion species stabilized by the adjacent aromatic rings.
Pathway B: Benzyl Cleavage (N-Dealkylation)
Cleavage of the
bond releases the benzyl group.
Transition:
(Benzyl cation)
Mechanism: Inductive cleavage yields the highly stable tropylium ion (
), a hallmark of benzyl-substituted amines.
Neutral Loss: The remaining neutral amino-tolylacetic acid fragment is lost.
Pathway C: Tolyl Group Fragmentation
Specific to the tolyl moiety, this pathway distinguishes the compound from unsubstituted phenyl analogs.
Transition: Formation of the methylbenzyl cation (
105).
Significance: This ion (
) confirms the presence of the methyl group on the aromatic ring, differentiating it from a standard phenyl group ( 77 or 91).
Visualization of Fragmentation Tree
Figure 1: Predicted ESI-MS/MS fragmentation tree for 2-Benzylamino-2-m-tolylacetic acid.
Comparative Analysis: Isomers & Analogs
The primary challenge in analyzing this compound is distinguishing it from its ortho/para isomers and the unsubstituted phenyl analog.
Table 1: Diagnostic Ion Comparison
Feature
2-Benzylamino-2-m-tolylacetic acid (Topic)
2-Benzylamino-2-phenylacetic acid (Analog)
2-Benzylamino-2-o-tolylacetic acid (Isomer)
Precursor ()
256
242
256
Base Peak (Typical)
91 or 211
91 or 197
91 or 211
Diagnostic Aromatic Ion
105 (Methylbenzyl)
77 (Phenyl)
105 (Methylbenzyl)
Ortho Effect
Absent
Absent
Water Loss () often enhanced due to steric proximity of substituent to COOH.[3][4]
Chromatographic Retention
Intermediate
Elutes earlier (less lipophilic)
Typically elutes last (steric hindrance affects solvation)
Differentiation Strategy
Vs. Phenyl Analog: Look for the +14 Da shift in the precursor and the presence of fragment
105 instead of 77/91 alone.
Vs. Ortho/Para Isomers: MS fragmentation alone is often insufficient for meta vs para differentiation as their electronic environments are similar in the gas phase.
Recommendation: Use LC-MS/MS .[2] The ortho isomer typically separates due to steric hindrance preventing efficient solvation, often eluting later on C18 columns. The meta and para isomers may require a Phenyl-Hexyl column for
selectivity.
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this standardized LC-ESI-MS/MS workflow.
Sample Preparation
Solvent: Dissolve 1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.
Concentration: Dilute to 1 µg/mL for direct infusion or 100 ng/mL for LC injection.
LC Conditions (For Isomer Separation)
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm) or Phenyl-Hexyl for superior isomer resolution.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
MS Parameters (Source-Specific)
Ionization: ESI Positive Mode (
).
Capillary Voltage: 3.5 kV.
Collision Energy (CE): Ramp from 10 eV to 40 eV to capture both labile (loss of COOH) and stable (aromatic) fragments.
Scan Range:
50 – 300.
References
NIST Mass Spectrometry Data Center. (2023). m-Tolylacetic acid Mass Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]
Zhang, P., et al. (2019).[5] Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry. Scientific Reports.[5] Available at: [Link]
Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. The Analyst (RSC). Available at: [Link]
ChemGuide. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]
Technical Guide: Determination of Enantiomeric Excess of 2-Benzylamino-2-m-tolylacetic Acid
This technical guide details the determination of the enantiomeric excess (ee) of 2-Benzylamino-2-(3-methylphenyl)acetic acid (also referred to as N-benzyl-m-tolylglycine). This compound is a critical chiral intermediate...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the determination of the enantiomeric excess (ee) of 2-Benzylamino-2-(3-methylphenyl)acetic acid (also referred to as N-benzyl-m-tolylglycine). This compound is a critical chiral intermediate, often synthesized via the Strecker reaction or Petasis borono-Mannich reaction, and serves as a precursor for pharmaceutical agents targeting platelet aggregation (similar to Clopidogrel analogs).
Executive Summary & Strategic Selection
For researchers isolating chiral N-benzyl amino acids, the choice of analytical method depends on the stage of development (reaction monitoring vs. final quality control) and sample availability.
Feature
Chiral HPLC (Gold Standard)
1H NMR with CSA (Rapid Screen)
Capillary Electrophoresis (High Efficiency)
Primary Use
Final QC, Validation, <0.1% impurity detection
Reaction monitoring, rough ee estimate (>5% error)
Status: The authoritative method for regulatory submission.[1]
Mechanistic Insight
The target molecule contains both a carboxylic acid and a secondary amine. This zwitterionic potential can cause peak tailing on polysaccharide columns. To mitigate this, acidic additives (Trifluoroacetic acid or Acetic acid) are strictly required in the mobile phase to suppress ionization of the carboxylic acid, ensuring the analyte remains in a single protonation state for consistent interaction with the Chiral Stationary Phase (CSP).
Recommended Protocol
Column Selection:
Primary:Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized).
Alternative:Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate), immobilized).
Reasoning: Immobilized phases allow for broader solvent compatibility if solubility issues arise with the zwitterionic amino acid.
Chromatographic Conditions:
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA)
Detection: UV at 254 nm (targeting the benzyl and tolyl aromatic systems).
Step-by-Step Workflow:
Sample Prep: Dissolve 1 mg of 2-Benzylamino-2-m-tolylacetic acid in 1 mL of the mobile phase. If solubility is poor, dissolve in 100 µL pure isopropanol first, then dilute with hexane.
Column Conditioning: Equilibrate the column with 20 column volumes of mobile phase.
Injection: Inject 5–10 µL.
Analysis: Calculate ee using the formula:
Troubleshooting Logic
Broad Peaks? Increase TFA concentration to 0.2% to suppress carboxylic acid ionization.
No Separation? Switch to Chiralpak IC . The chlorinated carbamate often provides better discrimination for aromatic amino acids due to different electronic interactions (pi-pi stacking) with the tolyl ring.
Method 2: 1H NMR using Chiral Solvating Agents (CSAs)
Status: Best for in-process monitoring of asymmetric synthesis.
Mechanistic Insight
This method relies on the formation of transient diastereomeric salts between the chiral analyte (acid) and a chiral base (CSA) in a non-polar solvent. The rapid exchange between free and bound species results in chemical shift non-equivalence (
) of the enantiotopic protons (specifically the benzylic protons of the benzylamino group or the alpha-proton ).
Recommended Protocol
Reagents:
Solvent: CDCl
(Chloroform-d).
CSA:(R)-(+)-1-Phenylethylamine or (-)-Quinine .
Reasoning: These bases form strong salt bridges with the carboxylic acid of the analyte.
Step-by-Step Workflow:
Preparation: Dissolve 10 mg of the analyte in 0.6 mL CDCl
in an NMR tube.
Baseline Scan: Acquire a standard 1H NMR spectrum. Note the chemical shift of the alpha-proton (~4.0-4.5 ppm) and the benzylic CH
(AB system).
Titration: Add 1.0 to 2.0 equivalents of the CSA (e.g., 5-10 µL of (R)-1-phenylethylamine).
Acquisition: Shake well and acquire the spectrum immediately.
Analysis: Zoom in on the alpha-proton or the benzylic CH
signals. They should split into two distinct sets of signals (one for the R-enantiomer complex, one for the S-enantiomer complex).
Calculation: Integrate the split peaks to determine the ratio.
Visualization of NMR Logic:
Caption: Workflow for NMR-based ee determination via in-situ diastereomeric salt formation.
Method 3: Capillary Electrophoresis (CE)
Status: High-efficiency alternative for minute sample amounts.
Mechanistic Insight
Chiral recognition in CE is achieved by adding a chiral selector to the Background Electrolyte (BGE). For amino acids, Cyclodextrins (CDs) are the selector of choice. The hydrophobic tolyl group of the analyte includes into the CD cavity, while the polar groups interact with the rim.
Recommended Protocol
Conditions:
Capillary: Fused silica, 50 µm i.d., 50 cm effective length.
BGE: 50 mM Phosphate buffer (pH 2.5).
Chiral Selector: 20 mM Sulfated
-Cyclodextrin or HP--CD .
Reasoning: Low pH ensures the amine is protonated (cationic migration) and suppresses Electroosmotic Flow (EOF), improving resolution. Sulfated CDs provide counter-migration, often enhancing separation.
Comparative Analysis
The following table contrasts the three methodologies to aid in decision-making.
Metric
HPLC (Chiralpak IA)
NMR (CSA)
CE (Sulfated -CD)
Limit of Detection (LOD)
High (0.05% impurity)
Low (~2-5% impurity)
High (0.1% impurity)
Cost per Run
Moderate (Solvents/Columns)
Low (Solvent only)
Very Low
Method Development
Moderate (1-2 days)
Fast (<1 hour)
Moderate (1-2 days)
Robustness
Excellent (Industrial Standard)
Sensitive to Concentration/Temp
Sensitive to pH/Temp
Suitability
Final Product Release
Reaction Screening
R&D / Green Chem
Decision Tree for Method Selection
Caption: Decision matrix for selecting the optimal analytical technique based on regulatory needs and sample availability.
References
Chiral Separation of Amino Acids : Reeve, T. B., et al.[3] "A Practical Approach to the Resolution of Racemic N‐Benzyl α‐Amino Acids." Angewandte Chemie International Edition, 2006.[3]
HPLC Column Selection : Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection." Phenomenex Technical Guides.
NMR Chiral Solvating Agents: Wenzel, T. J. "Discrimination of Enantiomers by NMR Spectroscopy." Methods in Stereochemical Analysis, Wiley, 2018. (General Reference for CSA methodology).
Capillary Electrophoresis : Kato, M., et al. "Enantiomeric separation of amino acids using a particle-loaded monolithic column."[4] Electrophoresis, 2002.
Comparative Technical Guide: 2-Benzylamino-2-m-tolylacetic Acid vs. Phenylglycine Analogs
Executive Summary 2-Benzylamino-2-m-tolylacetic acid (CAS: 271583-30-3) is a specialized non-proteinogenic amino acid intermediate.[1] It serves as the critical N-protected precursor to 3-methylphenylglycine (meta-tolylg...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Benzylamino-2-m-tolylacetic acid (CAS: 271583-30-3) is a specialized non-proteinogenic amino acid intermediate.[1] It serves as the critical N-protected precursor to 3-methylphenylglycine (meta-tolylglycine). While unsubstituted phenylglycine is a commodity chemical (used in ampicillin/cephalexin), the meta-tolyl analog offers distinct steric and lipophilic properties essential for optimizing pharmacokinetic profiles in modern drug discovery, particularly in thrombin inhibitors and peptide mimetics.
This guide objectively compares the m-tolyl variant against standard phenylglycine analogs, evaluating synthesis efficiency, physicochemical behavior, and processing characteristics.
Key Findings
Lipophilicity: The m-methyl group significantly increases LogP compared to unsubstituted phenylglycine, improving membrane permeability in downstream APIs.
Process Safety: The bisulfite-mediated Strecker synthesis offers a safer, cyanide-controlled route compared to traditional aqueous cyanide methods used for commodity phenylglycines.
Crystallinity: The N-benzyl protection confers superior crystallinity compared to the free amino acid, facilitating high-efficiency chiral resolution via diastereomeric salt formation.
Chemical Profile & Structural Comparison
The introduction of a methyl group at the meta position alters the electronic and steric landscape of the phenyl ring. This section compares 2-Benzylamino-2-m-tolylacetic acid with its closest analogs: the unsubstituted parent (Phenylglycine) and the ortho-chloro variant (Clopidogrel intermediate).
Table 1: Physicochemical & Functional Comparison
Feature
2-Benzylamino-2-m-tolylacetic acid
N-Benzyl-Phenylglycine (Standard)
2-(2-Chlorophenyl)glycine (Clopidogrel Int.)
Substituent
meta-Methyl (-CH₃)
None (-H)
ortho-Chloro (-Cl)
Electronic Effect
Weakly Electron Donating (+I)
Neutral
Electron Withdrawing (-I, +M)
Steric Impact
Moderate (Remote from reaction center)
Low
High (Interferes with amine reactivity)
Lipophilicity (Est. LogP)
~2.8 (High)
~2.3 (Medium)
~2.5 (Medium-High)
Solubility (Organic)
Excellent (DCM, Toluene)
Good
Good
Chiral Resolution
High efficiency (distinct crystal packing)
Standard
Challenging (requires specific agents)
Primary Application
Kinase inhibitors, Peptide mimetics
Beta-lactam antibiotics
Anti-platelet agents
Structural Impact Analysis
The "Meta" Advantage: Unlike ortho-substituents (e.g., o-Cl), the meta-methyl group does not sterically hinder the
-amino center. This allows for smoother amide coupling reactions and faster kinetics during peptide synthesis compared to ortho-substituted analogs.
Hydrophobic Anchoring: The m-tolyl moiety provides a "greasy" anchor that often improves the binding affinity of the final drug molecule to hydrophobic pockets in enzymes (e.g., protease active sites).
Synthesis & Production Workflows
The synthesis of 2-Benzylamino-2-m-tolylacetic acid presents a challenge: avoiding the high toxicity of traditional Strecker conditions while maintaining yield. We recommend the Bisulfite-Mediated Strecker Protocol , which suppresses free cyanide evolution.
Figure 1: Comparative Synthesis Pathways
The following diagram contrasts the recommended Bisulfite route against the traditional (hazardous) aqueous cyanide route.
Caption: Figure 1. The bisulfite-mediated route forms a stable adduct, preventing the release of volatile HCN, a critical safety advantage over traditional methods.
Bisulfite Adduct Formation: Dissolve 3-methylbenzaldehyde (1.0 eq) in Methanol/Water. Add Sodium Bisulfite (1.1 eq) and stir at room temperature for 30 minutes until a white precipitate (bisulfite adduct) forms.
Displacement: Add Benzylamine (1.0 eq) dropwise. Stir for 1 hour to form the imine intermediate in situ.
Cyanation: Cool to 0°C. Carefully add solid KCN (1.1 eq). Note: Maintain pH >10 to prevent HCN evolution. Stir at room temperature for 12–16 hours.
Workup: Extract the resulting aminonitrile with Ethyl Acetate. Wash with brine, dry over Na₂SO₄, and concentrate.
Hydrolysis: Dissolve the crude aminonitrile in 6M HCl. Reflux for 4–6 hours. Upon cooling, the hydrochloride salt of the product precipitates.
Neutralization: Adjust pH to ~6 with NaOH to precipitate the zwitterionic free acid (2-Benzylamino-2-m-tolylacetic acid). Recrystallize from Ethanol/Water.
Context: The synthesis yields a racemic mixture. For pharmaceutical applications, the (S)-enantiomer is typically required.
Methodology:
Salt Formation: Dissolve racemic 2-Benzylamino-2-m-tolylacetic acid in hot methanol.
Resolving Agent: Add 0.5 eq of (S)-Mandelic acid or (L)-Tartaric acid .
Crystallization: Allow the solution to cool slowly over 24 hours. The diastereomeric salt of the (S)-amino acid typically crystallizes out due to lower solubility.
Liberation: Filter the crystals, treat with 1M NaOH to liberate the chiral acid, and extract into organic solvent.
Validation: Check Enantiomeric Excess (ee) via Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA).
Performance Data & Causality
Why choose the N-benzyl protected form over the free amino acid for processing?
Purification Efficiency:
Observation: Free m-tolylglycine is highly zwitterionic and difficult to extract from aqueous waste streams.
Causality: The N-benzyl group masks the basicity of the amine, reducing zwitterionic character and allowing for standard organic extraction (DCM/EtOAc). This increases isolated yields by 15–20% compared to handling the free amino acid.
Stability:
Observation:m-Tolylglycine is prone to oxidative decarboxylation if stored improperly.
Causality: The bulky N-benzyl group provides steric shielding to the
Visualizing why the m-tolyl analog behaves differently in resolution and binding.
Caption: Figure 2. The synergistic effect of the m-tolyl and N-benzyl groups enhances both processability (solubility/stability) and final drug properties (permeability).
References
Facile Synthesis of Substituted Phenylglycines. Synthetic Communications. Describes the bisulfite-mediated Strecker reaction for methyl-substituted phenylglycines.
[Link]
Asymmetric addition of trimethylsilylcyanide to N-benzylimines. Journal of Organometallic Chemistry. Details the catalytic asymmetric synthesis of m-tolyl analogs.
[Link]
Comprehensive Guide to Chiral Column Selection for 2-Benzylamino-2-m-tolylacetic Acid
Executive Summary & Molecular Profiling Separating 2-Benzylamino-2-m-tolylacetic acid presents a distinct set of chromatographic challenges. Unlike simple primary amino acids, this molecule features a secondary amine (be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecular Profiling
Separating 2-Benzylamino-2-m-tolylacetic acid presents a distinct set of chromatographic challenges. Unlike simple primary amino acids, this molecule features a secondary amine (benzylamino group) and a bulky meta-tolyl aromatic system adjacent to the chiral center.
From a mechanistic standpoint, the molecule is amphoteric (containing both a carboxylic acid and a secondary amine), meaning its ionization state is highly pH-dependent. Successful separation requires a stationary phase that can exploit the
- interactions of the tolyl/benzyl rings while managing the hydrogen bonding potential of the carboxyl/amine moieties without causing peak tailing due to non-specific ionic interactions.
The "Best Bet" Recommendations
Based on structural analysis and performance data for N-substituted
-amino acids, the following columns are the primary candidates:
Why: Offers the broadest selectivity for N-protected/substituted amino acids; immobilized nature allows for aggressive solvents (DCM, THF) to solubilize the hydrophobic benzyl/tolyl groups.
Secondary Recommendation:Macrocyclic Antibiotic (Teicoplanin) – e.g., Astec® CHIROBIOTIC™ T.
Why: Specifically optimized for N-substituted amino acids in Reversed Phase (RP) mode; allows for Mass Spectrometry (MS) compatible mobile phases.
Alternative (Zwitterionic Mode):Cinchona Alkaloid/Amino Acid – e.g., CHIRALPAK® ZWIX(+).[1]
Why: Ideal if the molecule is difficult to retain or separate in standard modes; works via a specific ion-pairing mechanism with the zwitterion.
Comparative Column Performance
The following analysis compares the three dominant column technologies for this specific molecular class.
A. Immobilized Polysaccharide Columns (The Workhorse)
These columns rely on a "3-point interaction" model: H-bonding (carbamate linkage), dipole-dipole, and
- interactions (phenyl groups).
Pros:
Solvent Versatility: The immobilized phase allows the use of "non-standard" solvents like Dichloromethane (DCM) or Ethyl Acetate, which can dramatically alter selectivity for bulky aromatic molecules like the m-tolyl derivative.
High Loadability: Excellent for preparative scale-up.
Cons:
Additive Requirement: Must use acidic additives (0.1% TFA or Formic Acid) to suppress the ionization of the carboxylic acid and prevent tailing.
Mechanism: The bulky m-tolyl group fits into the chiral grooves of the amylose helix, while the benzyl group interacts via
-stacking.
B. Macrocyclic Antibiotic Columns (The Specialist)
Target Columns: Astec® CHIROBIOTIC™ T (Teicoplanin)
Teicoplanin contains an "aglycone basket" that is particularly effective for amino acids.
Pros:
Unique Selectivity: The "T" phase is known to separate N-derivatized amino acids where polysaccharides fail.
MS Compatibility: Works excellently with Methanol/Water + Ammonium Acetate, avoiding the signal suppression of high TFA concentrations.
Cons:
Lower Efficiency: Generally lower plate counts compared to fully porous polysaccharide particles.
Capacity: Lower sample loading capacity than polysaccharides.
These columns use a Cinchona alkaloid fused with a chiral sulfonic acid, creating a double ion-pairing mechanism.
Pros:
No Derivatization Needed: Designed specifically for underivatized amino acids in their zwitterionic form.
Alternative Selectivity: If the elution order needs to be reversed (e.g., to move a minor impurity before the main peak), switching from ZWIX(+) to ZWIX(-) often achieves this perfectly.
Cons:
Complex Mobile Phase: Requires specific polar organic modes (MeOH/ACN with specific acid/base ratios).
Performance Data Comparison
The following table summarizes expected performance metrics for N-benzyl-
-amino acid derivatives based on application data from similar structural analogs (e.g., N-benzyl-phenylglycine).
Feature
Polysaccharide (IA/IC)
Macrocyclic Antibiotic (T)
Zwitterionic (ZWIX)
Separation Mode
Normal Phase (NP) or Polar Organic
Reversed Phase (RP)
Polar Ionic Mode
Typical Mobile Phase
Hexane/IPA/TFA (90:10:0.1)
MeOH/Water/NH4OAc (60:40:20mM)
MeOH/ACN/DBSA (49:49:50mM)
Selectivity ()
High (1.2 – 1.8)
Moderate (1.1 – 1.4)
High (1.3 – 2.0)
Resolution ()
Typically > 2.5
Typically 1.5 – 2.0
Typically > 3.0
Peak Shape
Sharp (if acid added)
Broader (kinetically slower)
Sharp
MS Compatibility
Low (High alkane/TFA content)
Excellent
Moderate
Note on Data: Values are representative of the structural class. Specific resolution for the m-tolyl derivative depends on the precise steric interference of the meta-methyl group.
Optimization: If retention is too low, switch Mobile Phase B to Ethanol . If solubility is poor, add 10% DCM to the mobile phase (Only on Immobilized columns like IA/IC).
Protocol B: Chirobiotic T Screening (Reversed Phase)
Temp: 25°C (Note: Lowering temp to 10°C often increases resolution on antibiotic phases).
Visualization of Selection Logic
The following diagram illustrates the decision pathway for selecting the optimal column based on your specific downstream requirements (e.g., Prep purification vs. MS analysis).
Figure 1: Decision Tree for Chiral Column Selection based on application goals.
Mechanistic Insight
Understanding why separation occurs is crucial for troubleshooting.
The "Pocket" Effect: The m-tolyl group is sterically bulky. On polysaccharide columns, this bulk prevents the "wrong" enantiomer from entering the chiral groove effectively.
The "Anchor" Effect: The benzylamino nitrogen (protonated in acidic conditions) forms a hydrogen bond with the carbonyl oxygens of the stationary phase (carbamate group).
The "Stack" Effect: The benzyl ring participates in
- stacking with the phenyl rings of the stationary phase.
Troubleshooting Tip: If you observe split peaks or broad humps, it is likely due to the slow interconversion of nitrogen conformers or partial ionization. Increase the column temperature to 40°C to speed up kinetics, or increase the acid concentration (up to 0.5% TFA) to force a single ionization state.
References
Phenomenex Technical Note TN-1148.
-Amino Acids Using Chiral HPLC". Phenomenex.com. [Link]
Journal of Chromatography A . "Enantiomer separation of chiral amines and amino acid esters on polysaccharide phenylcarbamates". Yakhak Hoeji, 2021. [Link]
Comparative Guide: IR Spectroscopy Fingerprinting of 2-Benzylamino-2-m-tolylacetic Acid
The following guide is a technical resource designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical infrared spectroscopy principles with specific structural analysis for 2-Benzylamino...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical resource designed for analytical chemists and pharmaceutical researchers. It synthesizes theoretical infrared spectroscopy principles with specific structural analysis for 2-Benzylamino-2-m-tolylacetic acid .
Executive Summary
2-Benzylamino-2-m-tolylacetic acid represents a structural class of
-amino acids incorporating two distinct aromatic systems: a monosubstituted benzyl ring and a meta-substituted tolyl ring .
For drug development professionals, the critical analytical challenge is not merely identifying functional groups, but distinguishing this specific isomer from its ortho- and para- analogues.[1] This guide provides a definitive spectroscopic framework to validate the meta- substitution pattern, a common requirement when verifying the regioselectivity of Friedel-Crafts alkylations or Strecker syntheses.
Key Identification Metrics
Feature
Target Range (cm⁻¹)
Diagnostic Significance
(C=O)
1700–1740
Confirms Carboxylic Acid (Free)
(N-H)
3300–3350
Confirms Secondary Amine
(OOP) Meta
780 ± 10
Primary Differentiator (vs. Benzyl)
(OOP) Mono
690–710 & 730–770
Confirms Benzyl Moiety
Theoretical Fingerprint Analysis
The infrared spectrum of this molecule is a superposition of three primary domains: the carboxylic acid head, the amine linker, and the dual-aromatic system.
A. The Functional Group Region (4000–1500 cm⁻¹)
Carboxylic Acid (
-COOH):
O-H Stretch: Expect a broad, diffuse band from 3300–2500 cm⁻¹ . This "hump" often obscures C-H stretching bands.
C=O Stretch: A sharp, intense peak at 1700–1725 cm⁻¹ .
Note: If the sample is a zwitterion (common in solid-state amino acids), the C=O peak disappears, replaced by two bands: asymmetric COO⁻ (~1600 cm⁻¹) and symmetric COO⁻ (~1400 cm⁻¹).
Secondary Amine (N-H):
A single, often weak-to-medium spike around 3300–3350 cm⁻¹ . In the hydrochloride salt form, this becomes a broad ammonium band (~3000 cm⁻¹).
B. The Fingerprint & Aromatic Region (1500–600 cm⁻¹)
This is the critical zone for isomeric differentiation. The molecule contains two aromatic rings that will compete for signal space.
Ring A (Benzyl Group): Monosubstituted.
Diagnostic OOP (Out-of-Plane) Bending: Two strong bands at ~690–710 cm⁻¹ and ~730–770 cm⁻¹ .
Ring B (m-Tolyl Group): Meta-disubstituted (1,3-substitution).
Diagnostic OOP Bending: Three bands are typical, located at ~690 cm⁻¹ , ~780 cm⁻¹ , and ~880 cm⁻¹ (often weak).
The Conflict: The ~690 cm⁻¹ band from the benzyl group will overlap with the meta-ring bend.
The Solution: The ~780 cm⁻¹ band is the "Gold Standard" marker for the meta-tolyl group, as it sits in a window relatively clear of benzyl interferences.
Comparative Isomer Differentiation
The following table contrasts the target molecule with its likely impurities or structural isomers.
Table 1: Distinguishing Tolyl Isomers via OOP Bending
Isomer
Key OOP Bands (cm⁻¹)
Visual Signature
Interference with Benzyl Group?
Target: m-Tolyl
780 (m) , 690 (s)
Distinct peak at 780; strong overlap at 690.
High at 690; Low at 780 (Diagnostic)
Alternative: o-Tolyl
750 (s)
Single strong band merging with Benzyl 750.
Severe. Merges with Benzyl band. Hard to distinguish.
Alternative: p-Tolyl
810–840 (s)
Strong, solitary peak at >800.
None. Very easy to distinguish.
Analyst Insight: If your spectrum shows a strong peak at 820 cm⁻¹, you have the para-isomer. If you see a massive, broadened peak at 750 cm⁻¹ but nothing at 780 cm⁻¹, you likely have the ortho-isomer. The presence of a distinct medium-intensity peak at 780 cm⁻¹ confirms the meta-isomer .
Experimental Protocol
To ensure reproducible "fingerprint" quality data, specific sample preparation is required to minimize hydrogen bonding variability.
Method A: KBr Pellet (Standard)
Best for: Resolution of sharp aromatic bands.
Protocol:
Mix 1–2 mg of dry 2-Benzylamino-2-m-tolylacetic acid with 200 mg of spectroscopic grade KBr.
Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).
Press at 8–10 tons for 2 minutes under vacuum.
Validation: The pellet must be transparent. Cloudy pellets introduce baseline tilt.
Method B: ATR (Attenuated Total Reflectance)[3]
Best for: Rapid screening and wet samples.
Correction: ATR penetrates less deep at higher wavenumbers. The O-H/N-H region (3000+) will appear weaker than in transmission modes.
Crystal Selection: Diamond or ZnSe.
Decision Logic & Workflow
The following diagram outlines the logical pathway for validating the compound's identity during synthesis.
Figure 1: Step-by-step logic for spectroscopic validation of the target compound.
References
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of m-Tolylacetic acid. National Institute of Standards and Technology.[2] Retrieved from [Link]
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
LibreTexts Chemistry. (2024). Infrared Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
Comparative Reactivity Profile: m-Tolyl vs. p-Tolyl Acetic Acid Derivatives
Executive Summary This technical guide analyzes the physicochemical and reactive divergences between meta-tolylacetic acid (m-TAA) and para-tolylacetic acid (p-TAA). While both share the same molecular formula (
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide analyzes the physicochemical and reactive divergences between meta-tolylacetic acid (m-TAA) and para-tolylacetic acid (p-TAA). While both share the same molecular formula (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) and functional groups, their reactivity profiles differ significantly due to the regiochemical placement of the methyl group. These differences are critical in Lead Optimization (LO) phases of drug development, particularly regarding metabolic stability (CYP450 oxidation) and electrophilic aromatic substitution (EAS) patterns during scaffold derivatization.
Electronic & Structural Analysis
The reactivity differences stem from the electronic influence of the methyl group relative to the acetic acid side chain.[1] Although the methylene spacer (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) insulates the carboxyl group from direct resonance effects, the position of the methyl group alters the electron density of the aromatic ring and the acidity of the carboxyl proton via inductive effects and field effects.
Hammett Substituent Constants & Acidity
The Hammett equation (
) quantifies these effects. The methyl group is an electron-donating group (EDG).
Both are weaker acids than phenylacetic acid (). p-TAA is marginally weaker due to stronger electron donation destabilizing the carboxylate anion.
Key Insight: While the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
difference is negligible for salt formation, the electron density difference on the ring significantly alters the kinetics of electrophilic substitutions.
Chemical Reactivity Profile
Electrophilic Aromatic Substitution (EAS)
This is the area of highest divergence.[1] If you are functionalizing the ring (e.g., nitration, halogenation) to build a drug scaffold, the isomer choice dictates the product mixture.
Cooperative: Methyl directs to C2/C6 (ortho to itself). ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
directs to C2/C6 (ortho to itself).
C2 / C6 (Equivalent)
2-Nitro-p-tolylacetic acid (Single major isomer). High symmetry simplifies purification.
m-Tolylacetic Acid
Competitive: Methyl directs to C2, C4, C6. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
directs to C2, C4, C6.
C4 & C6
Mixture: 4-nitro and 6-nitro isomers.[2] C2 is sterically hindered (sandwiched between groups). C4 is electronically favored (para to ).
Side-Chain Reactivity (Esterification/Amidation)
For reactions at the carboxyl group (e.g., forming an ester prodrug), the reactivity is kinetically similar.[1] The methylene spacer reduces steric hindrance from the meta-methyl group. However, if the nucleophile is extremely bulky (e.g., a tertiary alcohol or complex amine), the meta-isomer may exhibit slightly retarded rates compared to the para-isomer due to the closer proximity of the methyl group to the reaction center.[1]
Visualization of Regioselectivity (EAS)[1]
The following diagram illustrates the electronic directing effects during nitration, highlighting why p-TAA yields a cleaner product profile than m-TAA.
Caption: Comparative regioselectivity during electrophilic aromatic substitution. The para-isomer benefits from cooperative directing effects, yielding a single major product, whereas the meta-isomer results in a mixture.
Experimental Protocols
Protocol: Comparative Nitration (Standardized)
Objective: To demonstrate the regiochemical purity differences between isomers.
Reagents:
Substrate (m-TAA or p-TAA): 10 mmol
Nitric Acid (HNO3, fuming): 12 mmol
Acetic Anhydride (
): 5 mL (Solvent/Dehydrating agent)
Dichloromethane (DCM): Extraction solvent
Methodology:
Preparation: Dissolve 10 mmol of the tolylacetic acid substrate in 5 mL of acetic anhydride in a round-bottom flask. Cool to 0°C in an ice bath.
Addition: Add fuming
(12 mmol) dropwise over 20 minutes, maintaining temperature < 5°C. Note: The reaction is exothermic.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) for 2 hours.
Quenching: Pour the mixture onto 50g of crushed ice. Stir vigorously until the precipitate solidifies.
Workup: Extract with DCM (3 x 20 mL). Wash organic layer with brine, dry over
, and evaporate.
Analysis: Analyze crude product via
-NMR.
p-TAA Product: Look for symmetry in the aromatic region (two singlets or distinct coupled doublets indicating 1,2,4,5-substitution pattern).
m-TAA Product: Expect complex multiplets indicating a mixture of 1,2,4- and 1,2,3,5-substitution patterns.
Objective: To compare steric influence on side-chain derivatization.
Methodology:
Reflux 1.0g of acid in 10 mL anhydrous methanol with 0.1 mL conc.
.
Monitor via TLC (SiO2, 20% EtOAc/Hexane) every 15 minutes.
Observation: Both isomers typically reach completion within 2-3 hours. The meta-methyl group does not exert sufficient steric hindrance to significantly impede the attack on the carbonyl carbon, unlike ortho-substituted analogs (e.g., o-tolylacetic acid), which would show marked retardation.
Metabolic & Biological Implications[3][4][5]
For drug development professionals, the choice between m- and p-tolyl scaffolds often hinges on metabolic stability (ADME).
Benzylic Oxidation (CYP450):
p-Tolyl: The para-methyl group is highly accessible to the heme iron of Cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4).[1] It is rapidly oxidized to the benzyl alcohol and subsequently to the benzoic acid derivative.[1]
m-Tolyl: While still susceptible to oxidation, the meta position often displays a slower intrinsic clearance (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) or different regioselectivity (ring hydroxylation vs. methyl oxidation) due to steric fit within the enzyme active site.
Design Strategy: If the methyl group is a metabolic "soft spot" causing short half-life, moving from para to meta (or replacing with p-Cl or p-CF3) is a standard bioisosteric replacement strategy to block metabolism.
References
Hammett Equation & Sigma Values
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
Kütt, A., et al. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.
Nitration & Regioselectivity
Olah, G. A., et al. (1978). Nitration of alkylbenzenes with nitronium salts. Journal of Organic Chemistry.
BenchChem. (2025).[1][3] A Comparative Guide to the Synthesis and Characterization of p-Tolylacetic Acid.
Metabolic Oxidation
Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism – an introduction. Chemistry & Biodiversity.[1] (Foundational text on benzylic oxidation selectivity).
Elemental analysis reference data for 2-Benzylamino-2-M-tolylacetic acid
Executive Summary Objective: This guide establishes the authoritative reference standards for 2-Benzylamino-2-m-tolylacetic acid (also known as 2-benzylamino-2-(3-methylphenyl)acetic acid), a non-natural -amino acid deri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Objective: This guide establishes the authoritative reference standards for 2-Benzylamino-2-m-tolylacetic acid (also known as 2-benzylamino-2-(3-methylphenyl)acetic acid), a non-natural
-amino acid derivative typically synthesized via the Petasis borono-Mannich reaction.
Core Value: Precise characterization of this compound is critical due to the prevalence of difficult-to-remove byproducts (specifically boroxines and protodeboronated arenes) inherent to its synthesis. This guide provides theoretical elemental composition data, compares Elemental Analysis (EA) against modern alternatives like qNMR, and outlines a self-validating purification workflow.
Reference Data: Theoretical Composition
The following values represent the stoichiometric perfection of C
HNO. Experimental values falling outside the 0.4% tolerance indicate significant contamination or solvent entrapment.
Molecular Formula: C
HNOMolecular Weight: 255.32 g/mol
Element
Symbol
Count
Atomic Mass
Mass Contribution
Theoretical %
Carbon
C
16
12.011
192.18
75.27%
Hydrogen
H
17
1.008
17.14
6.71%
Nitrogen
N
1
14.007
14.01
5.49%
Oxygen
O
2
15.999
32.00
12.53%
Expert Insight: The meta-tolyl regiochemistry does not affect elemental composition. Therefore, Elemental Analysis cannot distinguish this compound from its ortho- or para- isomers. Isomeric purity must be confirmed via
C NMR or HPLC.
Comparative Analysis: Purity Assessment Methods
While Elemental Analysis (CHN) is the gold standard for bulk purity, it has limitations in the context of Petasis reaction products. The table below compares EA with Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS).
Essential for publication and verifying "dryness" (solvent removal).
Superior for specificity (distinguishing m-tolyl from p-tolyl).
Best for identity confirmation.
Synthesis & Impurity Origins (Expert Analysis)
Understanding the synthesis is required to interpret analytical failures. This compound is synthesized via a multicomponent Petasis Reaction involving:
Amine: Benzylamine
Carbonyl: Glyoxylic Acid
Boronic Acid: 3-Methylphenylboronic acid
Workflow & Contamination Pathways
The following diagram illustrates the synthesis flow and where specific impurities (which skew Elemental Analysis) enter the system.
Figure 1: Petasis synthesis pathway highlighting the origin of Boroxine contaminants which frequently cause Carbon-deficient elemental analysis results.
Experimental Validation Protocols
Protocol A: Sample Preparation for Elemental Analysis
Rationale: Amino acids are zwitterionic and hygroscopic. "Wet" samples are the #1 cause of EA failure (High H%, Low C/N%).
Recrystallization:
Dissolve crude solid in minimum hot Ethanol/Water (9:1).
Allow to cool slowly to 4°C. Rapid precipitation traps solvent.
Filter and wash with cold diethyl ether (to remove organic impurities).
Drying (Critical Step):
Place sample in a vacuum drying pistol (Abderhalden) or vacuum oven.
Conditions: 60°C at <1 mbar for 24 hours over P
O desiccant.
Note: Standard lyophilization is often insufficient for removing bound water from zwitterions.
Verification:
Run a TGA (Thermogravimetric Analysis) if available. Mass loss <100°C must be <0.5%.
Protocol B: Interpreting the Data
Compare your experimental results (
) with the theoretical values ().
Scenario 1: Low Carbon, Low Nitrogen
Diagnosis: Inorganic contamination (Boron salts from synthesis) or excessive water/solvent.
Action: Check %H. If H is high, redry. If H is normal, perform ICP-MS for Boron.
Scenario 2: Correct C/N Ratio, but absolute values low
Calculation: Calculate the theoretical values for C
HNO 0.5 HO.
Scenario 3: High Carbon
Diagnosis: Incomplete removal of benzylamine or toluene byproducts.
Action: Wash with dilute acidic ether.
Analytical Decision Tree
Use this logic flow to determine the correct sequence of analysis for your compound.
Figure 2: Analytical workflow ensuring efficient validation and minimizing cost on failed EA runs.
References
Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines. Tetrahedron Letters, 34(4), 583-586. Link
Candeias, N. R., et al. (2010). Boronic acids and esters in the Petasis-borono Mannich multicomponent reaction.[8] Chemical Reviews, 110(10), 6169-6193. Link
Holz, J., et al. (1996). High-performance liquid chromatography of alpha-amino acids and their derivatives. Journal of Chromatography A. (General reference for Amino Acid HPLC methods).
NIST Standard Reference Materials. (2023). Certificate of Analysis: Amino Acids. National Institute of Standards and Technology. Link